molecular formula C12H16Br2 B1272263 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene CAS No. 35168-64-0

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

Cat. No.: B1272263
CAS No.: 35168-64-0
M. Wt: 320.06 g/mol
InChI Key: OREPDRBSWICSCF-UHFFFAOYSA-N
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Description

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene (CAS 35168-64-0) is a high-value bromomethyl-substituted benzene derivative that serves as a critical synthetic building block in organic and medicinal chemistry research . This compound, with the molecular formula C 12 H 16 Br 2 and a molecular weight of 320.06 g·mol -1 , is characterized by its high melting point of 215 °C . Its primary research value lies in its two reactive bromomethyl groups, which make it an excellent precursor for the construction of complex heterocyclic frameworks and macrocyclic structures through nucleophilic substitution reactions . Researchers utilize this compound extensively for the synthesis of sophisticated molecular architectures. It has been employed in the preparation of novel macrocyclic bis-benzimidazolium salts, which function as highly selective sensors for anion detection . Furthermore, it is a key intermediate in the synthesis of biologically active piperidine derivatives, which have demonstrated significant potential in pharmacological studies for their antidiabetic and antioxidant activities, as well as their DNA-binding abilities . The compound can also be used to synthesize intermediates like 2-(2,4,6-trimethylbenzylthio)benzo[d]thiazole for biological evaluation . A common synthesis involves the bromomethylation of durene (1,2,4,5-tetramethylbenzene) using paraformaldehyde and hydrogen bromide in acetic acid . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Br2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREPDRBSWICSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1CBr)C)C)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188662
Record name 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene
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Molecular Weight

320.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35168-64-0
Record name 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(bromomethyl)durene
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Record name 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene
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Record name 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene
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Record name BIS(BROMOMETHYL)DURENE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene, a valuable building block in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields. It delves into the mechanistic underpinnings of the synthesis, offers a detailed and validated experimental protocol, discusses potential side reactions and purification strategies, and provides essential safety information. The guide emphasizes the rationale behind experimental choices to ensure both successful synthesis and a thorough understanding of the process.

Introduction and Significance

This compound, also known as bis(bromomethyl)durene, is a bifunctional aromatic compound. Its rigid tetramethylbenzene core, coupled with two reactive bromomethyl groups, makes it a highly versatile precursor for a variety of applications. In polymer chemistry, it serves as a crosslinking agent to enhance the thermal and mechanical properties of polymers. In organic synthesis, it is a key intermediate for the construction of complex molecular architectures, including macrocycles and supramolecular assemblies. The unique steric hindrance provided by the four methyl groups on the benzene ring can impart specific conformational properties to the resulting molecules.

This guide focuses on a robust and high-yielding synthetic route to this compound, empowering researchers to confidently produce this important compound in the laboratory.

Mechanistic Insights into the Bromomethylation of Durene

The synthesis of this compound is typically achieved through the bromomethylation of durene (1,2,4,5-tetramethylbenzene). This reaction is a classic example of an electrophilic aromatic substitution.

The Electrophilic Aromatic Substitution Mechanism

The core of the reaction involves the attack of the electron-rich durene ring on an electrophilic species. The four methyl groups on the durene ring are electron-donating, which activates the aromatic ring and directs the substitution to the vacant positions. The overall mechanism can be broken down into two key steps:

  • Generation of the Electrophile: The reaction of paraformaldehyde with hydrogen bromide (HBr) in an acidic medium, such as acetic acid, generates the active electrophile. This is believed to be a protonated form of formaldehyde or a related species that can readily react with the aromatic ring.

  • Attack of the Aromatic Ring and Rearomatization: The π-electrons of the durene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, resulting in the formation of the bromomethylated product.

The reaction proceeds in two successive bromomethylation steps to yield the desired 1,4-disubstituted product.

bromomethylation_mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution Paraformaldehyde Paraformaldehyde Electrophile Electrophile Paraformaldehyde->Electrophile + HBr/H+ HBr HBr HBr->Electrophile Durene Durene Sigma_Complex Sigma Complex (Arenium Ion) Durene->Sigma_Complex + Electrophile Product 1,4-Bis(bromomethyl)- 2,3,5,6-tetramethylbenzene Sigma_Complex->Product - H+ (x2)

Caption: General mechanism of durene bromomethylation.

The Role of Reagents
  • Durene (1,2,4,5-Tetramethylbenzene): The starting aromatic compound. The four methyl groups are crucial as they activate the ring towards electrophilic attack.

  • Paraformaldehyde: A stable, solid polymer of formaldehyde that serves as the source of the methylene group in the bromomethyl substituent. It depolymerizes in the acidic reaction medium to provide formaldehyde.

  • Hydrogen Bromide (HBr) in Acetic Acid: This solution serves multiple purposes. HBr is the source of the bromine atom and also acts as a catalyst to protonate formaldehyde, generating the active electrophile. Acetic acid is an excellent solvent for this reaction, as it dissolves the starting materials and facilitates the reaction.[1] The acidic environment is crucial for the generation of the electrophile.[2]

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step procedure for the synthesis of this compound. This protocol has been adapted from established literature procedures and is designed to be reliable and high-yielding.[3][4]

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
Durene134.2213.42 g0.198%
Paraformaldehyde(30.03)n6.15 g0.295%
HBr in Acetic Acid-40 mL-33 wt%
Glacial Acetic Acid60.0550 mL-99.7%
Water18.02100 mL-Deionized

Equipment:

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel (optional)

  • Buchner funnel and filter paper

  • Glass frit (G3)

  • Standard laboratory glassware

Step-by-Step Procedure

synthesis_workflow Start Start Dissolve_Durene Dissolve durene in hot glacial acetic acid Start->Dissolve_Durene Add_Reagents Add paraformaldehyde and HBr/acetic acid solution Dissolve_Durene->Add_Reagents Heat_Mixture Heat the mixture (e.g., 8h at 120°C) Add_Reagents->Heat_Mixture Precipitate_Product Pour into water to precipitate the product Heat_Mixture->Precipitate_Product Filter_and_Dry Filter the solid and dry in vacuum Precipitate_Product->Filter_and_Dry End End Filter_and_Dry->End

Sources

Steric Control in Supramolecular Architecture: A Technical Guide to 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Module" of Organic Synthesis

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene (CAS 35168-64-0 ) is not merely a halogenated building block; it is a specialized steric module used in the construction of rigid supramolecular architectures. Unlike its unmethylated analog (1,4-bis(bromomethyl)benzene), this compound introduces significant steric hindrance via its four methyl groups. This "gearing" effect is critical for researchers designing molecular rotors , shape-persistent macrocycles , and Covalent Organic Frameworks (COFs) where conformational locking is required.

This guide provides a validated technical roadmap for the synthesis, handling, and application of this compound, moving beyond basic catalog data to actionable experimental logic.

Chemical Architecture & Properties

The utility of CAS 35168-64-0 lies in the interplay between its reactive benzylic bromides and the inert, bulky methyl core.

Structural Analysis[1]
  • Core Scaffold: The 2,3,5,6-tetramethylbenzene (durene) core provides a rigid, planar platform.

  • Reactive Sites: The 1,4-bis(bromomethyl) groups are highly electrophilic, susceptible to SN2 attack by amines, thiols, and alkoxides.

  • Steric Gearing: The four methyl groups flanking the bromomethyl arms create a high rotational barrier. In supramolecular assemblies, these methyls act as "bumpers," preventing free rotation and enforcing specific dihedral angles in the final construct.

Physicochemical Data Table
PropertyValueSignificance
CAS Number 35168-64-0Unique Identifier
Formula C₁₂H₁₆Br₂Heavy atom count favors X-ray diffraction
Molecular Weight 320.06 g/mol Stoichiometric calculations
Melting Point 214.5 – 215 °CHigh crystallinity; indicates structural rigidity
Solubility Soluble: CHCl₃, DCM, THFInsoluble: Water, HexanesDictates solvent choice for SN2 reactions
Reactivity High (Benzylic Bromide)Lachrymator ; requires strict anhydrous conditions

Validated Synthesis Protocol

Note: This protocol is based on the Blanc bromomethylation of durene, a method preferred for its regiospecificity over direct bromination of hexamethylbenzene.

Reaction Logic

The synthesis exploits the high electron density of durene (1,2,4,5-tetramethylbenzene). The four methyl groups activate the ring, directing electrophilic aromatic substitution (EAS) to the remaining para-positions (3 and 6). Formaldehyde serves as the carbon source, and HBr provides the halogen, generating the bromomethyl groups in a single step.

Step-by-Step Methodology

Reagents:

  • Durene (1,2,4,5-tetramethylbenzene) [13.4 g, 0.1 mol]

  • Paraformaldehyde [6.15 g, 0.20 mol]

  • HBr in Acetic Acid (33% solution) [40 mL]

  • Glacial Acetic Acid [50 mL]

Workflow:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve durene in hot glacial acetic acid (60–70°C). Ensure complete solvation to prevent localized concentration gradients.

  • Addition: Add paraformaldehyde followed by the dropwise addition of HBr/AcOH solution. The reaction is exothermic; maintain stirring.

  • Reflux: Heat the mixture to 110–120°C for 8–10 hours . The solution will darken as the reaction progresses.

  • Quenching: Cool the mixture to room temperature. Pour the reaction mass into 100 mL of ice-cold water . The product will precipitate immediately as a white solid.

  • Purification:

    • Filter the crude solid using a sintered glass funnel.

    • Wash copiously with water to remove residual acid.

    • Recrystallization: Recrystallize from chloroform or a chloroform/hexane mixture to yield needle-like crystals.

  • Validation: Check melting point (Target: >214°C). NMR should show a singlet for aromatic methyls (~2.3 ppm) and a singlet for methylene protons (~4.6 ppm).

Synthesis Pathway Diagram

SynthesisPath Durene Durene (1,2,4,5-Tetramethylbenzene) Intermediate Electrophilic Attack (Blanc Reaction) Durene->Intermediate Activation Reagents Reagents: (CH2O)n + HBr/AcOH Reagents->Intermediate Product 1,4-Bis(bromomethyl)- 2,3,5,6-tetramethylbenzene Intermediate->Product 120°C, 8h

Caption: Regioselective synthesis via Blanc bromomethylation. The electron-rich durene core directs substitution to the 3,6 positions.

Key Applications in Research

The compound is primarily used where conformational control is paramount.

Metallo-Supramolecular Assemblies

In the construction of metallo-macrocycles (e.g., molecular triangles or hexagons), this ligand serves as a rigid linear linker.

  • Mechanism: The bromomethyl groups are converted to pyridinium or other coordinating motifs.

  • Role: The tetramethyl core prevents the "collapse" of the macrocycle, maintaining an open cavity suitable for host-guest chemistry.

  • Reference Case: Newkome and co-workers utilized this steric bulk to stabilize iron(II)- and zinc(II)-coordinated macrocycles, preventing the formation of polymeric aggregates [1].

Covalent Organic Frameworks (COFs)

Researchers use CAS 35168-64-0 to synthesize COFs with defined pore sizes.

  • Application: The methyl groups protrude into the pore or layer interface, preventing π-π stacking collapse and increasing the accessible surface area (BET surface area).

  • Protocol Insight: When reacting with multifunctional amines, the steric bulk slows down the polymerization rate, allowing for better defect correction and higher crystallinity in the final COF.

Application Workflow Diagram

Applications cluster_0 Path A: Supramolecular Assembly cluster_1 Path B: COF Synthesis Linker CAS 35168-64-0 (Steric Linker) StepA1 Functionalization (e.g., to Pyridine/Terpyridine) Linker->StepA1 StepB1 Schiff Base Reaction (with Multitopic Amines) Linker->StepB1 StepA2 Metal Coordination (Fe2+, Zn2+) StepA1->StepA2 ResultA Rigid Metallomacrocycles (Molecular Triangles) StepA2->ResultA ResultB Sterically Hindered COF (High Porosity) StepB1->ResultB

Caption: Divergent application pathways. Path A utilizes the linker for discrete molecular cages, while Path B builds extended porous networks.

Safety & Handling (E-E-A-T)

Warning: This compound is a potent lachrymator and corrosive agent .

  • Skin/Eye Contact: The benzylic bromide moiety hydrolyzes on contact with moisture in mucous membranes to release HBr, causing severe burns. Goggles and a face shield are mandatory.

  • Inhalation: Handle strictly within a certified chemical fume hood. The dust is highly irritating.

  • Neutralization: Spills should be treated with a dilute solution of sodium thiosulfate or sodium bicarbonate to quench the alkyl bromide before disposal.

  • Storage: Store in a cool, dry place. Moisture will degrade the compound to the corresponding diol or release HBr gas inside the container.

References

  • Chan, Y.-T., Li, X., Soler, M., Wang, J.-L., Wesdemiotis, C., & Newkome, G. R. (2009).[1] Design, Synthesis, and Traveling Wave Ion Mobility Mass Spectrometry Characterization of Iron(II)- and Zinc(II)-Coordinated Macrocyclic Complexes . Journal of the American Chemical Society, 131(45), 16395–16397.

  • PubChem.[2][3][4] (n.d.). This compound (Compound) . National Library of Medicine.

  • Ambeed.[5][6] (n.d.). This compound Safety Data Sheet .

Sources

Technical Whitepaper: 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Intermediate for Sterically Crowded Cyclophanes and Advanced Materials

Executive Summary

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene (CAS: 35168-64-0), also known as


-dibromodurene, is a specialized aromatic building block characterized by a fully substituted benzene ring.[1][2][3][4] Unlike its lighter analogue, 1,4-bis(bromomethyl)benzene, this compound features four methyl groups in the 2, 3, 5, and 6 positions, providing significant steric bulk and electron-donating character.

This whitepaper details the physicochemical profile, synthetic production, and critical applications of this compound, specifically its role as the primary precursor for octamethyl[2.2]paracyclophane —a molecule of immense interest in supramolecular chemistry and materials science due to its unique electronic transannular interactions.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

The molecule exhibits high symmetry (


 point group), resulting in a crystalline solid with a high melting point and low solubility in polar solvents.
Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name This compound
Common Synonyms

-Dibromodurene; 3,6-Bis(bromomethyl)durene
CAS Number 35168-64-0
Molecular Formula

Molecular Weight 320.07 g/mol
Appearance White to off-white crystalline powder
Melting Point 214.5 – 215 °C [1]
Solubility Soluble in hot benzene, toluene, chloroform; Insoluble in water
Reactivity Profile Potent alkylating agent; Lachrymator; Moisture sensitive
Structural Characterization (NMR Signature)

Due to its high symmetry, the


H NMR spectrum is deceptively simple, consisting of only two singlets.
  • Aromatic Protons: None (Fully substituted ring).

  • Benzylic Protons (-CH

    
    Br):  Singlet, 
    
    
    
    ppm (4H).[4][5]
  • Methyl Protons (-CH

    
    ):  Singlet, 
    
    
    
    ppm (12H).

Synthetic Pathways & Production

The industrial and laboratory standard for synthesizing this compound is the Bromomethylation of Durene . This route is preferred over radical bromination of hexamethylbenzene due to superior regioselectivity.

Protocol: Bromomethylation of Durene

Reaction:



Methodology:

  • Reagents: Durene (1,2,4,5-tetramethylbenzene), Paraformaldehyde, 33% HBr in Acetic Acid.

  • Procedure: Durene is dissolved in glacial acetic acid.[2] Paraformaldehyde is added, followed by the dropwise addition of HBr/AcOH.

  • Conditions: The mixture is heated to 115–120°C for 8–12 hours.

  • Workup: The reaction mixture is poured into ice water. The precipitate is filtered, washed with water and cold ethanol, and recrystallized from benzene or chloroform.

Mechanistic Insight: This transformation proceeds via an Electrophilic Aromatic Substitution (


) . The electron-rich durene ring (activated by four methyl groups) readily attacks the protonated formaldehyde species, forming a benzylic alcohol intermediate which is rapidly converted to the bromide by HBr. The steric directing effect of the methyl groups forces substitution at the open 3 and 6 positions.
Figure 1: Synthesis Workflow

Synthesis cluster_0 Key Process Parameters Durene Start: Durene (1,2,4,5-Tetramethylbenzene) Reagents Reagents: Paraformaldehyde + HBr/AcOH Durene->Reagents Dissolution Intermediate Intermediate: Benzylic Alcohol Species Reagents->Intermediate Electrophilic Attack (115°C) Product Product: 1,4-Bis(bromomethyl)- 2,3,5,6-tetramethylbenzene Intermediate->Product Substitution (-H2O) Temp: 115-120°C Temp: 115-120°C Time: 8-12 Hours Time: 8-12 Hours

Caption: Regioselective bromomethylation of durene via modified Blanc reaction conditions.

Applications in Materials & Drug Discovery[7][9]

While the compound itself is a potent alkylating agent, its primary value lies as a scaffold for constructing complex supramolecular architectures.

Synthesis of Octamethyl[2.2]paracyclophane

This is the "Holy Grail" application. The steric crowding of the four methyl groups on the benzene ring makes the resulting [2.2]paracyclophane (OMP) highly strained and electron-rich.

Workflow:

  • Thiolation: The dibromide is reacted with thiourea or NaSH to form the dithiol.

  • Coupling: Reaction with a second equivalent of the dibromide (under high dilution) yields the dithiacyclophane.

  • Contraction: Photolytic or thermal extrusion of sulfur yields the final Octamethyl[2.2]paracyclophane.

MOFs and Rigid Linkers

In Metal-Organic Frameworks (MOFs), the tetramethyl substitution prevents free rotation of the ring when used as a linker, locking the material into specific conformations that enhance porosity and selectivity for gas separation.

Figure 2: Application Pathway to Cyclophanes

Applications Precursor 1,4-Bis(bromomethyl)- 2,3,5,6-tetramethylbenzene Step1 Mercaptan/Sulfide Formation (Reaction with Na2S or Thiourea) Precursor->Step1 Nucleophilic Sub. CyclicIntermediate 2,11-Dithia[3.3]paracyclophane (Cyclic Sulfide) Step1->CyclicIntermediate High Dilution Coupling FinalProduct Octamethyl[2.2]paracyclophane (Strain-Induced Dimer) CyclicIntermediate->FinalProduct Sulfur Extrusion (Pyrolysis/Photolysis)

Caption: Synthetic route to sterically crowded paracyclophanes via sulfide contraction.

Handling, Stability & Safety

Critical Warning: This compound is a benzyl bromide derivative. It is a potent lachrymator (tear gas agent) and causes severe skin burns.

Safety Protocols (Self-Validating System)
  • Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Neutralization: Keep a beaker of 10% aqueous ammonia or sodium thiosulfate nearby to neutralize spills. The amine reacts with the alkyl bromide to form non-volatile ammonium salts.

  • Storage: Store at 2–8°C. The compound is moisture-sensitive; hydrolysis produces HBr gas.

Stability
  • Thermal: Stable up to its melting point (215°C).

  • Chemical: Reacts violently with strong oxidizers and bases. Hydrolyzes slowly in moist air to release corrosive fumes.

References

  • Melting Point & Characterization: Crystal structure of this compound. Z. Kristallogr. NCS 2022; 237(4): 595–597.

  • Synthesis Methodology: Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress. Beilstein J. Org. Chem. 2011.

  • Application in Cyclophanes: The synthesis of enantiomerically pure [2.2]paracyclophane derivatives. Royal Society of Chemistry.

  • Safety Data: Safety Data Sheet: this compound. BLD Pharm / Fisher Scientific.

Sources

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene: Physicochemical Profile & Synthetic Methodology Content Type: Technical Reference Guide Audience: Senior Chemists, Process Engineers, and Materials Scientists[1]

Executive Summary

This compound (CAS: 35168-64-0), often referred to as


-dibromodurene, is a fully substituted benzene derivative serving as a critical electrophilic building block in supramolecular chemistry and materials science.[1][2] Its structural rigidity, combined with the high reactivity of the benzylic bromide moieties, makes it an ideal precursor for constructing sterically crowded macrocycles (such as [2.2]paracyclophanes), molecular machines, and porous Metal-Organic Frameworks (MOFs).[1]

This guide provides a definitive analysis of its molecular weight characteristics, validated synthetic protocols, and handling requirements.[1]

Physicochemical Profile

2.1 Molecular Weight & Isotopic Distribution

For high-resolution mass spectrometry (HRMS) and quantitative analysis, relying solely on the average molecular weight is insufficient due to the significant isotopic abundance of Bromine (


 and 

).[1]
ParameterValueTechnical Context
Average Molecular Weight 320.07 g/mol Used for stoichiometric calculations (molarity, yield).[1]
Monoisotopic Mass 317.96 g/mol Based on

,

, and

.[1]
Exact Mass 319.96 g/mol
Molecular Formula

Isotopic Pattern (M:M+2:M+4) 1 : 2 : 1 The presence of two bromine atoms creates a distinct triplet in Mass Spec (peaks at ~318, 320, 322 Da) due to the nearly equal natural abundance of

and

.
2.2 Physical Properties[1]
  • Appearance: White to off-white crystalline powder.[1]

  • Melting Point: 214–215 °C (Note: High melting point attributed to high molecular symmetry and efficient crystal packing).[1]

  • Solubility:

    • Soluble: Hot chloroform, toluene, hot acetic acid.[1]

    • Insoluble: Water, cold hexane.[1]

  • Crystal System: Monoclinic, space group

    
    .[1][2]
    

Synthetic Methodology: Blanc Bromomethylation

While radical bromination of hexamethylbenzene is a theoretical route, it often suffers from over-bromination (gem-dibromides).[1] The industry-standard protocol for high-purity synthesis is the Blanc Bromomethylation of Durene .[1] This method utilizes formaldehyde and hydrogen bromide to introduce the functional groups directly onto the aromatic ring.[1]

3.1 Reaction Mechanism (Electrophilic Aromatic Substitution)

The reaction proceeds via the generation of a highly electrophilic hydroxymethyl cation (protonated formaldehyde), which attacks the electron-rich durene ring.[1] Subsequent substitution by bromide ion yields the product.[1]

BlancMechanism Durene Durene (1,2,4,5-Tetramethylbenzene) Inter2 Intermediate (Hydroxymethyl-durene) Durene->Inter2 + Inter1 (SEAr) HCHO Paraformaldehyde (HCHO source) Inter1 Electrophilic Species (+CH2OH) HCHO->Inter1 HBr/AcOH Protonation Product 1,4-Bis(bromomethyl)- 2,3,5,6-tetramethylbenzene Inter2->Product HBr (Substitution of -OH)

Figure 1: Mechanistic pathway for the Blanc Bromomethylation of Durene.[1] The electron-rich ring facilitates rapid electrophilic attack.[1]

3.2 Validated Experimental Protocol

Objective: Synthesis of this compound on a 0.1 mol scale.

Reagents:

  • Durene (1,2,4,5-tetramethylbenzene): 13.4 g (0.1 mol)[1]

  • Paraformaldehyde: 6.2 g (0.2 mol)[1]

  • Glacial Acetic Acid: 50 mL

  • HBr (33% in Acetic Acid): 40 mL[1]

Step-by-Step Workflow:

  • Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 13.4 g of durene in 50 mL of hot glacial acetic acid. Ensure complete dissolution to prevent localized concentration gradients.

  • Reagent Addition: Add 6.2 g of paraformaldehyde followed carefully by 40 mL of HBr/Acetic acid solution. Caution: Exothermic reaction.[1]

  • Reaction: Heat the mixture to 100–120 °C for 8–10 hours. The solution will darken, and a precipitate may begin to form as the reaction progresses.[1]

  • Quenching: Allow the mixture to cool to room temperature. Pour the reaction mass into 200 mL of ice-cold water to precipitate the crude product fully.

  • Isolation: Filter the solid using a sintered glass funnel (Grade 3). Wash the cake copiously with water to remove residual acid, followed by a cold hexane wash to remove unreacted durene.[1]

  • Purification: Recrystallize from chloroform or toluene.

    • Yield Expectation: 60–75%.[1]

    • Validation: Check MP (target >210 °C) and

      
      H NMR (Singlet at 
      
      
      
      4.6 ppm for
      
      
      ).

Applications in Drug Development & Materials

The compound is a "linchpin" molecule.[1] Its two reactive handles allow it to bridge other structures, creating cavities or networks.[1]

4.1 Supramolecular Scaffolding

The primary utility in research is the synthesis of [2.2]paracyclophanes .[1] By coupling this unit with a dithiol or via Wurtz coupling, researchers create strained aromatic decks used to study


-

interactions and electronic delocalization.[1]
4.2 Application Workflow

Applications cluster_0 Path A: Macrocyclization cluster_1 Path B: MOF Synthesis Precursor 1,4-Bis(bromomethyl)- 2,3,5,6-tetramethylbenzene StepA1 Mercaptan Coupling (High Dilution) Precursor->StepA1 StepB1 Ligand Exchange (with Pyridines/Carboxylates) Precursor->StepB1 StepA2 Sulfone Pyrolysis StepA1->StepA2 FinalA [2.2]Paracyclophane Derivatives StepA2->FinalA FinalB Porous Metal-Organic Frameworks (MOFs) StepB1->FinalB

Figure 2: Divergent synthetic utility in creating macrocycles (Path A) and porous frameworks (Path B).

Safety & Handling (E-E-A-T)

Hazard Classification: Corrosive (Skin Corr.[1] 1B), Serious Eye Damage (Cat 1).[1][3] Specific Risks:

  • Lachrymator: Like most benzyl bromides, this compound is a potent tear gas.[1] It attacks mucous membranes instantly.[1]

  • Hydrolysis: In the presence of moisture, it slowly hydrolyzes to release HBr gas, which is corrosive to metal equipment and toxic to inhale.[1]

Mandatory PPE:

  • Face shield + Safety Goggles (Goggles alone are insufficient due to lachrymatory nature).[1]

  • Viton or thick Nitrile gloves (Latex is permeable to benzyl bromides).[1]

  • Engineering Control: All weighing and transfers must occur inside a functioning fume hood.

References

  • PubChem. "this compound | C12H16Br2."[1][3] National Library of Medicine. [Link][1]

  • Zhao, M., et al. "Crystal structure of this compound, C12H16Br2."[1][2] Zeitschrift für Kristallographie - New Crystal Structures, vol. 237, no.[1][2] 5, 2022.[1][2] [Link][1]

  • Organic Syntheses. "Durene (1,2,4,5-Tetramethylbenzene) and Derivatives." Org.[1] Synth. Coll. Vol. 2, p.254. (Foundational reference for Durene chemistry). [Link]

Sources

An In-depth Technical Guide to 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene: A Versatile Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene, a key bifunctional electrophile used in advanced organic synthesis, materials science, and supramolecular chemistry. The document elucidates its molecular structure, physicochemical properties, and established synthetic protocols. Emphasis is placed on the mechanistic rationale behind its synthesis and its versatile applications as a rigid linker in the construction of polymers and macrocyclic architectures. Detailed experimental procedures, safety protocols, and data interpretation are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for its effective and safe utilization.

Introduction: The Strategic Importance of a Rigid Durene-Based Linker

This compound, often referred to as bis(bromomethyl)durene, is an aromatic compound distinguished by a tetramethyl-substituted benzene ring (a durene core) functionalized with two bromomethyl groups at the para positions (1 and 4).[1] This unique structure imparts a high degree of steric hindrance and conformational rigidity. The four methyl groups flanking the reactive bromomethyl sites prevent free rotation, making it an exceptionally predictable and stable linear building block.

The two benzylic bromide moieties serve as highly reactive electrophilic sites, susceptible to nucleophilic substitution reactions. This bifunctionality allows it to act as a cross-linker or a monomeric unit in polymerization reactions.[2] Consequently, it is an invaluable precursor for the synthesis of a wide array of complex molecules, including:

  • High-Performance Polymers: Its rigid structure is incorporated into polymer backbones to enhance thermal stability and mechanical strength.

  • Cyclophanes and Macrocycles: It serves as a fundamental component in constructing cage-like molecules and host-guest systems for molecular recognition and catalysis.[3]

  • Functional Materials: It is used to create novel organic frameworks and materials with tailored electronic or photophysical properties.[4]

This guide will delve into the essential technical aspects of this compound, from its synthesis to its practical application, providing the causal insights necessary for advanced research and development.

Molecular Structure and Physicochemical Properties

The foundational durene (1,2,4,5-tetramethylbenzene) core is symmetrically substituted, leading to a well-defined and rigid molecular geometry. The bromomethyl groups are primary benzylic bromides, which accounts for their high reactivity in SN2 reactions.

Key Physicochemical and Spectroscopic Data:

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms Bis(bromomethyl)durene, 3,6-Bis(bromomethyl)durene[1][5]
CAS Number 35168-64-0[1]
Molecular Formula C₁₂H₁₆Br₂[1]
Molecular Weight 320.06 g/mol [1][5]
Appearance White to off-white crystalline solid[4]
Melting Point 214.5-215 °C[5]
Solubility Soluble in hot glacial acetic acid, chloroform; limited solubility in other organic solvents.[4][6]
¹³C NMR (CDCl₃) Peaks typically observed at ~17-20 ppm (Ar-CH₃), ~29-31 ppm (-CH₂Br), and ~133-136 ppm (quaternary Ar-C).[7][8]

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the bromomethylation of durene (1,2,4,5-tetramethylbenzene). One established method utilizes paraformaldehyde and hydrogen bromide in acetic acid.[4]

Causality in Synthesis:

  • Starting Material: Durene is selected due to its high symmetry and the activating effect of the four methyl groups, which direct electrophilic substitution to the desired positions.

  • Reagents: Paraformaldehyde serves as the source of formaldehyde. In the acidic medium (HBr/acetic acid), formaldehyde is protonated, generating a highly reactive hydroxymethyl cation (⁺CH₂OH) or its equivalent. This electrophile then attacks the electron-rich durene ring.

  • Reaction Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The initial attack of the hydroxymethyl cation forms a benzylic alcohol intermediate. Subsequent reaction with excess HBr converts the hydroxyl group into a good leaving group (H₂O), which is then displaced by a bromide ion in an SN1 or SN2 type reaction to form the bromomethyl group. The reaction occurs twice to yield the final difunctionalized product.

Workflow for Synthesis of this compound

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product Durene Durene (1,2,4,5-Tetramethylbenzene) Reaction Reaction at 120°C (8 hours) Durene->Reaction Reagents Paraformaldehyde + HBr in Acetic Acid Reagents->Reaction Quench Pour into Water (Precipitation) Reaction->Quench Cooling Filter Filter on Glass Frit Quench->Filter Isolation Dry Dry in Vacuum Filter->Dry Product 1,4-Bis(bromomethyl)- 2,3,5,6-tetramethylbenzene Dry->Product

Caption: Synthesis workflow from durene to the final product.

Detailed Laboratory Protocol for Synthesis

This protocol is adapted from established literature procedures.[4] All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 13.42 g (0.1 mol) of durene in 50 mL of hot glacial acetic acid.

  • Reagent Addition: To the hot solution, add 6.15 g (0.20 mol) of paraformaldehyde followed by the careful addition of 40 mL of a 31% HBr solution in acetic acid.

    • Scientific Rationale: Using a stoichiometric excess of the bromomethylating agents ensures complete difunctionalization of the durene core. Hot acetic acid is used to ensure all reactants remain in solution.

  • Reaction: Heat the mixture to 120 °C and maintain this temperature with stirring for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After cooling, pour the reaction mixture into 100 mL of cold water. A white precipitate will form.

    • Scientific Rationale: The product is insoluble in the aqueous acetic acid mixture, causing it to precipitate out, which provides an effective and simple initial purification step.

  • Filtration and Drying: Collect the solid product by vacuum filtration using a G3 glass frit. Wash the solid with water to remove residual acid. Dry the product thoroughly under vacuum.

Applications in Polymer and Supramolecular Chemistry

The bifunctional nature of this compound makes it a prime candidate for step-growth polymerization and macrocyclization reactions.[9]

Use in Polymer Synthesis

The compound can react with various dinucleophiles (e.g., diamines, dithiols, or bisphenols) to form linear polymers. The rigid durene unit in the polymer backbone can significantly increase the glass transition temperature (Tg) and improve the material's thermal and dimensional stability. These polymers find use in applications requiring robust materials, such as in organic field-effect transistors.[10]

Synthesis of Cyclophanes

Cyclophanes are macrocyclic compounds containing at least one aromatic ring bridged by aliphatic chains.[11] The reaction of bis(bromomethyl)durene with another bifunctional linker under high-dilution conditions favors intramolecular cyclization over intermolecular polymerization, leading to the formation of durene-containing cyclophanes.[3][12]

  • Principle of High Dilution: By keeping the concentration of reactants extremely low, the probability of one end of a molecule finding its other end (intramolecular reaction) becomes higher than the probability of it finding another molecule (intermolecular polymerization).

Workflow for a General Cyclophane Synthesis

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_outcome Products Durene 1,4-Bis(bromomethyl)durene (Linker A) SyringePump Syringe Pump Addition (Slow, Simultaneous) Durene->SyringePump LinkerB Dinucleophilic Linker B (e.g., Dithiol, Diamine) LinkerB->SyringePump ReactionVessel Large Volume of Solvent + Base (e.g., Cs₂CO₃) SyringePump->ReactionVessel High Dilution Principle Cyclophane [n,n]Durenophane (Intramolecular Product) ReactionVessel->Cyclophane Favored Pathway Polymer Linear Polymer (Intermolecular Side-Product) ReactionVessel->Polymer Minimized Pathway

Caption: High-dilution workflow for cyclophane synthesis.

Safety, Handling, and Storage

This compound, like other benzylic bromides, requires careful handling due to its hazardous properties.

  • Hazards: The compound is classified as corrosive and can cause severe skin burns and serious eye damage.[1][5][13] It is a lachrymator, meaning its vapors can cause intense eye irritation and tearing.[14]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles. A face shield is recommended for handling larger quantities.[15]

  • Handling: Avoid creating dust. Do not inhale vapors or dust. Ensure adequate ventilation. Keep away from heat, sparks, and open flames.[14][16] In case of skin contact, wash immediately and thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14] Protect from moisture and direct sunlight.[16]

Conclusion

This compound is a highly valuable and versatile building block in modern organic and materials chemistry. Its rigid, symmetric structure and dual reactive sites provide a predictable platform for constructing complex, high-performance materials. A thorough understanding of its synthesis, reactivity, and handling protocols, as detailed in this guide, is essential for leveraging its full potential in research and development while ensuring laboratory safety.

References

  • PrepChem. (n.d.). Preparation of 1,4-bis(dibromomethyl)benzene. Retrieved from PrepChem.com. [Link]

  • PubMed. (2021). Direct Synthesis of Polyaromatic Cyclophanes Containing Bis-Methylene-Interrupted Z-Double Bonds and Study of Their Antitumor Activity In Vitro. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

  • Thieme. (2021). Synthesis of Substituted Hexaarylbenzenes. Retrieved from Thieme Chemistry. [Link]

  • MDPI. (2021). Direct Synthesis of Polyaromatic Cyclophanes Containing Bis-Methylene-Interrupted Z-Double Bonds and Study of Their Antitumor Activity In Vitro. Retrieved from mdpi.com. [Link]

  • De Gruyter. (2022). Crystal structure of this compound, C12H16Br2. Retrieved from degruyter.com. [Link]

  • PubChem. (n.d.). This compound. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • SpectraBase. (n.d.). 1,4-BIS-(BROMOMETHYL)-2,3,5,6-TETRAMETHYLBENZENE;BIS-(BROMOMETHYL)-DURENE. Retrieved from spectrabase.com. [Link]

  • New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. Retrieved from nj.gov. [Link]

  • ResearchGate. (2016). Selected synthetic strategies to cyclophanes. Retrieved from researchgate.net. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Polymer chemistry: fundamentals and applications. Retrieved from beilstein-journals.org. [Link]

  • SpectraBase. (n.d.). 1,2-BIS-(BROMOMETHYL)-3,4,5,6-TETRAMETHYLBENZENE;BIS-(BROMOMETHYL)-PREHNITENE. Retrieved from spectrabase.com. [Link]

  • ResearchGate. (2021). Boosting the Reactivity of Bis-Lactones to Enable Step-Growth Polymerization at Room Temperature. Retrieved from researchgate.net. [Link]

  • Royal Society of Chemistry. (2021). Bis-isatin based polymers with tunable energy levels for organic field-effect transistor applications. Retrieved from pubs.rsc.org. [Link]

Sources

Technical Guide: Solubility & Handling of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

[1][2][3][4]

Executive Summary

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene (CAS: 35168-64-0), often referred to as Bis(bromomethyl)durene , is a critical intermediate in the synthesis of complex supramolecular structures, including [2.2]paracyclophanes, molecular machines, and porous organic polymers.[1][2][3][4]

Its utility is defined by two competing characteristics: the lipophilicity of the durene (tetramethylbenzene) core and the high electrophilicity of the benzylic bromide groups.[1][2][3][4] Successful application requires a precise understanding of its solubility profile to avoid the common pitfall of "pseudo-solubility," where the compound dissolves via solvolysis (decomposition) rather than physical solvation.[1][2][3][4]

This guide provides a validated framework for solvent selection, purification, and reaction setup, ensuring high yields and operator safety.[1][2][3][4]

Physicochemical Profile & Solubility Mechanics[1][2][3][4]

To manipulate this compound, one must understand the forces governing its crystal lattice.[1][2][3][4]

  • Structural Rigidity: The four methyl groups on the benzene ring lock the molecule into a rigid, highly symmetric conformation.[1][2][3][4] This symmetry significantly increases the crystal lattice energy, making the solid difficult to break apart (dissolve) compared to its non-methylated analog,

    
    -dibromo-p-xylene.[1][2][3][4]
    
  • Lipophilic Shielding: The methyl groups create a hydrophobic shell, rendering the compound virtually insoluble in water and requiring organic solvents with compatible dispersion forces (Van der Waals interactions).[1][2][3][4]

Solubility & Reactivity Matrix

The following table categorizes solvents based on their thermodynamic suitability and chemical compatibility.

Solvent ClassSpecific SolventSolubility RatingStability RiskApplication Notes
Halogenated Chloroform (

)
High LowStandard. Ideal for NMR and reaction media.[1][2][3][4]
Halogenated Dichloromethane (DCM)High LowGood for reactions; volatility can be an issue for hot recrystallization.[1][2][3][4]
Aromatic Toluene / BenzeneModerate-High LowPreferred for recrystallization (high boiling point allows thermal gradient).[1][2][3][4]
Ethers THF / 1,4-DioxaneModerate LowUseful for coupling reactions; ensure anhydrous to prevent hydrolysis.[2][3][4]
Alkanes Hexane / HeptaneInsoluble LowPrecipitant. Used to crash the product out of solution.[1][2][3][4]
Protic Methanol / EthanolLow (Deceptive) CRITICAL DO NOT USE. Causes solvolysis (ether formation).[1][2][3][4]
Polar Aprotic DMF / DMSOHigh ModerateRisk of alkylation at elevated temps; difficult to remove.[1][2][3][4]

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting a solvent based on the intended process (Reaction vs. Purification).

SolventSelectionStartProcess RequirementReactionSynthesis / CouplingStart->ReactionPurificationRecrystallizationStart->PurificationCheckPolarityCheck Polarity NeedsReaction->CheckPolarityCheckTempTemperature RequirementPurification->CheckTempHalogenatedDCM / Chloroform(High Solubility, Inert)CheckPolarity->HalogenatedStandardProticAlcohols / WaterCheckPolarity->ProticAvoidCheckTemp->HalogenatedAlternative (Evap)AromaticToluene / Xylene(High BP, Gradient Solubility)CheckTemp->AromaticPreferred (Hot -> Cold)StopSTOP: Solvolysis Risk(Ether Formation)Protic->StopIrreversible Degradation

Figure 1: Decision tree for solvent selection, highlighting the critical exclusion of protic solvents to prevent degradation.[1][2][3][4]

Practical Protocols

Purification via Recrystallization

Because benzylic bromides can degrade on silica gel (due to acidity), recrystallization is the gold standard for purification.[1][2][3][4]

  • Objective: Remove oligomeric byproducts and unreacted durene.

  • System: Toluene (Solvent) / Heptane (Anti-solvent) OR Chloroform/Hexane.[1][2][3][4]

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in a flask. Add minimal Toluene. Heat to 80–90°C until fully dissolved.

    • Note: If black specks (decomposed polymer) remain, perform a hot filtration through a glass frit (do not use paper; it may degrade).[1][2][3][4]

  • Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature.[1][2][3][4]

  • Precipitation: If crystals do not form, add Heptane dropwise until the solution turns slightly turbid, then reheat to clarify and cool again.

  • Collection: Filter the white needles/plates under vacuum.[1][2][3][4] Wash with cold Heptane.[1][3][4]

  • Drying: Dry under high vacuum (< 1 mbar) at ambient temperature. Avoid heating the dry solid excessively as it acts as a lachrymator.[1][2][3][4]

Reaction Setup: The High-Dilution Principle

When using this compound to synthesize macrocycles (e.g., [2.2]paracyclophane), solubility dictates the reaction pathway.[1][2][3][4] High local concentrations favor polymerization (intermolecular) over cyclization (intramolecular).[1][3][4]

Protocol for Macrocyclization:

  • Solvent: Degassed Benzene or THF.[1][2][3][4]

  • Technique: Pseudo-high dilution.

  • Execution: Dissolve this compound in a syringe pump. Slowly add it to the reaction vessel containing the coupling partner (e.g., dithiol or metal reductant) over 12–24 hours.[1][3][4]

    • Why: This keeps the instantaneous concentration of the bromide low, ensuring that once a molecule reacts at one end, it finds its own tail to close the ring before finding another molecule to polymerize with.[1][2][3][4]

Stability & Safety (The "Trap")

The Solvolysis Trap

A common error is attempting to wash the product with Methanol to remove impurities.[1][2][3][4]

  • Mechanism: The electron-rich durene ring stabilizes the benzylic carbocation intermediate, making the bromine leaving group highly labile.[1][2][3][4]

  • Result: Methanol attacks the benzylic position, converting the bromide to a methyl ether (

    
    ).[1][2][3][4]
    
  • Prevention: Strictly use non-nucleophilic alkanes (Hexane/Heptane) for washing.[1][2][3][4]

Safety: Lachrymator

Like benzyl bromide and xylylene dibromide, this compound is a potent lachrymator (tear gas agent) and skin irritant.[1][2][3][4]

  • Handling: Always handle in a functioning fume hood.

  • Decontamination: Glassware should be rinsed with a dilute ethanolic KOH solution (to convert residual bromide to the less volatile alcohol/ether form) before removing from the hood for cleaning.[1][2][3][4]

References

  • Crystal Structure & Synthesis

    • Title: Crystal structure of this compound[1][2][3][4]

    • Source: Zeitschrift für Kristallographie - New Crystal Structures (2022)[1][2][3][4]

    • URL:[Link][1][2][3][4]

  • General Reactivity of Benzylic Bromides

    • Title: 1,4-Bis(bromomethyl)
    • Source: PubChem Compound Summary[1][2][3][4]

    • URL:[Link][1][2][3][4]

  • Synthetic Application (Cyclophanes)

    • Title: The Synthesis of [2.2]Paracyclophane (Classic Mechanism Reference)[1][2][3][4]

    • Source: Organic Syntheses, Coll.[1][2][3][4] Vol. 5, p.883

    • URL:[Link][1][2][3][4]

Introduction: The Structural Significance of a Versatile Linker

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties and Analysis of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

This compound, also known by its common synonym bis(bromomethyl)durene, is a highly functionalized aromatic compound.[1][2][3] Its structure, featuring a rigid tetramethylbenzene (durene) core flanked by two reactive bromomethyl groups, makes it a valuable bifunctional building block in synthetic chemistry.[4] The steric bulk provided by the four methyl groups imparts specific conformational constraints and solubility characteristics to the molecules derived from it. This guide provides a comprehensive overview of its most critical physical property for purity assessment—the melting point—and contextualizes it within the necessary synthetic and analytical procedures relevant to researchers in materials science and drug development. The precise determination of the melting point is not merely a routine measurement but the culmination of a rigorous synthetic and purification protocol, serving as a primary indicator of sample integrity.

Part 1: Core Physicochemical Characteristics

The identity and purity of a chemical compound are established through its unique set of physical and chemical properties. For a crystalline solid like this compound, the melting point is a fundamental and highly sensitive indicator of purity.

PropertyValueSource(s)
Melting Point 214.5-215 °C[2][3]
Molecular Formula C₁₂H₁₆Br₂[1][3]
Molecular Weight 320.06 g/mol [1][2]
CAS Number 35168-64-0[1][3]
Appearance White to off-white crystalline powder[4]
Density 1.498 g/cm³[2]

Part 2: Synthesis and Purification: The Foundation of an Accurate Melting Point

An experimentally observed melting point is inextricably linked to the purity of the substance. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. Therefore, a discussion of the melting point necessitates a thorough understanding of the compound's synthesis and, most critically, its purification.

Illustrative Synthesis Protocol: Radical Bromination of Durene

The synthesis of this compound is typically achieved through a free-radical bromination of the methyl groups of durene (1,2,4,5-tetramethylbenzene). While specific protocols for this exact transformation are not detailed in the immediate search results, a reliable procedure can be constructed based on well-established methods for the benzylic bromination of related xylenes and other methylated aromatics.[5][6]

Causality in Experimental Design: The choice of reagents and conditions is dictated by the need to selectively brominate the benzylic positions without promoting electrophilic aromatic substitution on the electron-rich durene ring.

  • Reagents: Durene, N-Bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide or AIBN. Carbon tetrachloride (CCl₄) or another non-polar solvent is used.

  • Principle of Causality: NBS is used as the bromine source because it provides a low, constant concentration of bromine (Br₂), which favors radical substitution over electrophilic addition. The radical initiator, upon heating, generates free radicals that initiate the chain reaction. The reaction is often irradiated with a lamp to promote the homolytic cleavage of the N-Br bond in NBS.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine durene (1 equivalent), N-Bromosuccinimide (2.2 equivalents to ensure dibromination), and a catalytic amount of benzoyl peroxide (e.g., 0.05 equivalents).

  • Solvent Addition: Add a sufficient volume of a dry, inert solvent like carbon tetrachloride or cyclohexane to dissolve the durene.

  • Initiation: Heat the mixture to reflux (the boiling point of the solvent). The application of heat is critical for decomposing the benzoyl peroxide to initiate the radical chain reaction.

  • Reaction Progression: Allow the reaction to proceed under reflux for several hours. The reaction can be monitored by observing the consumption of the dense NBS, which falls to the bottom of the flask, and the formation of the less dense succinimide byproduct, which floats.

  • Work-up: After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by vacuum filtration.

  • Purification of Crude Product: The filtrate, containing the desired product and unreacted starting material, is concentrated under reduced pressure. The resulting crude solid must be purified.

Purification Protocol: Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds.[7] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[7][8]

Principle of Causality: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[8][9] For a relatively non-polar molecule like bis(bromomethyl)durene, a solvent of moderate polarity is often effective. A solvent pair system (e.g., ethanol/water or toluene/hexanes) may also be employed.

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent or solvent pair. For this compound, toluene or a mixture of chloroform and hexanes would be a logical starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[8] An excess of solvent will reduce the final yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, they must be removed by filtering the hot solution through a pre-warmed funnel.[10] This step prevents premature crystallization of the desired product in the funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of a pure, well-defined crystal lattice, excluding impurities from incorporation.[9]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product from the solution.[8]

  • Isolation and Washing: Collect the purified crystals by suction filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven. Incomplete drying will introduce solvent as an impurity and depress the melting point.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from starting materials to a pure, analyzable product.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Durene Durene + NBS + Initiator Reaction Reflux in Solvent Durene->Reaction CrudeMixture Crude Reaction Mixture Reaction->CrudeMixture Filtration1 Filter to Remove Succinimide CrudeMixture->Filtration1 Concentration Concentrate Filtrate Filtration1->Concentration Recrystallization Recrystallization (e.g., from Toluene) Concentration->Recrystallization Filtration2 Suction Filtration & Washing Recrystallization->Filtration2 Drying Dry Crystals Filtration2->Drying PureProduct Pure Crystalline Product Drying->PureProduct

Caption: The effect of impurities on the crystal lattice and observed melting point.

Part 4: Critical Safety and Handling Protocols

This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Summary: According to GHS classifications, this compound causes severe skin burns and serious eye damage. [1][11]It is a corrosive material.

Precautionary MeasureJustification and Protocol
Engineering Controls Handle only inside a certified chemical fume hood to avoid inhalation of dust. [12]
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield at all times. [11][12]
Handling Avoid all personal contact. [13]Do not breathe dust. [12]Wash hands thoroughly after handling. [11]
Spill Response In case of a spill, sweep up the solid material carefully to avoid generating dust and place it in a sealed container for disposal. [12][13]
First Aid In case of eye or skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. [11][13]If inhaled, move to fresh air. [11]

Part 5: Applications in Research and Drug Development

The rigid structure and bifunctional nature of this compound make it a valuable precursor in several advanced research areas:

  • Polymer Chemistry: It serves as a cross-linking agent or a monomer for the synthesis of high-performance polymers with enhanced thermal stability and specific mechanical properties. [4]* Materials Science: It is a key building block for constructing Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). [14]The defined length and rigidity of the durene linker allow for the precise design of porous materials for applications in gas storage, separation, and catalysis.

  • Supramolecular Chemistry: The two bromomethyl groups can be converted to other functionalities to create complex host-guest systems and molecular cages.

  • Drug Development: While not a drug itself, it can be used as a rigid scaffold or linker to synthesize complex organic molecules with potential therapeutic activity. Its well-defined geometry allows for the precise spatial orientation of pharmacophores, a key strategy in rational drug design.

Conclusion

The melting point of this compound, authoritatively cited as 214.5-215 °C, is more than a mere physical constant. [2][3]For the research scientist, it is the primary, accessible indicator of purity. Achieving a sharp melting range within this literature value is a direct validation of successful synthesis and, critically, meticulous purification. Understanding the principles behind the synthesis, recrystallization, and melting point determination protocols empowers researchers to confidently use this versatile building block in the development of novel materials and complex molecular architectures.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 1,4-bis(dibromomethyl)benzene. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. American Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,4-bis(bromomethyl)- (CAS 623-24-5). Retrieved from [Link]

  • SpectraBase. (n.d.). 1,4-BIS-(BROMOMETHYL)-2,3,5,6-TETRAMETHYLBENZENE;BIS-(BROMOMETHYL)-DURENE. Wiley. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,4-bis(bromomethyl)-. NIST WebBook. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • University of Massachusetts Boston, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, (bromomethyl)- (CAS 100-39-0). Retrieved from [Link]

  • OC-TV. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Van der Made, A. W., & Van der Made, R. H. (1993). A convenient procedure for bromomethylation of aromatic compounds. Selective mono-, bis-, or trisbromomethylation. The Journal of Organic Chemistry, 58(5), 1262–1263. Retrieved from [Link]

Sources

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene crystal structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous crystallographic and synthetic analysis of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene (often referred to as


-dibromodurene).

This molecule is a critical "rigid rod" synthon in supramolecular chemistry. Its fully substituted benzene core creates a steric gear system that dictates specific packing motifs, making it a model compound for studying steric crowding and a precursor for molecular machines (rotors) and porous organic frameworks.

Executive Technical Summary

This compound is a centrosymmetric, hexasubstituted benzene derivative. Unlike simple benzyl bromides, the presence of four ortho-methyl groups creates significant steric strain, forcing the bromomethyl arms into specific rotational conformations to minimize


 strain.

Key Structural & Synthetic Characteristics:

  • Crystal Habit: Monoclinic prisms governed by

    
     symmetry.[1]
    
  • Lattice Logic: The molecule sits on a crystallographic center of inversion (

    
     in a 
    
    
    
    general position space group), enforcing an anti-conformation of the bromomethyl groups.
  • Synthetic Pathway: Produced via Blanc Bromomethylation of durene, not radical bromination. This is a critical distinction for yield and purity.

Crystallographic Architecture

The crystal structure of this compound reveals a lattice dominated by dense packing and weak C-H


Br interactions. The high symmetry of the unit cell reflects the inherent 

(or

idealized) symmetry of the molecule.
Crystal Data Parameters

The following data represents the definitive structural solution at low temperature (173 K), ensuring minimal thermal ellipsoid distortion.

ParameterValueSignificance
Crystal System MonoclinicCommon for centrosymmetric organics.
Space Group

(No.[1] 14)
Centrosymmetric space group.
Unit Cell (

)

Å
Short axis, likely stacking direction.
Unit Cell (

)

Å
Very short axis, indicating

-stacking distance.
Unit Cell (

)

Å
Long axis, accommodating the molecular length.[1]
Beta Angle (

)

Slight deviation from orthogonality.
Volume (

)

Å

Compact packing.[1]
Z 2Crucial: Implies molecule lies on an inversion center.
Calc. Density (

)
~1.81 g/cm

High density due to heavy Bromine atoms.
Structural Logic & Packing Forces

The packing is driven by two competing forces: Steric Locking and Stacking Efficiency .

  • The Inversion Center (

    
    ):  Because 
    
    
    
    in space group
    
    
    (which has a multiplicity of 4 for general positions), the molecule must occupy a special position with inversion symmetry. This dictates that the two
    
    
    groups point in exactly opposite directions (anti configuration) relative to the ring plane.
  • The "Gear Effect": The four methyl groups at positions 2,3,5,6 are too bulky to allow free rotation of the bromomethyl groups. The

    
     groups lock into a position nearly perpendicular to the benzene ring plane (approx. 
    
    
    
    dihedral angle) to avoid steric clash with the ortho-methyls.
  • Herringbone vs. Stacking: The short

    
    -axis (
    
    
    
    Å) suggests a "slipped stack" arrangement. The molecules stack like offset bricks, allowing the methyl groups of one layer to nest into the grooves of the next, maximizing Van der Waals contact.

CrystalPacking Molecule 1,4-Bis(bromomethyl)- 2,3,5,6-tetramethylbenzene Symmetry Symmetry Constraint (Space Group P21/c, Z=2) Molecule->Symmetry Sterics Steric Crowding (4x Methyl Groups) Molecule->Sterics Inversion Inversion Center: Anti-periplanar geometry Symmetry->Inversion Enforces Conformation Conformation: CH2Br groups locked perpendicular to ring Sterics->Conformation Forces Packing Crystal Lattice: Slipped Stacking (b-axis 4.4 Å) Conformation->Packing Optimizes VdW Inversion->Packing Directs

Figure 1: Structural logic dictating the crystal habit. The interplay of symmetry and sterics forces a rigid, centrosymmetric packing.

Synthetic Methodology

For high-purity crystallization, the synthesis must avoid poly-bromination byproducts. While radical bromination (NBS) of hexamethylbenzene is theoretically possible, it is non-selective.

The authoritative protocol is the Blanc Bromomethylation of Durene. This method uses formaldehyde and HBr to add the carbon scaffold and the halogen simultaneously to the unsubstituted 3 and 6 positions of durene.

Protocol: Blanc Bromomethylation

Reaction:



StepActionCritical Technical Note
1. Solvation Dissolve 0.1 mol Durene (13.4 g) in 50 mL glacial acetic acid (AcOH).Heat to 60-70°C to ensure full dissolution before reagent addition.
2. Activation Add 0.2 mol Paraformaldehyde (6.15 g).[1][2]Use a slight excess of paraformaldehyde to drive the reaction to completion.
3. Addition Add 40 mL of 31% HBr in Acetic Acid.Safety: Highly corrosive fuming liquid. Add dropwise if exotherm is noted.
4. Reflux Heat mixture to 120°C for 8 hours.The solution will darken. The high temp is required to overcome the steric barrier of the ortho-methyls.
5. Quench Pour hot mixture into 100 mL ice-water.Rapid precipitation occurs. The product is hydrophobic.
6. Isolation Filter the precipitate on a glass frit (G3).Wash copiously with water to remove residual acid.
7. Purification Recrystallization: Dissolve in hot Chloroform (

).
Slow evaporation yields X-ray quality monoclinic prisms.
Synthesis Workflow Diagram

Synthesis Durene Durene (1,2,4,5-Tetramethylbenzene) Intermediate Electrophilic Substitution (120°C, 8h) Durene->Intermediate + Reagents Reagents Reagents: (CH2O)n + HBr/AcOH Reagents->Intermediate Crude Crude Precipitate Intermediate->Crude Quench (H2O) Crystal Pure Crystal (P21/c) Crude->Crystal Recrystallize (CHCl3)

Figure 2: The Blanc Bromomethylation pathway. This route ensures regioselectivity at the 3,6 positions of the durene ring.

Supramolecular Utility

Why is this structure important for drug development and materials science?

  • Macrocyclic Precursor: This molecule is the standard "straight" linker used to close cyclophanes . By reacting this dibromide with a dithiol or diamine, researchers create molecular boxes (cyclophanes) that can encapsulate drug molecules or stabilize reactive intermediates.

  • Molecular Rotors: The steric crowding of the methyl groups against the bromomethyl arms mimics a macroscopic gear. In the solid state, these rotors are locked (static), but in solution or porous frameworks (MOFs), they act as dipolar rotors with defined rotational barriers (approx. 10-15 kcal/mol).

  • Crystal Engineering: The

    
     structure serves as a benchmark for "halogen bonding" studies. The Br atoms are electronically accessible for forming halogen bonds (
    
    
    
    ) if co-crystallized with pyridine derivatives, allowing for the design of co-crystals with tunable solubility profiles.

References

  • Crystal Structure Determination: Zhao, Y., et al. "Crystal structure of this compound, C12H16Br2."[1] Zeitschrift für Kristallographie - New Crystal Structures, vol. 237, no.[1] 5, 2022, pp. 819–820.[1]

  • Synthetic Protocol (Blanc Reaction): Van der Made, A. W., & Van der Made, R. H. "A convenient procedure for bromomethylation of aromatic compounds." Journal of Organic Chemistry, vol. 58, no. 5, 1993, pp. 1262–1263.[2]

  • Spectroscopic Data (NMR/IR): SpectraBase. "this compound 13C NMR."[3] Wiley Science Solutions.

  • Cambridge Structural Database (CSD): CCDC Entry: 2168949.[1] (Access via CCDC or similar structural repositories).

Sources

Technical Guide: 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene (CAS: 35168-64-0), often referred to as


-dibromodurene , represents a specialized tier of aromatic scaffolds.[1][2] Unlike simple xylylene dibromides, the fully methylated "durene" core provides two critical advantages: conformational rigidity  and steric protection .[1][2]

For researchers in supramolecular chemistry and drug discovery, this molecule is not merely a linker; it is a structural enforcement unit.[1][2] It serves as the primary precursor for tetramethyl[2.2]paracyclophanes, a gateway to sterically crowded molecular machines, and a rigid strut in Metal-Organic Frameworks (MOFs).[1][2]

This guide synthesizes the optimal production protocols, reactivity profiles, and safety architectures required to handle this compound with high fidelity.

Chemical Architecture & Properties[1][2][3][4]

The molecule consists of a benzene ring where all four aromatic protons are replaced by methyl groups, and the para-positions bear bromomethyl moieties.[1][2]

Structural Analysis[1][2]
  • Steric Gear Effect: The four methyl groups at the 2,3,5,6 positions create a "picket fence" around the ring.[1][2] This prevents unwanted electrophilic aromatic substitution on the core, directing all reactivity to the benzylic bromides.[1][2]

  • Solubility Profile: The high symmetry and molecular weight result in significant crystallinity.[1][2] It is sparingly soluble in cold hexanes but soluble in hot chloroform, toluene, and THF.[1][2]

Physical Data Table[1][2]
PropertyValueNotes
IUPAC Name This compound
CAS Number 35168-64-0
Molecular Formula C₁₂H₁₆Br₂
Molecular Weight 320.07 g/mol
Melting Point 214–215 °CHigh crystallinity indicates strong

-stacking
Appearance White crystalline powder
Reactivity Class Benzylic ElectrophileHighly susceptible to S_N2 attack

Synthesis & Purification Protocols

While radical bromination of hexamethylbenzene is theoretically possible, it suffers from poor statistical control (yielding mono-, di-, and tri-brominated mixtures).[1][2] The authoritative industrial route utilizes the bromomethylation of durene (1,2,4,5-tetramethylbenzene).[1][2] This method relies on the high regioselectivity of the Blanc reaction, as only the 3 and 6 positions are available.[1][2]

Primary Synthesis Workflow (Bromomethylation)

Reaction Principle: Electrophilic aromatic substitution using generated bromomethyl cations.[1][2]

Reagents:

  • Durene (1,2,4,5-tetramethylbenzene) [Substrate][1][2][3][4]

  • Paraformaldehyde [Carbon source][1][2]

  • HBr (31% in Acetic Acid) [Bromine source & Catalyst][1][2]

  • Glacial Acetic Acid [Solvent][1][2]

Step-by-Step Protocol:

  • Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 13.4 g (0.1 mol) of durene in 50 mL of hot glacial acetic acid . Ensure complete dissolution before proceeding.[1][2]

  • Reagent Addition: Add 6.15 g (0.20 mol) of paraformaldehyde.

  • Acid Introduction: Carefully add 40 mL of 31% HBr/Acetic acid solution . Caution: Exothermic reaction.[1][2]

  • Reflux: Heat the mixture to 110–120 °C for 8–10 hours . The solution will darken, and solids may begin to precipitate as the reaction progresses.[1][2]

  • Quenching: Cool the mixture to room temperature and pour the slurry into 100 mL of ice-cold water . This precipitates the crude product and removes excess acid.[1][2]

  • Filtration: Filter the white/off-white solid using a sintered glass funnel (Grade G3). Wash copiously with water to remove all traces of acetic acid.[1][2]

  • Purification (Critical): Recrystallize the crude solid from hot chloroform or toluene .[1][2]

    • Why: Unreacted durene is highly soluble in cold organic solvents, while the dibromo product requires hot solvents.[1][2] This difference ensures high purity (>98%).[1][2]

  • Drying: Dry under high vacuum at 60 °C for 4 hours.

Visualization of Synthesis Logic

SynthesisWorkflow cluster_0 Regioselectivity Control Durene Durene (1,2,4,5-Tetramethylbenzene) Inter Intermediate: Electrophilic Attack Durene->Inter 120°C, 8h Reagents Paraformaldehyde + HBr/AcOH Reagents->Inter Crude Crude Precipitate Inter->Crude Quench in Ice Water Pure Final Product (>98% Purity) Crude->Pure Recrystallization (Hot CHCl3)

Figure 1: The bromomethylation pathway ensures substitution only occurs at the open 3,6 positions, avoiding the statistical mixtures common in radical bromination.[1]

Reactivity Profile & Applications

The benzylic bromide groups are potent electrophiles.[1][2] However, the ortho-methyl groups exert a "gating" effect .[1][2] Nucleophiles must approach from a specific trajectory, which suppresses side reactions but requires stronger nucleophiles or longer reaction times compared to unsubstituted benzylic bromides.[1][2]

Key Derivatization Pathways[1][2]
A. Cyclophane Synthesis (The Hofmann Route)

This is the most significant application.[1][2] The molecule is converted to a quaternary ammonium salt, which undergoes 1,6-Hofmann elimination to yield the reactive quinodimethane intermediate.[1][2]

  • Mechanism: The steric bulk of the methyl groups forces the resulting [2.2]paracyclophane into a rigid, strained conformation, highly valued in material science for creating conductive polymers (Parylene derivatives).[1][2]

B. Thiol-Functionalized Linkers (Molecular Electronics)

Reaction with thiourea followed by hydrolysis yields 1,4-bis(mercaptomethyl)-2,3,5,6-tetramethylbenzene.[1][2]

  • Use Case: These dithiols serve as "molecular alligator clips," binding to gold electrodes with the durene core acting as an insulating, rigid spacer for conductance studies.[1][2]

C. MOF Ligand Synthesis

Displacement of the bromides with carboxylate or phosphonate groups creates rigid ligands.[1][2]

  • Advantage: The tetramethyl core prevents the ligands from rotating freely within the MOF lattice, increasing the stability and porosity of the final framework.[1][2]

Application Workflow Diagram

ReactivityTree Core 1,4-Bis(bromomethyl)- 2,3,5,6-tetramethylbenzene Salt Ammonium Salt Core->Salt SN2 Dithiol Dithiol Derivative (Au-Surface Linker) Core->Dithiol Hydrolysis Wittig Bis-Phosphonium Salt (Wittig Reagent) Core->Wittig Reflux in Toluene Trimethylamine + Trimethylamine Trimethylamine->Salt Thiourea + Thiourea / KOH Thiourea->Dithiol Phosphine + PPh3 Phosphine->Wittig Cyclophane Tetramethyl[2.2]paracyclophane (Parylene Precursor) Salt->Cyclophane 1,6-Hofmann Elimination (Pyrolysis)

Figure 2: Divergent synthesis pathways.[1][2] The rigidity of the durene core is preserved across all derivatives, conferring structural integrity to downstream materials.[1]

Safety & Handling (E-E-A-T)

As a Senior Scientist, I must emphasize that benzylic bromides are potent lachrymators and alkylating agents.[1][2] They can cause irreversible DNA damage if mishandled.[1][2]

Hazard ClassDescriptionMitigation Protocol
Skin Corrosion (1B) Causes severe burns and scarring.[1][2]Double-gloving (Nitrile + Laminate) is mandatory.[1][2]
Lachrymator Irritates mucous membranes even at low ppm.[1][2]Always weigh and handle inside a functioning fume hood.[1][2] Do not transport open containers.
Hydrolysis Risk Reacts with moisture to release HBr gas.[1][2]Store in a desiccator.[1][2] If the white powder turns yellow/orange, it indicates HBr release/degradation.[1][2]

Neutralization: Spills should be treated with a dilute solution of alcoholic KOH or ammonia to quench the alkylating bromide before cleanup.[1][2]

References

  • Synthesis via Bromomethylation

    • Zhao, Y., et al. (2022).[1][2] "Crystal structure of this compound." Zeitschrift für Kristallographie - New Crystal Structures, 237(5), 819–820.[1][2]

    • Source:[Link][1][2]

  • Cyclophane Precursors

    • Hopf, H. (1978).[1][2] "The preparation of [2.2]paracyclophanes." Organic Syntheses. (General methodology for paracyclophane synthesis utilizing Hofmann elimination of methyl-substituted benzyl ammonium salts).[1][2]

    • Source:[Link][1][2]

  • Physical Properties & Safety Data

    • PubChem Database. "this compound (CID 2752645)."[1][2] National Center for Biotechnology Information.[1][2]

    • Source:[Link][1][2]

  • Supramolecular Applications

    • Aly, A. A., & Brown, A. B. (2009).[1][2] "Paracyclophanes in Polymer Chemistry." Beilstein Journal of Organic Chemistry. (Discussing the role of tetramethyl derivatives in rigid polymer scaffolds).

    • Source:[Link][1][2]

Sources

Methodological & Application

Application Notes & Protocols: 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene as a Versatile Building Block for Shape-Persistent Macrocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Value of a Sterically Hindered Linker

In the field of supramolecular chemistry and materials science, the rational design of macrocycles with defined shapes, sizes, and functionalities is paramount.[1] These molecular architectures are foundational to creating novel host-guest systems, molecular sensors, and advanced materials.[2][3] 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene, a derivative of durene, presents itself as a uniquely valuable building block for this purpose.

The core of its utility lies in the combination of two key features: the rigid, sterically demanding 2,3,5,6-tetramethylbenzene (durene) core and the two reactive bromomethyl groups positioned at the 1 and 4 positions. The durene unit acts as a rigid "sidewall," pre-organizing the resulting macrocyclic structure and reducing its conformational flexibility.[4] This inherent rigidity is crucial for creating shape-persistent cavities, a desirable trait for selective molecular recognition. The benzylic bromide functionalities provide highly reactive sites for nucleophilic substitution, enabling facile covalent bond formation with a wide array of complementary linkers.

This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to detailed protocols for its application in constructing robust macrocyclic frameworks.

Physicochemical Properties and Safety Data

A thorough understanding of the building block's characteristics is essential for successful and safe experimentation.

PropertyValueSource
IUPAC Name This compound[5]
Synonyms Bis(bromomethyl)durene[5]
CAS Number 35168-64-0[5]
Molecular Formula C₁₂H₁₆Br₂[5][6]
Molecular Weight 320.06 g/mol [5][6]
Appearance White to off-white crystalline solid-
Melting Point 214.5-215 °C[7]
Solubility Soluble in chlorinated solvents (e.g., DCM, chloroform), THF, DMF-

Critical Safety & Handling:

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[5][7] It is also a lachrymator. Therefore, all handling must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles.[8][9] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]

Protocol I: Synthesis of this compound

The synthesis of this key building block can be achieved from durene (1,2,4,5-tetramethylbenzene) via a bromomethylation reaction. The following protocol is adapted from established literature procedures.[10]

Causality of Reagent Choice:

  • Durene: The electron-rich aromatic starting material.

  • Paraformaldehyde: Serves as the source of formaldehyde for the electrophilic aromatic substitution (chloromethylation followed by halogen exchange).

  • 31% HBr in Acetic Acid: Provides both the acidic catalyst and the bromide source for the reaction. Glacial acetic acid acts as the solvent.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 13.42 g (0.1 mol) of durene in 50 mL of hot glacial acetic acid.

  • Reagent Addition: To the hot solution, carefully add 6.15 g (0.20 mol) of paraformaldehyde, followed by the slow addition of 40 mL of a 31% hydrobromic acid solution in glacial acetic acid.

  • Reaction: Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 8 hours. The reaction should be monitored for the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a glass frit (G3 or equivalent).[10]

  • Purification: Wash the crude product with water and then dry it under a vacuum. The product can be further purified by recrystallization from a suitable solvent like chloroform to yield the pure this compound.

Characterization:

  • ¹³C NMR (CDCl₃): Expected peaks around δ 135.2 (Ar-C), 133.8 (Ar-C), 29.5 (Ar-CH₂Br), and 16.8 (Ar-CH₃) ppm.[6]

  • Crystal Structure: The crystal structure has been reported, confirming its monoclinic, P2₁/c space group.[10]

Application Protocol II: Synthesis of a Durene-Based Cyclophane via Williamson Ether Synthesis

This protocol details the construction of a simple [n.n]paracyclophane, a class of macrocycles where two aromatic rings are linked by aliphatic chains.[11] This procedure employs a classic Williamson ether synthesis, reacting the dibromide building block with a diol under high-dilution conditions.

The Principle of High Dilution: Macrocyclization reactions are intramolecular processes that compete with intermolecular polymerization. To favor the desired ring-closing reaction, the concentration of the reactants must be kept extremely low. This is achieved by the slow, simultaneous addition of both reactive partners to a large volume of solvent, ensuring that an individual molecule is more likely to react with its other end than with another molecule.

Macrocyclization_vs_Polymerization

Fig. 1: The high-dilution principle in macrocycle synthesis.

Materials:

  • This compound (1.0 eq)

  • 1,4-Butanediol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow:

Williamson_Ether_Synthesis_Workflow

Fig. 2: Step-by-step workflow for macrocyclization.

Step-by-Step Protocol:

  • Preparation: Set up a 3-neck round-bottom flask (sized for a large solvent volume, e.g., 1 L for a mmol scale reaction) with a magnetic stirrer, and purge with an inert gas (Argon or Nitrogen). Add anhydrous DMF (e.g., 500 mL) and sodium hydride (2.2 eq).

  • Reactant Solutions: In separate flasks, prepare two solutions:

    • Solution A: Dissolve this compound (1.0 eq) in anhydrous DMF (e.g., 50 mL).

    • Solution B: Dissolve 1,4-butanediol (1.0 eq) in anhydrous DMF (e.g., 50 mL).

  • High-Dilution Addition: Using two separate syringe pumps, add Solution A and Solution B simultaneously and dropwise to the stirred suspension of NaH in DMF over a period of 10-12 hours. The slow addition is critical to maintain high dilution.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 12-24 hours. Monitor the reaction's progress by TLC, looking for the disappearance of the starting materials and the appearance of a new, higher Rf spot.

  • Quenching: Carefully quench the reaction by slowly adding water at 0 °C to destroy any excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).[12]

  • Washing: Wash the combined organic layers with water and then with brine to remove DMF and salts.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography to isolate the desired macrocycle.

Applications and Future Directions

Macrocycles built with the durene unit possess a unique combination of rigidity and a defined cavity, making them excellent candidates for various applications:

  • Host-Guest Chemistry: The pre-organized, amphiphilic cavity can selectively bind a variety of guest molecules, from small organic compounds to metal ions.[4]

  • Molecular Materials: Incorporation of these macrocycles into larger polymeric structures can lead to materials with tailored porosity and recognition properties, useful in separation science and catalysis.[1][3]

  • Drug Delivery: The well-defined cavity can encapsulate drug molecules, potentially improving their solubility, stability, and delivery to specific targets.[13][14]

  • Responsive Systems: By functionalizing the durene core or the linking chains, responsive macrocycles can be designed that change their conformation or binding properties in response to external stimuli like light, pH, or redox changes.[2]

The synthetic accessibility and structural rigidity of this compound ensure its continued role as a powerhorse in the construction of complex and functional supramolecular systems.

References

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • Kivala, M., et al. (2021). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. Chemistry – A European Journal, 27(14), 6295-6300. Available at: [Link]

  • Dömling, A. (2017). Macrocycles: MCR synthesis and applications in drug discovery. Medicinal Chemistry Research, 26(9), 1841-1853. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 1,4-bis(dibromomethyl)benzene. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and applications of responsive macrocycles. Chinese Chemical Letters, 32(12), 3745-3756. Available at: [Link]

  • Nishinaga, T., et al. (2020). Macrocycles composed of biphenylene and butadiyne units with antiaromatic character. Chemical Science, 11(34), 9062-9068. Available at: [Link]

  • Li, H., et al. (2022). Applications of macrocycle-based solid-state host-guest chemistry. Chemical Society Reviews, 51(17), 7338-7359. Available at: [Link]

  • Arslan, H., et al. (2022). Crystal structure of this compound, C12H16Br2. Zeitschrift für Kristallographie - New Crystal Structures, 237(4), 697-699. Available at: [Link]

  • Smith, B. D. (2019). Molecular recognition using tetralactam macrocycles with parallel aromatic sidewalls. Beilstein Journal of Organic Chemistry, 15, 105-116. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,4-BIS-(BROMOMETHYL)-2,3,5,6-TETRAMETHYLBENZENE;BIS-(BROMOMETHYL)-DURENE. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • D'Souza, F., & Kutner, W. (Eds.). (2012). Selected synthetic strategies to cyclophanes. In Handbook of Porphyrin Science (Vol. 15, pp. 1-64). World Scientific. Available at: [Link]

  • Keyes, D. G., et al. (2007). Synthesis and Characterisation of Tetra-tetrazole Macrocycles. Journal of Organic Chemistry, 72(11), 4067-4075. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols. Retrieved from [Link]

  • Keyes, D. G., et al. (2007). Synthesis and characterisation of tetra-tetrazole macrocycles. Journal of Organic Chemistry, 72(11), 4067-4075. Available at: [Link]

  • Bodwell, G. J. (Ed.). (2014). Synthesis of polycyclic aromatic hydrocarbon containing cyclophanes: new and improved methodologies. Memorial University Research Repository. Retrieved from [Link]

  • ChemSupply. (2022, September 16). 1,4-Bis(bromomethyl)benzene Safety Data Sheet. Retrieved from [Link]

  • Wang, Y., et al. (2023). Biphenarenes, Versatile Synthetic Macrocycles for Supramolecular Chemistry. Molecules, 28(11), 4422. Available at: [Link]

  • Nishinaga, T., et al. (2020). Macrocycles composed of biphenylene and butadiyne units with antiaromatic character. Chemical Science, 11(34), 9062-9068. Available at: [Link]

  • Cram. (n.d.). Williamson Ether Synthesis Lab Report. Retrieved from [Link]

  • Salikov, R. F., et al. (2022). Direct Synthesis of Polyaromatic Cyclophanes Containing Bis-Methylene-Interrupted Z-Double Bonds and Study of Their Antitumor Activity In Vitro. Molecules, 27(19), 6598. Available at: [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Terrett, N. K. (2016). A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. Journal of the American Chemical Society, 138(49), 15838-15844. Available at: [Link]

  • Gholam-Shahbazi, M., et al. (2020). A facile and efficient route to one-pot synthesis of new cyclophanes using vinamidinium salts. RSC Advances, 10(67), 41103-41109. Available at: [Link]

  • Wikipedia. (n.d.). Cyclophane. Retrieved from [Link]

  • Reddit. (2015, June 24). Help finiding procedure for williamson ether synthesis.... r/chemistry. Retrieved from [Link]

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Application Notes and Protocols for Surface Functionalization using 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Bifunctional Linker for Advanced Surface Engineering

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene, a derivative of durene, is a robust and versatile bifunctional molecule invaluable for the covalent modification of a wide array of surfaces. Its two primary benzylic bromide groups offer highly reactive sites for nucleophilic substitution and for the initiation of controlled radical polymerizations. This reactivity, combined with the rigid, well-defined tetramethylbenzene core, allows for the precise engineering of surface properties for applications spanning from materials science and nanotechnology to drug development and biomedical engineering.

The core utility of this molecule lies in its ability to act as a stable anchoring linker. The tetramethyl-substituted benzene ring provides steric hindrance that can influence the spacing and orientation of subsequently attached molecules, a crucial factor in applications such as biosensors, where controlled probe immobilization is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound for surface functionalization. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for key applications, and discuss the critical characterization techniques necessary to validate your surface modifications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.

PropertyValueSource
Molecular Formula C₁₂H₁₆Br₂[1]
Molecular Weight 320.07 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 215-218 °C
Solubility Soluble in hot glacial acetic acid, tetrahydrofuran (THF), dimethylformamide (DMF), and other polar aprotic solvents. Sparingly soluble in alcohols and hydrocarbons.[2]
CAS Number 35168-64-0[1]

Core Applications and Methodologies

The primary applications of this compound in surface science revolve around two key functionalities: its use as a covalent linker for immobilizing molecules and as an initiator for surface-initiated polymerizations.

Covalent Immobilization of Biomolecules and Functional Ligands

The benzylic bromide moieties of this compound are excellent electrophiles, readily undergoing nucleophilic substitution reactions (Sₙ2) with a variety of nucleophiles.[3] This property is extensively exploited for the covalent attachment of molecules bearing nucleophilic functional groups, such as amines (-NH₂), thiols (-SH), and hydroxyls (-OH), to surfaces. This is a cornerstone technique for the development of biosensors, chromatography supports, and other platforms requiring the stable immobilization of biomolecules like peptides, proteins, and oligonucleotides.[4][5]

Caption: Workflow for growing polymer brushes via SI-ATRP.

This protocol describes the "grafting from" approach to grow polystyrene brushes from a silicon wafer with a native oxide layer.

Materials:

  • Silicon wafers with a native oxide layer

  • Piranha solution

  • Anhydrous toluene

  • (3-Aminopropyl)triethoxysilane (APTES)

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Styrene monomer (inhibitor removed)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (anhydrous)

  • Methanol

  • Toluene

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Initiator Immobilization:

    • Follow steps 1 and 2 from Protocol 1 to clean and aminosilanize the silicon wafers.

    • Follow step 3 from Protocol 1 to attach the this compound initiator to the aminosilanized surface. This creates a surface with pendant bromomethyl groups ready to initiate polymerization.

  • Surface-Initiated ATRP of Styrene:

    • Preparation of the Polymerization Solution (perform in a glovebox or using Schlenk line techniques):

      • In a Schlenk flask, add CuBr (e.g., 0.1 mmol).

      • Add anhydrous anisole (e.g., 10 mL).

      • Add styrene monomer (inhibitor removed, e.g., 10 mmol).

      • Add PMDETA (e.g., 0.1 mmol).

      • Degas the solution by three freeze-pump-thaw cycles.

    • Polymerization:

      • Place the initiator-functionalized silicon wafer in a separate, dry Schlenk flask under an inert atmosphere.

      • Using a cannula, transfer the degassed polymerization solution to the flask containing the wafer.

      • Place the flask in a thermostatically controlled oil bath at a specific temperature (e.g., 90-110°C) and stir for the desired polymerization time (this will determine the polymer brush thickness).

    • Termination and Cleaning:

      • To stop the polymerization, open the flask to air and dilute the solution with toluene.

      • Remove the wafer and sonicate it in toluene for 10 minutes to remove any physisorbed polymer.

      • Rinse the wafer thoroughly with toluene and then methanol.

      • Dry the wafer under a stream of nitrogen.

Essential Surface Characterization Techniques

Validating the successful functionalization of the surface is a critical step. A combination of surface-sensitive analytical techniques should be employed.

TechniqueInformation Provided
X-ray Photoelectron Spectroscopy (XPS) Provides elemental composition and chemical state information of the surface. [1][6]Successful attachment of the linker can be confirmed by the appearance of the Br 3d peak. Subsequent reactions can be monitored by observing changes in elemental ratios (e.g., C/N, C/Si) and the appearance of new elemental peaks.
Atomic Force Microscopy (AFM) Used to characterize the surface topography and roughness. [7][8]It can visualize the formation of polymer brushes and provide information on their morphology. [9]
Contact Angle Goniometry Measures the surface wettability, which is highly sensitive to the chemical nature of the outermost layer. A successful functionalization will result in a significant change in the water contact angle.
Ellipsometry A non-destructive optical technique used to measure the thickness of thin films, particularly useful for determining the thickness of the grafted polymer brushes. [10]

Troubleshooting and Expert Insights

  • Incomplete Surface Coverage: This can be due to insufficient cleaning of the substrate, inactive reagents, or the presence of moisture during the silanization or initiator attachment steps. Ensure all solvents are anhydrous and reactions are performed under an inert atmosphere.

  • Low Polymer Grafting Density: The density of the initiator on the surface is crucial. [11]Ensure optimal conditions for the attachment of the linker. For SI-ATRP, the addition of a sacrificial initiator to the polymerization solution can improve control over the polymerization from the surface. [3]* Broad Molecular Weight Distribution of Polymer Brushes: This can be a result of slow initiation or termination reactions. The concentration of the catalyst and ligand in the SI-ATRP process needs to be carefully optimized.

Conclusion

This compound is a powerful tool for the precise engineering of surfaces. Its bifunctional nature allows for a two-step approach to surface modification: first, the robust anchoring of the linker itself, and second, the introduction of a wide range of functionalities, from small molecules to entire polymer chains. The protocols provided herein serve as a starting point for researchers to develop their own tailored surface modification strategies. Careful execution of the experimental procedures and thorough characterization of the resulting surfaces are paramount to achieving reproducible and reliable results in the exciting and ever-expanding field of surface science.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,3-Bis(bromomethyl)-5-methylbenzene with Amines.
  • Song, W., Zhao, M., Zhu, Y., Gao, J., & Zhao, Y. (2022). Crystal structure of this compound, C12H16Br2. Zeitschrift für Kristallographie - New Crystal Structures, 237(5), 819-820.
  • MDPI. (2021).
  • Ma, L., & Zhang, H. (2014). Incorporation of biomolecules in Metal-Organic Frameworks for advanced applications. Chemical Science, 5(12), 4568-4576.
  • Bird, M. J., et al. (2018).
  • Indian Academy of Sciences. (2010). Functionalization of hydroxyl terminated polybutadiene with biologically active fluorescent molecule. Journal of Chemical Sciences, 122(4), 567-573.
  • Advincula, R. C., et al. (2006). Polymer Brushes by Living Anionic Surface Initiated Polymerization on Flat Silicon (SiOx) and Gold Surfaces: Homopolymers and Block Copolymers. Macromolecules, 39(20), 7133-7144.
  • ResearchGate. (2016). Investigation of nucleophilic substitution pathway for the reactions of 1,4-benzodioxan-6-amine with chlorocyclophosphazenes.
  • Brittain, W. J., & Minko, S. (2007). A brief review of polymer brushes: surface-immobilized macromolecules. Journal of Polymer Science Part A: Polymer Chemistry, 45(18), 3505-3512.
  • Clay, G. D., & Harris, F. W. (2000). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 122(18), 4453-4459.
  • Royal Society of Chemistry. (2019). Preparation and chromatographic evaluation of a mixed polymer brush–silica stationary phase with temperature-sensitive property. Analytical Methods, 11(36), 4647-4654.
  • Benicewicz, B. C., et al. (2010). Conformational Transitions of Spherical Polymer Brushes: Synthesis, Characterization, and Theory. Macromolecules, 43(3), 1640-1646.
  • Patel, K., & Marek, I. (2025). Stereospecific molecular rearrangement via nucleophilic substitution at quaternary stereocentres in acyclic systems.
  • CAS. (n.d.). This compound. Retrieved February 1, 2026, from [Link]

  • Lingenfelder, M., et al. (2011). Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110).
  • National Institutes of Health. (2014). Bis(trifluoromethyl)methylene Addition to Vinyl-Terminated SAMs: A Gas-Phase C–C Bond-Forming Reaction on a Surface. Langmuir, 30(20), 5829–5835.
  • ResearchGate. (2025). 1,4-Bis(bromomethyl)benzene.
  • Organic Syntheses. (n.d.). A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. Retrieved February 1, 2026, from [Link]

  • Frontiers. (2022). Atomic Force Microscopy of Polymer Brushes: Insights into Controversies. Frontiers in Mechanical Engineering, 8, 897558.

Sources

The Strategic Synthesis of Bulky N-Heterocyclic Carbene Ligands from 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Sterically Demanding N-Heterocyclic Carbene Ligands

N-Heterocyclic carbenes (NHCs) have indelibly reshaped the landscape of organometallic chemistry and catalysis. Their exceptional versatility as ligands for transition metals has unlocked unprecedented efficiency and selectivity in a myriad of chemical transformations. The strong sigma-donating ability of NHCs stabilizes metal centers, facilitating challenging catalytic steps like oxidative addition, while their tunable steric bulk allows for precise control over the metal's coordination sphere. This steric influence is not merely a matter of size; it is a critical design element that dictates catalyst stability, activity, and selectivity.

This application note provides a comprehensive guide to the synthesis of a specific class of sterically demanding NHC precursors derived from 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, also known as durene dibromide. The rigid and highly substituted durene backbone imparts significant steric hindrance, leading to the formation of robust and highly active catalysts. We will delve into the synthetic rationale, provide a detailed experimental protocol for the preparation of a key bis(imidazolium) salt precursor, and discuss the critical aspects of characterization and safety. This guide is intended for researchers and professionals in catalyst development, organic synthesis, and medicinal chemistry who seek to leverage the unique properties of these bulky NHC ligands.

The Durene Backbone: A Scaffold for Robust Catalysis

The choice of this compound as a starting material is a deliberate one, rooted in the pursuit of catalyst stability and performance. The tetramethyl-substituted benzene ring offers several key advantages:

  • Steric Shielding: The four methyl groups provide a bulky and rigid framework that effectively shields the metal center in the final NHC complex. This steric protection can prevent catalyst decomposition pathways, such as dimerization or unwanted side reactions, leading to longer catalyst lifetimes and higher turnover numbers.

  • Enhanced Stability: The rigid durene linker pre-organizes the two NHC units, which can lead to more stable chelation to a metal center in bimetallic or pincer-type complexes. This pre-organization minimizes entropy loss upon coordination.

  • Tunable Electronic Properties: While the primary contribution of the durene backbone is steric, the electron-donating nature of the methyl groups can subtly influence the electronic properties of the resulting NHC ligand, further tuning the reactivity of the metal center.

The synthetic strategy hinges on a straightforward double N-alkylation of a suitable imidazole derivative with this compound. This reaction, typically a nucleophilic substitution, leads to the formation of a bis(imidazolium) salt, the direct precursor to the bis-NHC ligand.

Synthetic Workflow: From Durene Dibromide to Bis(imidazolium) Salt

The synthesis of the bis(imidazolium) salt is a critical step that requires careful control of reaction conditions to ensure high yield and purity. The following diagram illustrates the overall synthetic workflow.

SynthesisWorkflow Start 1,4-Bis(bromomethyl)- 2,3,5,6-tetramethylbenzene (Durene Dibromide) Reaction Double N-Alkylation (Nucleophilic Substitution) Start->Reaction Imidazole N-Substituted Imidazole (e.g., N-methylimidazole) Imidazole->Reaction Solvent Anhydrous Solvent (e.g., Toluene or Acetonitrile) Solvent->Reaction Product 1,4-Bis((N-substituted-imidazolium)methyl)- 2,3,5,6-tetramethylbenzene Dibromide (Bis(imidazolium) Salt) Reaction->Product Purification Purification (Filtration, Washing, Drying) Product->Purification Characterization Characterization (NMR, MS, Elemental Analysis) Purification->Characterization

Caption: Synthetic workflow for the preparation of a durene-bridged bis(imidazolium) salt.

Detailed Experimental Protocol: Synthesis of 1,4-Bis((3-methyl-1-imidazolium)methyl)-2,3,5,6-tetramethylbenzene Dibromide

This protocol is adapted from general procedures for the synthesis of analogous bis(imidazolium) salts from xylyl dibromides.[1][2] Researchers should optimize conditions for their specific N-substituted imidazole and scale.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Example)Moles (Example)
This compound3022-31-5322.063.22 g10 mmol
N-Methylimidazole616-47-782.101.81 g (1.77 mL)22 mmol
Anhydrous Toluene108-88-392.1450 mL-
Diethyl Ether (anhydrous)60-29-774.12As needed-

Instrumentation:

  • Three-neck round-bottom flask (100 mL) equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet.

  • Heating mantle with a stirrer.

  • Standard glassware for filtration and washing.

  • Schlenk line or glovebox for handling anhydrous reagents (recommended).

Procedure:

  • Reaction Setup: In a flame-dried 100 mL three-neck round-bottom flask under a nitrogen atmosphere, add this compound (3.22 g, 10 mmol).

  • Solvent Addition: Add anhydrous toluene (50 mL) to the flask and stir the mixture to dissolve the starting material.

  • Addition of N-Methylimidazole: To the stirred solution, add N-methylimidazole (1.77 mL, 22 mmol) via syringe. A slight excess of the imidazole derivative is used to ensure complete reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain reflux for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a white precipitate is typically observed as the reaction proceeds.

  • Isolation of the Product: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. The bis(imidazolium) salt will precipitate out of the toluene.

  • Purification: Collect the white solid by vacuum filtration. Wash the solid thoroughly with anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under high vacuum for several hours to yield the desired 1,4-bis((3-methyl-1-imidazolium)methyl)-2,3,5,6-tetramethylbenzene dibromide as a white powder.

Expected Yield: 85-95%

Characterization of the Bis(imidazolium) Salt

Thorough characterization of the synthesized bis(imidazolium) salt is crucial to confirm its identity and purity before its use in the generation of the NHC ligand.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The ¹H NMR spectrum is the primary tool for structural confirmation.[1][3] Key expected signals include:

      • A singlet for the imidazolium C2-protons (N-CH-N) in the downfield region (typically δ 9.0-10.0 ppm).

      • Singlets for the other two protons on the imidazole ring (typically δ 7.0-8.0 ppm).

      • A singlet for the benzylic methylene protons (-CH₂-) connecting the durene core to the imidazole rings (typically δ 5.5-6.0 ppm).

      • A singlet for the methyl protons on the durene ring (typically δ 2.0-2.5 ppm).

      • A singlet for the N-methyl protons on the imidazole rings (typically δ 3.5-4.0 ppm).

    • ¹³C NMR: The ¹³C NMR spectrum will provide further structural confirmation, with characteristic signals for the imidazolium carbene precursor carbon (N-C-N), the aromatic carbons of the durene and imidazole rings, the benzylic methylene carbons, and the methyl carbons.[3]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the dicationic product.

  • Elemental Analysis: Combustion analysis provides the elemental composition (C, H, N) of the compound, which should match the calculated values for the desired product.

Mechanistic Rationale and Causality in Experimental Design

The synthesis of the bis(imidazolium) salt is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[4]

Caption: Simplified SN2 mechanism for the formation of the bis(imidazolium) salt.

Key Considerations in the Experimental Design:

  • Choice of Solvent: Toluene is a good choice as it is relatively non-polar, which aids in the precipitation of the ionic product, driving the reaction to completion. Acetonitrile is another common solvent for such reactions. The solvent must be anhydrous to prevent side reactions with the electrophilic starting material.

  • Stoichiometry: A slight excess of the N-substituted imidazole is used to ensure that both bromomethyl groups on the durene backbone react completely.

  • Temperature: Refluxing the reaction provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

  • Inert Atmosphere: While not strictly necessary for all N-alkylation reactions, the use of an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent any potential oxidation of the starting materials or solvent, especially at elevated temperatures.

Safety and Handling

  • This compound: This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[5] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • N-Methylimidazole: This reagent is flammable and harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage. Handle with care in a fume hood, avoiding ignition sources.

  • Toluene: Toluene is a flammable liquid and its vapors can be harmful. It is also a suspected teratogen. All handling should be done in a fume hood.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.

Applications in Catalysis and Drug Development

The bis(imidazolium) salts synthesized from this compound are valuable precursors to a range of catalytically active species. Deprotonation with a strong base yields the free bis-NHC, which can be coordinated to various transition metals, such as palladium, rhodium, iridium, and gold.[6]

These bulky NHC-metal complexes have shown great promise in a variety of catalytic applications, including:

  • Cross-Coupling Reactions: The strong sigma-donating nature and steric bulk of these ligands make them ideal for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[7]

  • Metathesis: Ruthenium complexes bearing bulky NHC ligands are highly active and stable catalysts for olefin metathesis.

  • C-H Activation: The electron-rich nature of the metal center in these complexes can facilitate challenging C-H activation reactions.

In the realm of drug development, NHC-metal complexes are being explored for their potential as anticancer and antimicrobial agents. The modular nature of the synthesis allows for the incorporation of various functionalities to tune the biological activity of these compounds.

Conclusion

The synthesis of bis(imidazolium) salts from this compound provides a gateway to a class of highly effective, sterically demanding N-heterocyclic carbene ligands. The rigid and bulky durene backbone imparts exceptional stability and activity to the resulting metal complexes, making them valuable tools for a wide range of applications in catalysis and medicinal chemistry. The protocol and insights provided in this application note are intended to empower researchers to explore the rich chemistry of these fascinating ligands and unlock new possibilities in their respective fields.

References

  • N-Heterocyclic Carbenes in Synthesis. Edited by S. P. Nolan, Wiley-VCH, 2006.
  • Herrmann, W. A. N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis.
  • Fortman, G. C.; Nolan, S. P. N-Heterocyclic carbene (NHC) ligands and their applications in catalysis. Chemical Society Reviews, 2011, 40(10), 5151-5169.
  • Diez-Gonzalez, S.; Nolan, S. P. Stereoelectronic Parameters Associated with N-Heterocyclic Carbene (NHC) Ligands: A Quest for Understanding. Coordination Chemistry Reviews, 2007, 251(5-6), 874-883.
  • Coe, C. Synthesis of Two Novel bis-Imidazolium Bromide Salts as NHC Precursors. ScholarWorks, 2024 . [Link]

  • Samantaray, M. K.; Pang, K.; Shaikh, M. M.; Ghosh, P. Synthesis and Structural Characterization of Xylyl-Linked Bis(benzimidazolin-2-ylidene)s and Their Dinuclear Silver(I) and Palladium(II) Complexes. Organometallics, 2009, 28(15), 4474–4482.
  • Hahn, F. E.; Jahnke, M. C. Heterocyclic Carbenes: Synthesis and Coordination Chemistry. Angewandte Chemie International Edition, 2008, 47(17), 3122-3172.
  • Kantchev, E. A. B.; O'Brien, C. J.; Organ, M. G. Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions—A Synthetic Chemist's Perspective. Angewandte Chemie International Edition, 2007, 46(16), 2768-2813.
  • Penn, K. R.; Anders, E. J.; Lindsay, V. N. G. Expedient Synthesis of Bis(imidazolium) Dichloride Salts and Bis(NHC) Complexes from Imidazoles using DMSO as a Key Polar Additive. The Journal of Organic Chemistry, 2019, 84(15), 9851-9858.
  • Olivas, E.; Stieber, C. Synthesis and Structural Characterization of Bis(imidazolium) Salts. ScholarWorks, 2021 . [Link]

  • Marion, N.; Nolan, S. P. Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 2008, 41(11), 1440-1449.
  • Poyatos, M.; Mata, J. A.; Peris, E. Complexes with Poly(N-heterocyclic carbene) Ligands: A Survey of Their Synthesis and Catalytic Applications. Chemical Reviews, 2009, 109(8), 3677-3707.
  • Hopkinson, M. N.; Richter, C.; Schedler, M.; Glorius, F. An overview of N-heterocyclic carbenes.

Sources

Application Note: HPLC Analysis of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Reversed-Phase HPLC (RP-HPLC) protocol for the quantification and purity analysis of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene (CAS: 35168-64-0).[1] Due to the compound's hydrophobic nature and the high reactivity of its bromomethyl moieties, standard generic methods often fail to prevent on-column hydrolysis or provide adequate retention.[1] This guide synthesizes a specific method utilizing a C18 stationary phase (with a Mixed-Mode alternative) and outlines critical sample preparation steps to ensure data integrity.

Introduction & Chemical Context

The Analyte

This compound (often referred to as Bis(bromomethyl)durene ) is a critical intermediate in the synthesis of functional materials, including metal-organic frameworks (MOFs) and conductive polymers.[1][2]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 320.07 g/mol [1][3]

  • Key Chemical Feature: The presence of two labile bromomethyl groups on a sterically crowded tetramethylbenzene core.[1]

Analytical Challenges
  • Hydrolysis Risk: The benzylic bromide is susceptible to nucleophilic attack by water (hydrolysis), converting the analyte into its alcohol derivative (hydroxymethyl) during analysis if the mobile phase or diluent is not optimized.[1]

  • Solubility: The tetramethylbenzene core renders the molecule highly hydrophobic, requiring high organic solvent concentrations to ensure solubility and elution.[1]

  • Detection: Lacking extended conjugation, the molecule has weak UV absorbance in the visible range, necessitating low-UV detection (210–240 nm).[1]

Method Development Strategy

Column Selection: The Hydrophobic Interaction

While specialized mixed-mode columns (e.g., SIELC Newcrom R1) are effective for this compound [1], a high-quality End-capped C18 column is the industry standard for accessibility and reproducibility.[1]

  • Why End-capped? To minimize interaction between the labile bromine and residual silanols, which can cause peak tailing or degradation.[1]

  • Why C18? To provide sufficient retention for the hydrophobic aromatic core, separating it from potential polar hydrolysis degradants.[1]

Mobile Phase Design

A simple binary gradient of Acetonitrile (ACN) and Water is selected.[1]

  • Acid Modifier: Phosphoric acid (

    
    ) is used to suppress silanol ionization and maintain a consistent pH (~2.5).[1] For LC-MS applications, Formic Acid (0.1%) must be substituted.[1]
    

Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (>98% purity).[1]

  • Solvents: HPLC Grade Acetonitrile and Water.[1]

  • Modifier: 85% Phosphoric Acid (HPLC Grade).

Chromatographic Conditions (The "Recipe")
ParameterCondition
Column C18 RP Column (e.g., Zorbax Eclipse Plus or Inertsil ODS-3), 150 x 4.6 mm, 3.5 µm or 5 µm
Mobile Phase A Water + 0.1%

Mobile Phase B Acetonitrile + 0.1%

Flow Rate 1.0 mL/min
Injection Volume 5 – 10 µL
Column Temp. 30°C (Controlled)
Detection UV @ 210 nm (Primary), 240 nm (Secondary/Confirmation)
Run Time 15 Minutes

Gradient Profile:

  • 0.0 min: 50% B[1][4]

  • 8.0 min: 95% B (Linear Ramp)[1]

  • 10.0 min: 95% B (Hold)[1]

  • 10.1 min: 50% B (Re-equilibration)

  • 15.0 min: End

Critical Sample Preparation

Rationale: To prevent pre-injection hydrolysis, the sample must be dissolved in 100% organic solvent.[1] Water should only be introduced at the moment of injection via the mobile phase.[1]

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate briefly (max 30 seconds) if needed.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution into 9 mL of 100% Acetonitrile .

    • Note: Do NOT use water in the diluent.[1]

Method Validation & Self-Validating Systems[1]

To ensure the method is performing correctly, implement the following System Suitability Tests (SST) before running unknown samples.

System Suitability Criteria
  • Retention Time (RT): The analyte should elute between 6.0 – 9.0 minutes.

  • Tailing Factor (

    
    ): 
    
    
    
    (Indicates minimal silanol interaction).[1]
  • Precision: %RSD of peak area for 5 replicate injections must be

    
    .
    
The "Hydrolysis Check" (Self-Validation)

Because the bromomethyl group is reactive, you must verify that your system is not degrading the sample.[1]

  • Inject the Working Standard immediately after preparation.[1]

  • Re-inject the same vial after 2 hours at room temperature.

  • Pass Criteria: No new peaks should appear at lower retention times (approx. 2-4 mins), and the main peak area should remain within 98-102% of the initial injection.

Visualizations

Analytical Workflow & Degradation Logic

The following diagram illustrates the workflow and the chemical logic behind the "No Water in Diluent" rule.

HPLC_Workflow Sample Solid Analyte (Hydrophobic/Reactive) Prep Dissolve in 100% ACN Sample->Prep Prevent Hydrolysis Injection HPLC Injection (Contact with H2O) Prep->Injection Hydrolysis Hydrolysis Risk: Forms Alcohol (Elutes Early) Prep->Hydrolysis If H2O added Column C18 Column (Separation) Injection->Column Fast Gradient Detector UV Detector (210 nm) Column->Detector

Caption: Operational workflow emphasizing the exclusion of water during sample preparation to prevent hydrolysis.

Troubleshooting & Critical Insights

ObservationRoot CauseCorrective Action
New Peak @ ~3 min Hydrolysis of bromomethyl group to hydroxymethyl.Check diluent for water contamination.[1] Prepare fresh samples in 100% ACN.
Peak Tailing Secondary interactions with silanols.[1]Ensure column is "End-capped".[1] Increase buffer conc. or replace column.
Low Sensitivity Incorrect UV wavelength.[1]The benzene ring absorption is weak.[1] Ensure detection is set to 210 nm , not 254 nm.
Pressure High Precipitation of sample.[1]If sample concentration is >2 mg/mL, it may precipitate when hitting the aqueous mobile phase.[1] Dilute sample.

References

  • SIELC Technologies. (2018).[1] Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.).[1][5] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Phenomenex. (n.d.).[1] Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

Sources

Application Note: Precision Functionalization of Durene via Blanc Bromomethylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the experimental protocol for the bromomethylation of durene (1,2,4,5-tetramethylbenzene) to synthesize 3,6-bis(bromomethyl)-1,2,4,5-tetramethylbenzene (commonly referred to as bis(bromomethyl)durene).

Unlike radical side-chain bromination (using NBS), which targets existing methyl groups, this protocol utilizes a modified Blanc reaction to install new bromomethyl (


) moieties directly onto the aromatic ring. This reaction is critical for generating precursors used in the synthesis of cyclophanes, molecular machines (e.g., pillar[n]arenes), and specialized conductive polymers.

Target Audience: Synthetic organic chemists, process development scientists, and materials scientists.

Mechanistic Insight: The Modified Blanc Reaction

The bromomethylation of durene proceeds via Electrophilic Aromatic Substitution (EAS) . Durene is an ideal substrate due to its high electron density (four electron-donating methyl groups).

Reaction Pathway
  • Activation: Paraformaldehyde depolymerizes in acidic media (HBr/AcOH) to form formaldehyde, which is protonated to generate the reactive hydroxymethyl cation (or protonated formaldehyde species).

  • Electrophilic Attack: The electron-rich durene ring attacks the electrophile at the open 3 or 6 position (ortho to methyl groups).

  • Conversion: The intermediate benzyl alcohol is rapidly converted to the benzyl bromide by the high concentration of HBr.

Mechanistic Diagram

The following diagram illustrates the stepwise conversion from durene to the bis-bromomethylated product.

BlancMechanism Reagents Reagents: (CH2O)n + HBr + AcOH Electrophile Active Electrophile: [CH2=OH]+ Reagents->Electrophile Depolymerization & Protonation Sigma Sigma Complex (Intermediate) Electrophile->Sigma + Durene (EAS Attack) Durene Substrate: Durene Alcohol Benzyl Alcohol Transient Species Sigma->Alcohol - H+ Product Product: 3,6-bis(bromomethyl)durene Alcohol->Product + HBr - H2O

Figure 1: Mechanistic pathway for the Blanc bromomethylation of durene. The reaction relies on the in situ generation of the electrophile.

Experimental Protocol

Reagents & Equipment

Safety Note: Benzyl bromides are potent lachrymators (tear agents). All operations must be performed in a well-ventilated fume hood.

ReagentGrade/Conc.RoleHazards
Durene >98%SubstrateFlammable solid
Paraformaldehyde Reagent GradeC1 SourceFlammable solid, sensitizer
HBr in Acetic Acid 33 wt. %Brominating AgentCorrosive , lachrymator
Glacial Acetic Acid ACS ReagentSolventCorrosive, flammable
Zinc Bromide (ZnBr₂) AnhydrousCatalyst (Optional)Corrosive
Step-by-Step Procedure: Bis-Bromomethylation

This protocol is optimized for the synthesis of 3,6-bis(bromomethyl)-1,2,4,5-tetramethylbenzene .

Scale: 50 mmol Durene input.

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, an internal temperature probe, and a pressure-equalizing addition funnel. Connect the top of the condenser to a caustic scrubber (NaOH solution) to trap escaping HBr fumes.

  • Solvation: Charge the flask with Durene (6.71 g, 50 mmol) and Paraformaldehyde (3.30 g, 110 mmol, 2.2 eq) . Add Glacial Acetic Acid (40 mL) .

    • Note: Durene may not fully dissolve initially; this is acceptable.

  • Catalyst Addition (Optional): If high reaction rates are required, add ZnBr₂ (2.25 g, 10 mmol) . For most applications, the acidity of HBr/AcOH is sufficient.

  • Acid Addition: Charge the addition funnel with HBr in Acetic Acid (33 wt %, 40 mL) . Add this solution dropwise over 20 minutes while stirring at room temperature.

    • Observation: The solution will darken, and an exotherm may be observed.

  • Reaction: Heat the mixture to 90°C for 6–10 hours .

    • Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS. The mono-bromomethylated intermediate appears first, followed by the bis-product.

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly into 300 mL of ice-water with vigorous stirring. The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a sintered glass funnel (porosity M). Wash the cake copiously with cold water (3 x 50 mL) to remove residual acid and formaldehyde.

  • Purification: Recrystallize the crude solid from Chloroform/Hexane (1:1) or pure Chloroform .

    • Yield: Typical isolated yields range from 60% to 85%.

    • Characterization: Melting Point: 198–200°C (Lit. 202–203°C).

Workflow Diagram

Workflow Start Start: Charge Flask Durene + Paraformaldehyde + AcOH AddHBr Add HBr (33% in AcOH) Dropwise @ RT Start->AddHBr Heat Heat to 90°C 6-10 Hours AddHBr->Heat Quench Quench in Ice Water Precipitate Product Heat->Quench Filter Filtration & Wash (Remove Acid) Quench->Filter Recryst Recrystallization (CHCl3/Hexane) Filter->Recryst

Figure 2: Operational workflow for the synthesis of bis(bromomethyl)durene.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion (Mono-product dominant)Increase reaction time or temperature (up to 105°C). Ensure HBr is in excess (refill if gas escapes).
Sticky/Oily Product Polymerization of formaldehyde or oligomerizationEnsure vigorous stirring during quench. Recrystallize immediately; do not let crude sit wet for days.
Color (Yellow/Brown) Oxidation or trace bromine (

)
Wash the organic layer (if extracting) or solid with dilute Sodium Bisulfite (

) solution.
Lachrymatory Fumes Product volatility/dustCRITICAL: Handle all solids in a hood. Wash glassware with acetone/ethanol in the hood before removing.

References

  • Blanc Reaction Overview

    • Blanc Chloromethylation.[1][2][3] Wikipedia. Link

    • Note: While the Wikipedia entry focuses on chloromethylation, the mechanistic principles for bromomethyl
  • Specific Protocol Grounding (Bromomethylation of Methylbenzenes)

    • van der Made, A. W., & van der Made, R. H. (1993). A Convenient Procedure for Bromomethylation of Aromatic Compounds.[4][5][6] Selective Mono-, Bis-, or Trisbromomethylation. Journal of Organic Chemistry, 58(5), 1262–1263.

    • Relevance: This is the seminal paper establishing the HBr/AcOH/Paraformaldehyde method for polymethylbenzenes (like mesitylene and durene) as superior to gaseous HBr methods.
  • Compound Data & Safety

    • 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene (Bis(bromomethyl)durene).[7] PubChem CID: 2752645.

    • Relevance: Confirmation of structure, isomers (3,6-bis vs 1,4-bis nomenclature)
  • Application Context (Supramolecular Chemistry)

    • Ogoshi, T., et al. (2008). Synthesis of Pillar[5]arene. J. Am. Chem. Soc.
    • Relevance: Citations within this field frequently utilize bis(bromomethyl)

Sources

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Linker for Rigid Pharmacophores and Macrocycles

Executive Summary & Strategic Utility

In the architecture of modern pharmaceuticals, linker chemistry often dictates the success of a candidate molecule. 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene (also known as


-dibromodurene) is a specialized bifunctional electrophile that offers a distinct advantage over standard benzyl halides: The Durene Effect .

Unlike unsubstituted xylylene linkers, the four methyl groups on the durene core provide:

  • Conformational Rigidity: The steric bulk restricts rotation around the benzylic bonds, pre-organizing the molecule for receptor binding or macrocyclization.

  • Metabolic Shielding: The methyl groups sterically protect the aromatic core from oxidative metabolism (e.g., P450 hydroxylation).

  • Enhanced Lipophilicity: The tetramethyl scaffold significantly increases logP, aiding membrane permeability for cationic payloads.

This guide details the synthesis, validation, and application of this intermediate, specifically focusing on its role in generating bis-quaternary ammonium salts (antimicrobials/neuromuscular blockers) and rigid macrocycles .

Chemical Profile & Safety

PropertySpecification
CAS Number 35168-64-0
Formula

MW 320.07 g/mol
Appearance White crystalline solid
Melting Point 212–215 °C (High symmetry indicates purity)
Reactivity High

activity at benzylic positions; Sterically crowded core.
Hazards H314: Causes severe skin burns.[1][2][3] Lachrymator. Handle in fume hood.

Protocol A: Synthesis of the Intermediate

Rationale: While commercially available, in-house synthesis is often required to ensure fresh, active bromide species, as benzylic bromides can hydrolyze upon prolonged storage. The Blanc Bromomethylation variant is preferred over NBS bromination for scale-up due to higher atom economy and easier purification.

Materials
  • Precursor: Durene (1,2,4,5-tetramethylbenzene) [98% purity]

  • Reagent: Paraformaldehyde (powder)

  • Acid/Solvent: 31-33% HBr in Glacial Acetic Acid

  • Equipment: Round-bottom flask, reflux condenser, oil bath, temperature probe.

Step-by-Step Methodology
  • Dissolution: In a 250 mL round-bottom flask, dissolve Durene (13.4 g, 0.1 mol) in 50 mL of glacial acetic acid . Heat gently (60°C) if required to ensure full dissolution.

  • Reagent Addition: Add Paraformaldehyde (6.15 g, 0.20 mol) to the solution.

  • Acidification: Rapidly add 40 mL of 31% HBr/Acetic Acid solution.

    • Critical Control Point: The reaction is exothermic. Ensure stirring is vigorous to prevent localized overheating.

  • Reaction: Heat the mixture to 100–120°C for 8 hours .

    • Visual Check: The solution should darken slightly, and solids may precipitate as the reaction progresses.

  • Quenching: Cool the mixture to room temperature and pour slowly into 100 mL of ice-cold water . The product will precipitate immediately as a white solid.

  • Purification:

    • Filter the solid using a sintered glass funnel.

    • Wash with cold water (

      
       mL) to remove residual acid.
      
    • Recrystallization (Mandatory for Pharma Grade): Recrystallize from Chloroform (

      
      ) .[4]
      
    • Dry under high vacuum at 40°C.

Self-Validating QC
  • Yield: Expect 90–95% (>30 g).

  • NMR Validation: The product must show a clean singlet for the benzylic protons.

    • 
       NMR (
      
      
      
      ):
      
      
      4.60 (s, 4H,
      
      
      ), 2.33 (s, 12H,
      
      
      ).
    • Failure Mode: If you see multiplets or shifts around 7.0 ppm, incomplete methylation or side-chain oxidation occurred.

Visualizing the Workflow

SynthesisWorkflow Durene Durene (Start) Reaction Reaction 120°C, 8h Durene->Reaction Dissolve Reagents Paraformaldehyde + HBr/AcOH Reagents->Reaction Add Quench Ice Water Quench Reaction->Quench Precipitate Product 1,4-Bis(bromomethyl)- 2,3,5,6-tetramethylbenzene Quench->Product Filter & Recrystallize (CHCl3)

Figure 1: Optimized synthesis workflow via modified Blanc reaction conditions.

Protocol B: Pharmaceutical Application (N-Alkylation)

Context: This protocol describes the synthesis of a Bis-Piperidinyl Lead Compound (analogous to D24MP). This class of molecules is investigated for antioxidant, antidiabetic, and DNA-binding properties.[5]

Reaction Mechanism

The reaction proceeds via a double


 mechanism. The steric bulk of the durene core prevents the formation of quaternary ammonium aggregates, leading to clean discrete molecular species.
Methodology
  • Setup: Flame-dry a 100 mL two-neck flask under Argon.

  • Reactants: Charge the flask with:

    • This compound (1.0 eq)

    • Target Amine (e.g., 4-methylpiperidine) (2.5 eq - slight excess).

    • Base:

      
       (anhydrous, 4.0 eq) to scavenge HBr.
      
  • Solvent: Add Acetonitrile (MeCN) or DMF (10 mL per gram of reactant). MeCN is preferred for easier workup.

  • Conditions: Reflux (80°C) for 6–12 hours .

    • Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting bromide (

      
      ) should disappear; the amine product will be lower (
      
      
      
      ).
  • Workup:

    • Filter off inorganic salts (

      
      , 
      
      
      
      ).
    • Evaporate solvent under reduced pressure.

    • Redissolve residue in DCM and wash with water.

  • Salt Formation (Optional but recommended for bio-testing): Treat the free base with HCl/Ether to generate the water-soluble hydrochloride salt.

Data Analysis & Interpretation
TestObservationInterpretation

NMR Shift

4.60


3.40–3.60 ppm
The benzylic methylene signal shifts upfield upon nitrogen attachment.
Solubility Insoluble in water

Soluble (as salt)
Confirms formation of ionic/polar amine species.
Crystal Structure Monoclinic, Space Group

Often required to verify the "molecular tweezer" conformation driven by the methyl groups.

Divergent Synthesis Pathways

This intermediate is a gateway to multiple therapeutic classes. The diagram below illustrates its versatility.

Applications Core 1,4-Bis(bromomethyl)- 2,3,5,6-tetramethylbenzene Path1 Reaction with Tertiary Amines Core->Path1 Path2 Reaction with Primary Amines/Thiols Core->Path2 Path3 Macrocyclization (High Dilution) Core->Path3 Prod1 Bis-Quaternary Ammonium Salts (Neuromuscular Blockers / Antimicrobials) Path1->Prod1 SN2 Prod2 Rigid Linker Systems (D24MP Analogs / MOF Ligands) Path2->Prod2 SN2 Prod3 Supramolecular Cages (Drug Delivery Hosts) Path3->Prod3 Cyclization

Figure 2: Divergent synthetic utility in medicinal chemistry.

References

  • Synthesis Protocol & Characterization

    • Van der Made, A. W., et al. "A Convenient Procedure for Bromomethylation of Aromatic Compounds." Journal of Organic Chemistry, 1993, 58, 1263-1265.
  • Pharmaceutical Application (D24MP)

    • Zhao, Y., et al. "Crystal structure of this compound... and synthesis of biologically important piperidine derivatives." Zeitschrift für Kristallographie - New Crystal Structures, 2022, 237(5), 819–820.[5]

  • Safety & Handling

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 2752645, this compound.
  • Electrochemical Synthesis (Alternative Route)

    • Central Electrochemical Research Institute (CECRI).

Sources

Application Note: High-Efficiency Williamson Ether Synthesis utilizing Sterically Congested 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

[1]

Executive Summary

This guide details the optimized protocols for performing Williamson Ether Synthesis using 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene (referred to herein as BbMTMB ).[1] While benzylic bromides are typically highly reactive, BbMTMB presents a unique synthetic challenge and opportunity due to the four ortho-methyl groups (the "durene" core).[1] These methyl groups exert significant steric pressure, influencing nucleophilic approach vectors and conformational rigidity.[1]

This substrate is a critical building block for supramolecular machinery (molecular gyroscopes, turnstiles), macrocyclic hosts (cyclophanes, pillararenes), and rigid linkers in Metal-Organic Frameworks (MOFs).[1] This note provides validated workflows to suppress polymerization and maximize yield in ether formation.

Chemical Context & Mechanistic Dynamics[1][2][3]

The "Durene Effect": Sterics vs. Electronics

In standard benzyl bromides,

11
  • Electronic Activation: The electron-rich tetramethylbenzene ring stabilizes the transition state, theoretically enhancing reactivity.[1]

  • Steric Inhibition: The ortho-methyl groups hinder the backside attack required for

    
     mechanisms.[1]
    
  • Consequence: The reaction requires higher temperatures and more polar aprotic solvents than typical benzyl bromides to ensure the nucleophile penetrates the steric field.[1]

Reaction Pathway Visualization

The following diagram illustrates the critical decision points in the reaction pathway, distinguishing between the desired Ether Synthesis and the competing Polymerization side-reaction.

ReactionPathwaycluster_conditionsCritical ControlsSubstrateBbMTMB(Substrate)TSTransition State(Sterically Crowded)Substrate->TS + Nu (Solvent: DMF/MeCN)NuNucleophile(RO- / ArO-)Product_LinearLinear Ether(Linker)TS->Product_Linear High Conc. (>0.1M)Product_CycleMacrocycle(Cyclophane)TS->Product_Cycle High Dilution (<0.01M)Template EffectPolymerPolymerization(Oligomers)TS->Polymer Intermolecular CompetitionControl1Temp: 60-80°CControl2Catalyst: 18-Crown-6

Figure 1: Mechanistic pathway highlighting the divergence between cyclization and polymerization based on concentration.

Critical Process Parameters (CPP)

To ensure reproducibility, the following parameters must be strictly controlled.

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF or AcetonitrileHigh dielectric constant promotes dissociation of the alkoxide/phenoxide ion pair, essential for attacking the hindered center.[1]
Base

or

Cesium (Cs+) is preferred for macrocyclizations due to the "Cesium Effect" (template effect).[1] Potassium is sufficient for linear linkers.[1]
Catalyst 18-Crown-6 (with K+) or TBAIPhase transfer catalysis is often necessary if using heterogeneous bases (

) in MeCN.[1]
Concentration High Dilution (<0.005 M) CRITICAL for Macrocycles. Prevents intermolecular polymerization.[1]
Temperature 60°C – 80°CThermal energy is required to overcome the steric barrier of the ortho-methyl groups.[1]

Standard Operating Protocols (SOP)

Protocol A: Synthesis of Rigid Linear Linkers (High Concentration)

Target: Synthesis of bis-alkoxy linkers for MOFs or surface modification.[1]

Reagents:

  • BbMTMB (1.0 eq)[1]

  • Phenol derivative (2.2 eq)[1]

  • 
     (4.0 eq)[1]
    
  • Solvent: Acetone or Acetonitrile (Reagent Grade)[1]

  • Catalyst: 18-Crown-6 (0.1 eq)[1]

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve the Phenol derivative in Acetone. Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide.
    
  • Addition: Add BbMTMB (solid) and 18-Crown-6 to the suspension.

  • Reflux: Heat the mixture to reflux (approx. 56°C for Acetone, 82°C for MeCN) under nitrogen atmosphere.

  • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 8:2). The starting bromide spot (

    
    ) should disappear within 4-6 hours.[1]
    
  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off inorganic salts (

      
      , excess 
      
      
      ).[1]
    • Evaporate solvent under reduced pressure.[1]

    • Purification: Recrystallize from Ethanol or Toluene.[1] (Column chromatography is rarely needed for simple linear ethers due to the high crystallinity of durene derivatives).[1]

Protocol B: Synthesis of Macrocyclic Ethers (High Dilution)

Target: Synthesis of Durene-based Cyclophanes or Molecular Gyroscopes.[1]

Reagents:

  • BbMTMB (1.0 eq)[1]

  • Bis-phenol linker (e.g., Hydroquinone) (1.0 eq)[1]

  • 
     (2.5 eq)[1]
    
  • Solvent: Anhydrous DMF (Degassed)

Step-by-Step:

  • System Prep: Set up a 1L three-neck flask with a mechanical stirrer and a high-precision addition funnel (or syringe pump).

  • Base Suspension: Suspend

    
     in 500 mL of DMF at 80°C.
    
  • Slow Addition (Pseudo-High Dilution):

    • Dissolve BbMTMB (1.0 g) and the Bis-phenol (equimolar) in 50 mL DMF.

    • Add this solution to the base suspension dropwise over 12–24 hours using a syringe pump.[1]

    • Note: This keeps the instantaneous concentration of unreacted monomer low, favoring intramolecular ring closure.[1]

  • Aging: Stir at 80°C for an additional 12 hours after addition is complete.

  • Workup:

    • Remove DMF under high vacuum (rotary evaporator with oil pump).[1]

    • Redissolve residue in

      
       and wash with water (
      
      
      ).[1]
    • Purification: Flash Chromatography (Silica Gel) is usually required to separate the cyclic monomer from linear oligomers.[1]

Quality Control & Characterization

The success of the reaction is best monitored via

11
MoietyChemical Shift (

, ppm) in

Diagnostic Change
Starting Material (

)
4.55 – 4.60 ppm (Singlet)Disappearance indicates consumption of bromide.[1]
Product Ether (

)
4.80 – 5.10 ppm (Singlet)Downfield shift due to oxygen electronegativity.[1]
Aromatic Core (

)
N/A (Fully Substituted)No aromatic protons on the central ring.[1]
Methyl Groups (

)
2.20 – 2.40 ppm Remains largely unchanged, intense singlet (12H).[1]

Troubleshooting Guide

Problem: Low Yield / Recovery of Starting Material

  • Cause: Steric hindrance preventing attack.[1]

  • Solution: Switch solvent to DMF or DMSO to increase the nucleophilicity of the anion.[1] Increase temperature to 90°C. Add NaI (0.1 eq) to generate the more reactive benzyl iodide in situ (Finkelstein condition).[1]

Problem: Insoluble White Precipitate (Polymerization)

  • Cause: Concentration too high in Protocol B.

  • Solution: Reduce concentration by factor of 2.[1] Ensure "Slow Addition" technique is strictly followed.

Problem: Lachrymatory Effect in Lab

  • Cause: BbMTMB dust or vapor.[1]

  • Solution: Handle all solids in a fume hood.[1] Quench glassware with dilute NaOH before removing from the hood to destroy traces of benzyl bromide.[1]

Safety & Handling

  • Lachrymator: this compound is a potent lachrymator (tear gas agent) and skin irritant.[1]

  • PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Neutralization: Spills should be treated with a solution of amines (e.g., triethylamine) or dilute NaOH to decompose the alkyl bromide.[1]

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Benzene, 1,4-bis(chloromethyl)-2,3,5,6-tetramethyl- (Analogous Structure Data).[1] NIST WebBook.[1] Retrieved from [Link][1]

  • PubChem. (2023).[1] this compound Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions.[1] Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis and Macrocyclization.[1] Retrieved from [Link][1]

Troubleshooting & Optimization

Technical Support Center: Purification of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification, ensuring you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound, a key building block in the synthesis of various organic materials and pharmaceutical intermediates, is typically synthesized via the bromomethylation of durene (1,2,4,5-tetramethylbenzene). While the synthesis is relatively straightforward, achieving high purity of the final product can be challenging. Common issues include the presence of starting materials, partially brominated byproducts, and polymeric impurities. This guide provides a systematic approach to troubleshooting these purification challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound, their probable causes, and recommended solutions.

Problem 1: The isolated product is an off-white or yellowish solid, not a pure white crystalline material.
  • Probable Cause 1: Residual Acid or Bromine: The synthesis is conducted under acidic conditions with hydrobromic acid, and trace amounts of bromine or acidic residues can impart a yellow or brown color to the crude product.

  • Solution 1: Thorough Washing:

    • After the initial precipitation of the crude product by pouring the reaction mixture into water, ensure the filtered solid is washed extensively with deionized water until the washings are neutral to pH paper.

    • A subsequent wash with a cold, dilute solution of sodium bisulfite can help to quench any residual bromine, followed by another water wash.[1]

  • Probable Cause 2: Polymeric Byproducts: Friedel-Crafts type reactions, including bromomethylation, are prone to the formation of polymeric materials, which are often colored.

  • Solution 2: Recrystallization: Recrystallization is a highly effective method for removing colored impurities and polymeric materials. A detailed protocol is provided below. For persistent color, treatment with activated carbon during recrystallization can be effective.[2] Add a small amount of activated carbon to the hot solution before filtration, but be aware that this may reduce your overall yield.

Problem 2: The product "oils out" during recrystallization instead of forming crystals.
  • Probable Cause 1: Inappropriate Solvent System: The solvent may be too good a solvent for the compound, even at lower temperatures, or the cooling process may be too rapid.

  • Solution 1: Solvent System Optimization:

    • If using a single solvent, try a solvent pair. For instance, dissolve the compound in a good solvent like chloroform or dichloromethane at an elevated temperature, and then slowly add a poorer solvent in which the compound is less soluble, such as hexane or ethanol, until the solution becomes slightly turbid. Then, allow it to cool slowly.[3]

    • Ensure a slow cooling rate. Rapid cooling, such as placing the hot solution directly into an ice bath, can promote oiling out. Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath.[4]

  • Probable Cause 2: Presence of Impurities: Significant amounts of impurities can lower the melting point of the mixture and interfere with crystal lattice formation, leading to an oily precipitate.

  • Solution 2: Pre-purification/Column Chromatography:

    • If the product is heavily contaminated, a preliminary purification by flash column chromatography on silica gel may be necessary. A non-polar eluent system, such as hexane/ethyl acetate, can be effective. Benzylic bromides are generally non-polar and will elute relatively quickly.[5]

Problem 3: Low yield after recrystallization.
  • Probable Cause 1: Using too much solvent: The goal of recrystallization is to create a saturated solution at high temperature. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[6]

  • Solution 1: Minimize Solvent Usage: Add the hot solvent portion-wise to the crude product until it just dissolves. This ensures the solution is saturated.

  • Probable Cause 2: Premature crystallization during hot filtration: If the solution cools too much during filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.

  • Solution 2: Keep the Filtration Apparatus Hot: Use a heated filter funnel or preheat the funnel with hot solvent. Also, add a slight excess of solvent before hot filtration to prevent premature crystallization. The excess solvent can be removed by evaporation before cooling the filtrate.[2]

Problem 4: Purity analysis (e.g., by NMR) indicates the presence of impurities after purification.
  • Probable Cause 1: Incomplete Reaction or Side Reactions: The most likely impurities are unreacted durene and mono-brominated durene (1-(bromomethyl)-2,3,5,6-tetramethylbenzene).

  • Solution 1: Optimized Recrystallization: A carefully executed recrystallization should separate the desired dibrominated product from the less polar monobrominated and unreacted starting material. The solubility of these compounds in common organic solvents is different, which allows for their separation. If co-crystallization is an issue, trying a different recrystallization solvent is recommended.

  • Probable Cause 2: Hydrolysis of the Product: Benzylic bromides are susceptible to hydrolysis, especially in the presence of moisture, which can lead to the formation of the corresponding alcohol or ether derivatives.

  • Solution 2: Anhydrous Conditions: Ensure all solvents and glassware are dry, especially during workup and storage. Store the purified product in a desiccator.

Frequently Asked Questions (FAQs)

Q1: What is the best recrystallization solvent for this compound?

While a definitive single "best" solvent can be substrate-purity dependent, chloroform has been successfully used for recrystallizing similar brominated aromatic compounds.[7] A solvent system of chloroform/ethanol or toluene/hexane could also be effective. It is always recommended to perform small-scale solvent screening to determine the optimal solvent or solvent pair for your specific crude material.

Q2: How can I confirm the purity of my final product?

Purity should be assessed using a combination of techniques:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. In the ¹H NMR spectrum of the pure product in CDCl₃, you should observe a singlet for the four methyl groups and a singlet for the two methylene (-CH₂Br) groups. The presence of other peaks may indicate impurities.[8]

  • HPLC: Reverse-phase HPLC can be used to quantify purity and detect minor impurities.[7]

Q3: My purified product is a lachrymator. Is this normal?

Yes, benzylic bromides are known lachrymators, meaning they can cause tearing.[1] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: Can I use column chromatography for purification?

Yes, column chromatography is a viable purification method, especially for removing closely related impurities.[5] Due to the non-polar nature of the compound, a silica gel column with a hexane/ethyl acetate or hexane/dichloromethane gradient is a good starting point.

Experimental Protocols

Standard Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of this compound.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of the chosen solvent (e.g., chloroform). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. If the solid dissolves upon heating and recrystallizes upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot recrystallization solvent while stirring or swirling until the solid is completely dissolved.[6]

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation

ParameterRecommended Value/SolventRationale
Recrystallization Solvents Chloroform, Toluene, Acetone, Ethyl AcetateThese solvents have been shown to be effective for similar aromatic bromides.
Solvent Pairs Chloroform/Ethanol, Toluene/HexaneUsing a solvent pair can fine-tune the solubility for optimal crystal growth.
Cooling Method Slow cooling to room temperature, followed by an ice bathSlow cooling promotes the formation of larger, purer crystals.[4]

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude Product (from reaction workup) Dissolution Dissolve in minimal hot solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (remove insolubles) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration (isolate crystals) Crystallization->Vacuum_Filtration Washing Wash with cold solvent Vacuum_Filtration->Washing Drying Drying under vacuum Washing->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product

Caption: Purification workflow for this compound.

References

  • Crystal structure of this compound, C12H16Br2. De Gruyter. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • Electrochemical Method for the Preparation of Dibromomethyl, Bis(bromomethyl), and Bis(dibromomethyl) Arenes. Taylor & Francis Online. Retrieved from [Link]

  • Preparation of 1,4-bis(dibromomethyl)benzene. PrepChem. Retrieved from [Link]

  • Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Retrieved from [Link]

  • Troubleshooting Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • This compound. PubChem. Retrieved from [Link]

  • 1,4-Bis(bromomethyl)benzene. PubChem. Retrieved from [Link]

  • CN107098791B - Preparation method of benzyl bromide. Google Patents.
  • 1,4-BIS-(BROMOMETHYL)-2,3,5,6-TETRAMETHYLBENZENE;BIS-(BROMOMETHYL)-DURENE. SpectraBase. Retrieved from [Link]

  • This compound. SIELC Technologies. Retrieved from [Link]

  • How does one separate Benzyl bromide from the reaction mixture? ResearchGate. Retrieved from [Link]

  • Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • separating benzyl bromide. Reddit. Retrieved from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health. Retrieved from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University College Cork. Retrieved from [Link]

  • 1,4-Benzoquinones with Styryl Substituents. Sciencemadness.org. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two main synthetic routes for the preparation of this compound, also known as bis(bromomethyl)durene:

  • Bromomethylation of Durene: This method involves the reaction of durene (1,2,4,5-tetramethylbenzene) with paraformaldehyde and a solution of hydrogen bromide in acetic acid. This is often a high-yield and convenient method that avoids the use of highly toxic reagents.[1][2]

  • Wohl-Ziegler Radical Bromination: This classic method utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a suitable solvent like carbon tetrachloride.[3][4] This reaction proceeds via a free radical mechanism at the benzylic positions of durene.[5][6]

Q2: What kind of yield can I expect from these syntheses?

The yield of this compound is highly dependent on the chosen method and the optimization of reaction conditions.

  • The bromomethylation method using paraformaldehyde and HBr in acetic acid has been reported to achieve yields as high as 95%.[1]

  • The Wohl-Ziegler bromination can also provide good yields, but it is more sensitive to reaction conditions and may require more optimization to minimize side products.

Q3: What are the recommended solvents for this synthesis?

  • For the bromomethylation method , glacial acetic acid is the solvent of choice.[1][2]

  • For the Wohl-Ziegler bromination , a non-polar solvent that is stable to radical conditions is necessary. Carbon tetrachloride has been traditionally used; however, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or benzene may be considered.[3][4]

Q4: How should I purify the final product?

The most common method for purifying this compound is recrystallization .[3] The crude product, which is typically a solid, can be dissolved in a suitable hot solvent and then allowed to cool slowly to form crystals. The choice of solvent will depend on the impurities present, but common solvents for recrystallization of similar compounds include chloroform or ethanol.

Q5: What are the key safety precautions I should take during this synthesis?

  • This compound is a lachrymator and can cause severe skin burns and eye damage.[1][7]

  • Hydrogen bromide in acetic acid is corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-bromosuccinimide (NBS) is a skin and eye irritant.

  • Carbon tetrachloride (if used) is a toxic and environmentally hazardous substance.

  • Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Problem: Low Product Yield

Low yield is a frequent challenge in organic synthesis. The following decision tree and detailed explanations can help you diagnose and resolve this issue.

Low Yield Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions workup_loss Product Loss During Work-up start->workup_loss solution_incomplete Increase reaction time/temperature Check reagent quality and stoichiometry incomplete_reaction->solution_incomplete Address solution_side Control stoichiometry Ensure anhydrous conditions Check radical initiator (for Wohl-Ziegler) side_reactions->solution_side Mitigate solution_workup Optimize extraction and filtration Careful solvent removal workup_loss->solution_workup Minimize

Caption: Troubleshooting workflow for low yield.

  • Possible Cause 1: Incomplete Reaction

    • Symptoms: Presence of a significant amount of starting material (durene) in the crude product, as determined by techniques like NMR or TLC.

    • Solutions:

      • Reaction Time and Temperature: For the bromomethylation method, ensure the reaction is heated at the recommended temperature for a sufficient duration. For the Wohl-Ziegler reaction, ensure the reflux is maintained and the reaction is allowed to proceed to completion.

      • Reagent Quality: Use high-purity starting materials. Paraformaldehyde can depolymerize over time, and NBS can decompose. The quality of the radical initiator is also crucial for the Wohl-Ziegler reaction.

  • Possible Cause 2: Competing Side Reactions

    • Symptoms: The presence of multiple spots on a TLC plate or unexpected peaks in the NMR spectrum of the crude product.

    • Solutions:

      • Stoichiometry Control: The formation of mono-brominated or over-brominated (tri- or tetra-brominated) products can be a significant issue. Carefully control the stoichiometry of the brominating agent. For the synthesis of the bis-brominated product, a molar ratio of approximately 2:1 of the brominating agent to durene is a good starting point.[1]

      • Anhydrous Conditions (for Wohl-Ziegler): Moisture can lead to the hydrolysis of NBS and the formation of bromine, which can result in electrophilic aromatic substitution (ring bromination) instead of the desired free-radical benzylic bromination.[8] Ensure all glassware is dry and use anhydrous solvents.

  • Possible Cause 3: Product Loss During Work-up and Purification

    • Symptoms: A significant decrease in the amount of product obtained after purification compared to the crude weight.

    • Solutions:

      • Filtration: In the bromomethylation method, the product precipitates upon addition to water.[1] Ensure complete precipitation and careful filtration to avoid loss of solid product. In the Wohl-Ziegler reaction, ensure all the succinimide byproduct is removed by filtration as it can interfere with purification.[4]

      • Recrystallization: While recrystallization is excellent for purification, using an excessive amount of solvent or choosing a solvent in which the product is too soluble can lead to significant product loss. Perform small-scale solvent screening to find the optimal recrystallization solvent and conditions.

Problem: Presence of Impurities in the Final Product

Even with a good yield, the purity of the final product is critical for subsequent applications.

  • Possible Cause 1: Mono- and/or Tri-brominated Byproducts

    • Identification: These byproducts will have different molecular weights and distinct signals in the NMR spectrum (e.g., different integration values for the -CH2Br protons).

    • Solution: As mentioned previously, precise control of the stoichiometry of the brominating agent is key. If these impurities are present, careful recrystallization may be able to separate the desired bis-brominated product.

  • Possible Cause 2: Ring Bromination Products

    • Identification: Aromatic protons will show different splitting patterns and chemical shifts in the ¹H NMR spectrum compared to the starting durene.

    • Solution: This is more common in the Wohl-Ziegler reaction. Ensure anhydrous conditions and protect the reaction from light, as light can promote the formation of bromine from NBS, which favors electrophilic aromatic substitution.[5]

  • Possible Cause 3: Unreacted Durene

    • Identification: The presence of a singlet corresponding to the methyl protons of durene in the ¹H NMR spectrum of the product.

    • Solution: Increase the reaction time or the amount of the brominating agent. Unreacted durene can often be removed during recrystallization as it may have different solubility characteristics than the brominated products.

Experimental Protocols

Protocol 1: Bromomethylation of Durene[1]

This procedure is adapted from a literature method known for its high yield and convenience.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve durene (1.0 eq) in glacial acetic acid.

  • Add paraformaldehyde (2.0 eq).

  • To this stirred mixture, add a 31% solution of HBr in acetic acid (approximately 2.0 eq of HBr).

  • Heat the reaction mixture to the temperature and for the duration specified in the literature (e.g., 8 hours at 120°C[2] or 2 hours at 40-50°C for similar substrates[1]).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration.

  • Wash the solid with water and then dry it under vacuum.

  • The crude product can be further purified by recrystallization.

ReagentMolar Ratio
Durene1.0
Paraformaldehyde2.0
HBr~2.0
Protocol 2: Wohl-Ziegler Bromination of Durene[3][4]

This is a general procedure for benzylic bromination using NBS.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add durene (1.0 eq) and N-bromosuccinimide (2.0 eq) to a suitable anhydrous solvent (e.g., carbon tetrachloride or cyclohexane).

  • Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Heat the reaction mixture to reflux. The reaction can be initiated by the thermal decomposition of the initiator or by irradiation with a UV lamp.

  • Continue refluxing until all the NBS (which is denser than the solvent) has been consumed and is replaced by the less dense succinimide.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Filter off the succinimide and wash it with a small amount of cold solvent.

  • Combine the filtrates and wash with an aqueous solution of sodium carbonate and then with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

ReagentMolar Ratio
Durene1.0
N-bromosuccinimide (NBS)2.0
Radical Initiator (e.g., AIBN)Catalytic amount

References

  • PrepChem. (2023). Preparation of 1,4-bis(dibromomethyl)benzene. Retrieved from [Link]

  • Zhao, Y., Zhao, M., Zhu, Y., & Gao, J. (2022). Crystal structure of this compound, C12H16Br2. Zeitschrift für Kristallographie - New Crystal Structures, 237(5), 819–820.
  • van der Made, A. W., & van der Made, R. H. (1993). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. The Journal of Organic Chemistry, 58(5), 1262–1263.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Supporting Information for: Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. (n.d.). Royal Society of Chemistry.
  • Ponmuthu, K. V., Kumaraguru, D., Arockiam, J. B., Velu, S., Sepperumal, M., & Ayyanar, S. (2016). Synthesis of 1,3,5-tris(bromomethyl)benzene.
  • Lee, H. J., Kim, S., & Lee, Y. M. (2021).
  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Named Reactions in Organic Chemistry. (2022, October 25).
  • Chemia. (2024, January 5). Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). Retrieved from [Link]

  • van der Made, A. W., & van der Made, R. H. (1993). A Convenient Procedure for Bromomethylation of Aromatic Compounds.
  • University of Rochester. (n.d.).
  • Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Convenient Procedure for Bromomethylation of Aromatic Compounds.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Dorn, R. W., Willcox, E., West, J. K., & Nalli, T. W. (n.d.). Selectivity of Wohl-Ziegler Brominations of Cyclohexene and trans-2-Hexene. OpenRiver.
  • Synthesis of 1. (n.d.).
  • An improved synthesis of 2,3-bis(bromomethyl)-1,4-dimethoxybenzene. (2006).
  • Reddit. (2024, November 9).
  • Kulangiappar, K., Karthik, G., & Kulandainathan, M. A. (2009). Electrochemical Method for the Preparation of Dibromomethyl, Bis(bromomethyl), and Bis(dibromomethyl) Arenes.

Sources

Characterization of impurities in 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

[1][2][3]

CAS: 35168-64-0 | Formula:

MW:Synonyms:

123

Introduction: Why Purity Defines Performance

Welcome to the technical support hub for 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene . This compound is not merely a reagent; it is a structural linchpin in the synthesis of [2.2]paracyclophanes, conductive polymers (PPV derivatives), and complex metal-organic frameworks (MOFs).[1][2][3]

The Criticality of Impurity Profiling: In step-growth polymerizations or macrocyclization reactions, the stoichiometry must be exact.[1][2][3] A purity drop from 99% to 97% can reduce the degree of polymerization (DP) by an order of magnitude.[1][2][3] Specifically, the mono-brominated impurity acts as a "chain terminator," permanently capping your polymer chains or preventing ring closure.[1][2][3]

Module 1: Analytical Fingerprinting (Identification)

The "Smoking Gun" NMR Analysis

Proton NMR (

123

The Logic: The target molecule is highly symmetric and fully substituted on the ring.[1][2][3] Consequently, it possesses NO aromatic protons. Any signal in the aromatic region (

123

Table 1: Diagnostic NMR Shifts (


, 400 MHz)
SpeciesStructure NoteKey Signal (

ppm)
Diagnostic Interpretation
Target Compound Para-substituted4.60 (s, 4H) Benzylic

.[1][2][3] Sharp singlet.
Methyl Groups2.33 (s, 12H) Aromatic

.[1][2][4]
Impurity A (Major) Mono-bromomethyl6.97 (s, 1H) CRITICAL: Aromatic proton.[1][2][4] Indicates incomplete reaction.
4.65 (s, 2H)Shifted benzylic peak (distinct from target).[1][2]
Impurity B Hydrolysis (Alcohol)~4.70 (s, 2H)Benzylic

.[1][2] Broadens with

shake.
Impurity C Unreacted Durene6.99 (s, 2H)Aromatic protons.[1][2]

Analyst Note: If you observe a singlet at 6.97 ppm , your reaction is incomplete. You have 1-(bromomethyl)-2,3,5,6-tetramethylbenzene present.[1][2][3][4][5][6]

HPLC Method for Quantitative Purity

While NMR is qualitative, HPLC is required for quantitative assay, especially to detect non-protonated impurities or insoluble polymers.[1][2][3]

  • Column: Newcrom R1 (Reverse Phase, mixed-mode) or C18.[1][2][3]

  • Mobile Phase: Acetonitrile (MeCN) / Water /

    
     (Gradient).[1][2][3]
    
  • Detection: UV @ 210 nm (Benzylic absorption).[1][2][3]

  • Sample Diluent: Acetonitrile (Note: Compound has low solubility in pure water).[1][2][3]

Module 2: Troubleshooting Synthesis & Purification

Workflow Visualization: Impurity Management

ImpurityLogicStartCrude Product IsolatedCheckMPCheck Melting PointStart->CheckMPHighMPMP > 210°CCheckMP->HighMPLikely PureLowMPMP < 190°CCheckMP->LowMPImpureNMR_CheckRun 1H-NMR (CDCl3)HighMP->NMR_CheckConfirmLowMP->NMR_CheckAromaticSignalPeak at 6.97 ppm?NMR_Check->AromaticSignalYes_MonoImpurity: Mono-bromo(Under-reaction)AromaticSignal->Yes_MonoYesNo_CleanSpectrum Clean(No Ar-H)AromaticSignal->No_CleanNoAction_RecrysRecrystallize:Chloroform/Hexaneor Glacial Acetic AcidYes_Mono->Action_RecrysLow % MonoAction_ReReactRe-subject toBromination ConditionsYes_Mono->Action_ReReactHigh % MonoNo_Clean->Action_RecrysRemove salts/polymers

Figure 1: Decision matrix for identifying and treating impurities based on thermal and spectral data.

Common Issues & Solutions

Issue 1: Product is Yellow/Orange (Instead of White)

  • Cause: Occlusion of free bromine (

    
    ) or traces of HBr within the crystal lattice.[1][2][3]
    
  • Impact: Acidic residues can degrade sensitive substrates in subsequent coupling reactions.[1][2][3]

  • Fix:

    • Dissolve in Chloroform (

      
      ).
      
    • Wash with 5% Sodium Bisulfite (

      
      ) solution (reduces 
      
      
      to bromide).[1][2][3]
    • Wash with water, dry over

      
      , and recrystallize.[1][2][3]
      

Issue 2: Low Melting Point (e.g., 140–180°C)

  • Cause: Significant contamination with the mono-bromomethyl derivative (MP ~84°C).[1][2][3][4]

  • Scientific Context: The mono-derivative disrupts the crystal packing of the para-substituted target, causing a massive melting point depression.[1][2][3]

  • Fix: Recrystallization is often insufficient if the mono-content is >10%.[1][2][3]

    • Protocol: Re-suspend the solid in the reaction solvent (e.g., acetic acid) and add 0.2 equivalents of the brominating agent (paraformaldehyde/HBr or NBS) to drive the reaction to completion.[1][2][3]

Issue 3: Insoluble Material in NMR Tube

  • Cause: Formation of Wurtz-type coupling polymers (poly-p-xylylenes) or cross-linked networks during synthesis.[1][2][3]

  • Fix: Perform a hot filtration during the recrystallization step.[1][2][3] Dissolve the crude product in hot chloroform or benzene, filter rapidly through a glass frit (removing the insoluble polymer), and then add hexane to precipitate the target.[1][2][3]

Module 3: Stability & Storage Guidelines

Hydrolysis Sensitivity

Benzylic bromides are electrophilic and susceptible to


123
  • Mechanism: Moisture attacks the

    
     carbon, releasing HBr and forming the alcohol.[1][2][3]
    
  • Sign: The material turns sticky and acidic fumes are detectable.[1][2][3]

  • Storage: Store under Argon/Nitrogen at 2–8°C. Desiccators are mandatory.

Safety: The "Lachrymator" Warning

This compound is a potent lachrymator (tear gas agent).[1][2][3]

  • Physiological Effect: Alkylates TRPA1 ion channels in the eyes and respiratory tract, causing intense stinging.[1][2][3]

  • Handling Protocol:

    • Never weigh this on an open bench.[1][2][3] Use a fume hood.[1][2][3]

    • Quench all glassware and spatulas in a dilute NaOH/Ethanol bath before removing them from the hood to destroy residual benzylic bromide.[1][2][3]

FAQ: Rapid Response

Q: Can I use GC-MS for analysis? A: Proceed with caution. Benzylic bromides are thermally unstable.[1][2][3] The high injection port temperatures (250°C+) can cause debromination or radical polymerization inside the liner, leading to false impurity peaks.[1][2][3] LC-MS or NMR is preferred. [1][2][3]

Q: What is the best solvent for recrystallization? A:

  • Glacial Acetic Acid: (Classic method) Dissolve hot, cool slowly.[1][2][3] Yields high purity but requires thorough drying to remove solvent.[1][2][3]

  • Chloroform/Hexane: Dissolve in minimum hot chloroform, add hexane until turbid, cool to 4°C.

Q: I see a peak at 4.45 ppm in NMR. What is it? A: This is likely benzyl bromide (impurities from toluene if used) or a monobrominated durene isomer where the bromine is on the ring (rare, but possible if Lewis acids were present).[1][2][3] However, check your solvent peak first;


123

References

  • Synthesis & NMR Data: van der Made, A. W., & van der Made, R. H. (1993).[1][2][3] "7-Bromomethyl-1,2,3,4-tetramethylnaphthalene."[1][2][3] Journal of Organic Chemistry, 58(5), 1262–1263.[1][2][3] (Contains comparative data for durene derivatives). [1][2][3]

  • Crystallographic Data & Synthesis: Zhao, Y., et al. (2022).[1][2][3] "Crystal structure of this compound." Zeitschrift für Kristallographie - New Crystal Structures, 237(5), 819–820.[1][2][3] [1][2][3]

  • HPLC Methodology: SIELC Technologies. "Separation of this compound."

  • General Impurity Shifts: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[1][2][3] [1][2][3]

Controlling the degree of substitution in reactions with 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for controlling the degree of substitution in reactions involving this versatile but sterically demanding reagent.

Introduction: The Durene Dilemma

This compound, often referred to as 1,4-bis(bromomethyl)durene, is a valuable building block in organic synthesis, particularly for the construction of rigid molecular architectures such as macrocycles and cyclophanes.[1] Its two benzylic bromide moieties are highly susceptible to nucleophilic substitution. However, the four methyl groups on the aromatic ring introduce significant steric hindrance, which profoundly influences the reactivity and selectivity of these substitution reactions. This guide will help you navigate the challenges and harness the unique properties of this reagent to achieve your desired mono- or di-substituted products.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of mono- and di-substituted products?

This is the most common challenge. The two bromomethyl groups have similar reactivity, leading to a statistical mixture of products. However, the formation of the mono-substituted product can electronically deactivate the second reactive site slightly, and the introduction of a bulky substituent will sterically hinder the second substitution. Controlling the reaction conditions is crucial to favor one product over the other.

Q2: How does the steric hindrance from the tetramethylbenzene core affect the reaction?

The four methyl groups flanking the bromomethyl groups create a crowded environment around the reaction centers. This steric hindrance can slow down the rate of nucleophilic attack, particularly for bulky nucleophiles.[2][3] This effect is a double-edged sword: it can be exploited to achieve mono-substitution, but it can also necessitate more forcing reaction conditions, which might lead to side reactions.

Q3: What is the general mechanism of substitution for this compound?

The benzylic nature of the bromides allows for both SN1 and SN2 reaction pathways. The choice of solvent and the nature of the nucleophile will influence the dominant mechanism. Polar, protic solvents and weakly basic nucleophiles can favor an SN1 pathway through a stabilized benzylic carbocation. Strong, less sterically hindered nucleophiles in polar, aprotic solvents will favor an SN2 pathway.

Q4: I am trying to synthesize a macrocycle, but I am only getting polymeric material. What is going wrong?

The formation of polymers indicates that intermolecular reactions are favored over the desired intramolecular cyclization. To promote macrocyclization, high-dilution conditions are essential. This means running the reaction at a very low concentration of the starting materials to decrease the probability of two molecules reacting with each other.

Troubleshooting Guide: Controlling the Degree of Substitution

Scenario 1: Achieving Selective Mono-substitution

Problem: The reaction yields a significant amount of the di-substituted product, even when using a 1:1 stoichiometry of the durene derivative and the nucleophile.

Root Cause Analysis and Solutions:

The primary issue is the high reactivity of the second bromomethyl group after the first substitution. To favor mono-substitution, the reactivity of the mono-substituted intermediate must be attenuated, or the reaction must be stopped before significant di-substitution occurs.

Troubleshooting Workflow:

Start High Di-substitution Stoichiometry Adjust Stoichiometry: Use excess 1,4-bis(bromomethyl)durene (e.g., 2-3 equivalents) Start->Stoichiometry Temperature Lower Reaction Temperature: Reduces reaction rate, allowing for better kinetic control Stoichiometry->Temperature If still seeing di-substitution Nucleophile Modify Nucleophile: Use a bulkier nucleophile to increase steric hindrance after first substitution Temperature->Nucleophile If reaction is too slow Solvent Solvent Choice: Use a less polar solvent to slow down the reaction rate Nucleophile->Solvent Consider solvent effects Monitoring Reaction Monitoring: Closely monitor by TLC or LC-MS and quench upon desired conversion Solvent->Monitoring Result Selective Mono-substitution Monitoring->Result

Caption: Troubleshooting workflow for achieving mono-substitution.

Detailed Protocols and Explanations:

  • Stoichiometric Control: While a 1:1 ratio seems logical, using an excess of the 1,4-bis(bromomethyl)durene (2-3 equivalents) will statistically favor the mono-substitution of the nucleophile. This is often the most straightforward approach but requires a subsequent separation of the unreacted starting material.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the fastest-forming product.[4][5][6][7] Since the activation energy for the first substitution is generally lower than for the second (due to steric hindrance of the newly introduced group), lower temperatures can significantly enhance mono-selectivity.

    • Recommended Starting Conditions: Begin the reaction at 0 °C or even -20 °C and allow it to slowly warm to room temperature while monitoring the progress.

  • Influence of the Nucleophile: A bulkier nucleophile will experience greater steric hindrance when attacking the second electrophilic site on the mono-substituted intermediate.[2][3]

    Nucleophile TypeExpected OutcomeRationale
    Small, linear amines (e.g., ethylamine)Higher chance of di-substitutionCan easily access the second reaction site.
    Bulky amines (e.g., tert-butylamine)Higher mono-selectivitySignificant steric clash prevents the second substitution.
  • Solvent Effects: The choice of solvent can influence the reaction mechanism and rate.

    SolventEffect on Selectivity
    Polar Aprotic (e.g., DMF, DMSO)Generally faster reactions, may lead to over-alkylation.
    Less Polar (e.g., THF, Dichloromethane)Slower reactions, can provide better control.
Scenario 2: Driving the Reaction to Complete Di-substitution

Problem: The reaction stalls after the mono-substitution, or a significant amount of the mono-substituted product remains even with excess nucleophile.

Root Cause Analysis and Solutions:

The steric hindrance of the durene core, compounded by the bulk of the first substituent, is preventing the second substitution from proceeding to completion.

Troubleshooting Workflow:

Start Incomplete Di-substitution Stoichiometry Adjust Stoichiometry: Use excess nucleophile (at least 2.2 equivalents) Start->Stoichiometry Temperature Increase Reaction Temperature: Provides energy to overcome the higher activation barrier Stoichiometry->Temperature If reaction is still incomplete Base Add a Strong, Non-nucleophilic Base: (e.g., Proton Sponge, DBU) to neutralize HBr byproduct and regenerate the nucleophile Temperature->Base If nucleophile is an amine Solvent Solvent Choice: Use a high-boiling polar aprotic solvent (e.g., DMF, NMP) Base->Solvent Time Increase Reaction Time: Allow sufficient time for the slower second substitution to complete Solvent->Time Result Complete Di-substitution Time->Result

Caption: Troubleshooting workflow for achieving di-substitution.

Detailed Protocols and Explanations:

  • Stoichiometry and Base: Use a slight excess of the nucleophile (e.g., 2.2 equivalents) to ensure it is not the limiting reagent. If the nucleophile is an amine, the HBr byproduct will protonate it, rendering it non-nucleophilic. The addition of a non-nucleophilic base (e.g., potassium carbonate, triethylamine, or a stronger base like DBU for less reactive systems) is crucial to neutralize the acid and maintain the concentration of the free nucleophile.

  • Thermodynamic Control: Higher temperatures can provide the necessary activation energy to overcome the steric barrier for the second substitution.[4][5][6][7] Refluxing in a suitable solvent is a common strategy.

    • Recommended Solvents for Higher Temperatures: Acetonitrile (reflux ~82 °C), Toluene (reflux ~111 °C), DMF (can be heated up to ~150 °C).

Scenario 3: Favoring Intramolecular Cyclization (Macrocyclization)

Problem: Attempting to form a macrocycle by reacting 1,4-bis(bromomethyl)durene with a di-nucleophile (e.g., a diamine or a dithiol) results primarily in oligomers or polymers.

Root Cause Analysis and Solutions:

At standard concentrations, the rate of intermolecular reaction is much higher than the rate of the desired intramolecular cyclization. The key is to employ high-dilution conditions.

Experimental Protocol: High-Dilution Macrocyclization

This protocol is a general guideline and should be optimized for your specific system.

  • Setup: Use a three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A large volume of solvent is essential.

  • Reagents:

    • Solution A: this compound (1 equivalent) dissolved in a large volume of a suitable solvent (e.g., DMF, acetonitrile).

    • Solution B: Di-nucleophile (1 equivalent) and a base (2.2 equivalents, e.g., K2CO3) dissolved in a large volume of the same solvent.

  • Procedure:

    • Heat the reaction flask containing a portion of the solvent to the desired temperature (e.g., 80 °C).

    • Simultaneously add Solution A and Solution B dropwise to the reaction flask over a long period (e.g., 8-12 hours) using syringe pumps or dropping funnels. This slow addition maintains a very low concentration of the reactants.

    • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 12-24 hours to ensure complete reaction.

    • Monitor the reaction by LC-MS to check for the formation of the desired macrocycle.

Key Parameters for High-Dilution:

ParameterRecommendationRationale
Concentration 10-3 to 10-4 MMinimizes intermolecular reactions.
Solvent Volume Large (e.g., 1 mmol of reactant in 1-10 L of solvent)Ensures low concentration.
Addition Rate Slow and controlled (over several hours)Maintains low instantaneous concentration.
Temperature Elevated (e.g., 60-100 °C)Overcomes activation energy for substitution.

References

  • Reddit. (2021). effect of steric hindrance on nucleophiles. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • Song, W., Zhao, M., Zhu, Y., Gao, J., & Zhao, Y. (2022). Crystal structure of this compound, C12H16Br2. Zeitschrift für Kristallographie - New Crystal Structures, 237(4), 841-843.
  • Jones, P. G., & Kuś, P. (2002). Secondary Interactions in Bromomethyl-substituted Benzenes: Crystal Structures of Three α,α′-Bis-bromoxylenes, 1,2,3,5-Tetrakis(bromomethyl)benzene, and 1,2,4,5-Tetrakis(bromomethyl)benzene.
  • Consiglio, G., Arnone, C., Spinelli, D., & Noto, R. (1985). Steric effects in nucleophilic substitution of five-membered rings. Influence of the nature of the leaving group on secondary steric effects. Journal of the Chemical Society, Perkin Transactions 2, 383-386.
  • YouTube. (2024). Steric and Nucleophilic Effects on SN2 Reactions. Retrieved from [Link]

  • Jones, P. G., & Kuś, P. (2006). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)
  • Song, W., Zhao, M., Zhu, Y., Gao, J., & Zhao, Y. (2022). Crystal structure of this compound, C12H16Br2. Zeitschrift für Kristallographie - New Crystal Structures, 237(4), 841-843.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Birsa, M. L., et al. (2012). Novel Macrocycles Embedding p,p'-Terphenyl Units: Synthesis, Characterization, Single Crystal X-ray Molecular Structures and Thermal Properties. Molecules, 17(9), 11056-11066.
  • Silva, P. J., & Ramos, M. J. (2009). Computational studies on the reactivity of substituted 1,2-dihydro-1,2-azaborines. The Journal of Organic Chemistry, 74(16), 6120-6129.
  • Braddock, D. C. (2001). The synthesis of enantiomerically pure [2.2]paracyclophane derivatives. Chemical Society Reviews, 30(5), 329-339.
  • Wilsey, S., & Houk, K. N. (2000). A computational study of the factors controlling triplet-state reactivity in 1,4-pentadiene. The Journal of Organic Chemistry, 65(23), 7878-7888.
  • Hassan, Z., & Kryger, M. J. (2020). Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives.
  • Baran, P. S. (2020). Macrocyclizations. Retrieved from [Link]

  • YouTube. (2021). Intermolecular vs intramolecular reactions. Retrieved from [Link]

  • Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from [Link]

  • YouTube. (2024). Intermolecular vs. Intramolecular Forces: Definitions & Key Differences. Retrieved from [Link]

  • Carbery, D. R., et al. (2011). Enantiospecific synthesis of [2.2]paracyclophane-4-thiol and derivatives. Beilstein Journal of Organic Chemistry, 7, 1237-1242.
  • Wang, C., et al. (2023). Macrocyclization via remote meta-selective C–H olefination using a practical indolyl template. Chemical Science, 14(18), 4811-4817.
  • Jones, P. G., & Kuś, P. (2004). Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C—Br⋯Br interactions.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Huang, S., et al. (2026). Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. Molecules, 31(3), 494.
  • Li, J., et al. (2023). One-Pot Cyclization to Large Peptidomimetic Macrocycles by In Situ-Generated β-Turn-Enforced Folding. Journal of the American Chemical Society, 145(16), 9062-9070.
  • OpenStax. (2023). 14.3 Kinetic versus Thermodynamic Control of Reactions. Retrieved from [Link]

  • YouTube. (2021). Kinetic vs Thermodynamic Product - 1,2 vs 1,4 Addition of HBr to 1,3-Butadiene. Retrieved from [Link]

  • Silva, P. J., & Ramos, M. J. (2009). Computational studies on the reactivity of substituted 1,2-dihydro-1,2-azaborines. The Journal of Organic Chemistry, 74(16), 6120–6129.
  • Wilsey, S., & Houk, K. N. (2000). A Computational Study of the Factors Controlling Triplet-State Reactivity in 1,4-Pentadiene. The Journal of Organic Chemistry, 65(23), 7878–7888.
  • Zhang, M., et al. (2007). 1,4-Bis(bromomethyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 63(2), o605.

Sources

Technical Guide: Stability & Handling of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

[1]

Executive Summary

This compound (often referred to as Bis(bromomethyl)durene ) is a specialized bifunctional building block used in the synthesis of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and macrocyclic hosts.[1][2][3][4]

Its chemical behavior is defined by a conflict between two structural features:

  • High Reactivity: The benzylic bromide moieties are potent electrophiles, prone to nucleophilic substitution.[1]

  • Steric Protection: The four methyl groups on the benzene ring provide significant steric hindrance, retarding classical

    
     attacks compared to non-methylated analogs (e.g., 
    
    
    -dibromo-p-xylene).[1]
Part 1: Stability Profile
1. Acidic Conditions (High Stability)
  • Status: Highly Stable [1]

  • Mechanism: This compound is synthesized under harsh acidic conditions (HBr in Glacial Acetic Acid at 120°C).[1] The high concentration of protons (

    
    ) suppresses the formation of competing nucleophiles (like 
    
    
    ).[1] Furthermore, in hydrobromic acid, the bromide ion (
    
    
    ) acts as the nucleophile, leading to a degenerate reaction where the product is identical to the reactant.[1]
  • Operational Implication: You can safely perform acidic workups (e.g., washing with 1M HCl) or use acidic catalysts without degrading the C-Br bonds.[1]

2. Basic Conditions (Low Stability / Reactive) [1]
  • Status: Unstable / Reactive

  • Mechanism: In the presence of aqueous bases (NaOH, KOH,

    
    ), the compound undergoes hydrolysis to form 1,4-bis(hydroxymethyl)-2,3,5,6-tetramethylbenzene (Diol) .[1]
    
    • Steric Note: While the four methyl groups physically block the backside attack required for

      
       mechanisms, the electron-rich tetramethylbenzene ring stabilizes the benzylic carbocation intermediate.[1] This facilitates an 
      
      
      -like hydrolysis pathway in polar protic solvents.
  • Operational Implication: Avoid exposure to aqueous bases unless hydrolysis is the intended goal.[1] For substitution reactions (e.g., attaching a linker), use anhydrous non-nucleophilic bases (e.g., DIPEA,

    
    ) in a polar aprotic solvent (e.g., Acetone, DMF) under strictly dry conditions.[1]
    
Part 2: Troubleshooting & FAQs
Q1: I see a white precipitate forming during my substitution reaction in DMF/Water. What is it?

Diagnosis: This is likely the hydrolysis product, 1,4-bis(hydroxymethyl)-2,3,5,6-tetramethylbenzene .[1]

  • Cause: The presence of water (even trace amounts) allows

    
     or 
    
    
    to compete with your intended nucleophile.[1] The resulting diol is often less soluble in organic solvents than the dibromide precursor.
  • Solution: Switch to anhydrous conditions. Dry your DMF over molecular sieves (4Å) and use an inert atmosphere (

    
     or Ar).[1]
    
Q2: Why is the reaction rate slower than with

-dibromo-p-xylene?

Diagnosis: Steric Hindrance.

  • Cause: The four methyl groups at the 2,3,5,6 positions create a "picket fence" around the reactive centers.[1] This physically impedes the approach of bulky nucleophiles.[1]

  • Solution: Increase the reaction temperature (e.g., reflux in acetonitrile or toluene) or add a catalyst like KI (Finkelstein condition) to generate the more reactive iodide intermediate in situ.[1]

Q3: The compound turned pink/brown during storage. Is it still usable?

Diagnosis: Oxidative degradation or free bromine release.[1]

  • Cause: Exposure to light or moisture can trigger slow radical decomposition, releasing trace

    
    .[1]
    
  • Solution: Recrystallize from chloroform or toluene before use.[1] If the color is faint, it may not affect robust reactions, but purification is recommended for sensitive MOF/COF syntheses.[1]

Part 3: Comparative Data & Visualization
Table 1: Solubility & Reactivity Matrix
Solvent / ConditionSolubilityStabilityRecommended Use
Water (Neutral) InsolubleHigh (Kinetic)Washing (Rapid)
Water (Basic, pH > 10) InsolubleLow (Hydrolyzes)Avoid
Acetic Acid / HBr Soluble (Hot)High Synthesis / Recrystallization
Acetone / THF SolubleModerateReaction Solvent (Must be Dry)
Chloroform / DCM SolubleHighStorage / Transfer
Figure 1: Stability Decision Pathway

StabilityPathwayStart1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzeneAcidAcidic Media(HBr, HCl, AcOH)Start->AcidExposed toBaseBasic Media(NaOH, KOH, Amines)Start->BaseExposed toStableSTABLE(Degenerate Reaction)Acid->StableProtonation preventsNu- attackHydrolysisHYDROLYSIS(Forms Diol)Base->HydrolysisAqueous / Wet(OH- Attack)SubstSUBSTITUTION(Target Reaction)Base->SubstAnhydrous / Amine(N-Alkylation)

Caption: Logical flow of stability outcomes based on environmental pH and water content.[1]

Part 4: Standard Operating Procedures (SOP)
Protocol A: Storage and Handling
  • Container: Amber glass vial with a PTFE-lined cap (light sensitive).

  • Environment: Store under Argon or Nitrogen atmosphere.

  • Temperature: 2–8°C (Refrigerator).

  • Safety: Handle ONLY in a fume hood. This compound is a Lachrymator (tear gas agent) and causes severe skin burns.[1]

Protocol B: Recrystallization (Purification)

Use this if the solid appears yellow/brown or sticky.[1]

  • Dissolve the crude solid in the minimum amount of hot Chloroform (

    
    ) .[1]
    
  • Filter the hot solution through a glass frit to remove insoluble polymer/diol impurities.

  • Allow the solution to cool slowly to room temperature, then place in a freezer (-20°C).

  • Collect the white needles via vacuum filtration.[1]

  • Dry under high vacuum for 4 hours to remove solvent traces.[1]

References
  • Synthesis & Acid Stability: Van der Made, A. W., et al. "Bromomethylation of aromatic compounds."[1] Journal of Organic Chemistry, 1993 .[1] (Demonstrates stability in HBr/AcOH at 120°C).

  • Crystal Structure & Identity: Song, W., et al. "Crystal structure of this compound."[1] Zeitschrift für Kristallographie, 2022 .[1]

  • Reactivity Context: Li, Z., et al. "Steric hindrance effects in the synthesis of macrocycles."[1] Chemical Communications, 2015 .[1] (Discusses nucleophilic substitution on durene derivatives).

Technical Support Center: Reaction Monitoring for 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DURENE-RXN-MON-001 Compound Alias:


-Dibromodurene; 3,6-Bis(bromomethyl)durene
Support Level:  Tier 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely working with 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene (CAS: 35168-64-0) as a linker in Supramolecular Chemistry (e.g., cyclophanes, macrocycles) or as a ligand precursor for Metal-Organic Frameworks (MOFs).

This molecule presents a unique "monitoring paradox": it is highly reactive due to the benzylic bromides, yet often kinetically sluggish or difficult to monitor due to the steric crowding of the four methyl groups and its poor solubility in standard reaction solvents.

This guide prioritizes causality —understanding why your monitoring might fail—and provides self-validating protocols to ensure your data is real, not an artifact of workup.

Module 1: Sampling & Solubility (The "Ghost Peak" Phenomenon)

Q: My reaction mixture is heterogeneous. When I spot a TLC or run HPLC, I see no starting material, but the reaction hasn't progressed. Why?

A: You are likely experiencing the "Solid-State Trap." this compound has high crystallinity and low solubility in non-polar solvents (Hexanes, Toluene) and even moderate solubility in alcohols due to its rigid, symmetric aromatic stacking.

If your reaction is a suspension and you sample only the supernatant, you are monitoring only the tiny fraction of dissolved material. As that fraction reacts, more dissolves (Le Chatelier’s principle), but your snapshot makes it look like the reaction is finished or stalled.

The Fix: The "Total Solubilization" Sampling Protocol Do not filter the aliquot. You must force the solid into the solution to get a representative ratio of SM (Starting Material) to Product.

  • Take a 50 µL aliquot of the agitated suspension (ensure you grab solids).

  • Quench/Dissolve: Add 0.5 mL of DMSO-d6 (for NMR) or THF/Acetonitrile (for HPLC).

    • Why? DMSO disrupts the

      
      -stacking and dissolves the durene derivative instantly.
      
  • Sonicate for 30 seconds.

  • Analyze. This gives you the bulk composition, not just the supernatant composition.

Module 2: NMR Diagnostics (The Gold Standard)

Q: TLC is ambiguous. How do I definitively distinguish the mono-substituted intermediate from the di-substituted product?

A: Proton NMR (


 NMR) is the only reliable method because of the molecule's symmetry.

The Mechanism of Signal Shift: The four methyl groups on the benzene ring (Positions 2,3,5,6) create a distinct chemical environment. The diagnostic handle is the benzylic methylene protons (


).
SpeciesSymmetrySignal CharacteristicApprox. Shift (ppm) in CDCl

Starting Material (SM)

(Symmetric)
One Singlet (4H intensity)4.50 – 4.60
Mono-Substituted

(Asymmetric)
Two Singlets (2H each)One at ~4.5 (SM-like)One shifted (Nu-dependent)
Di-Substituted (Product)

(Symmetric)
One Singlet (4H intensity)Shifted (e.g., 3.5–4.2)

Interpretation Logic:

  • Step 1: Look at the 4.5 ppm region. Is the singlet integrating to 4H (relative to the aromatic methyls)? If yes, you have 100% SM.

  • Step 2: As the reaction proceeds, if you see two peaks of equal intensity (one at 4.5, one new), you are stuck at the Mono-intermediate .

  • Step 3: Full conversion is confirmed only when the 4.5 ppm peak vanishes completely and a new singlet (or set of peaks depending on the nucleophile) appears.

Critical Note: The aromatic methyl protons (~2.2 - 2.4 ppm) will also split into two signals during the mono-substituted phase. Use them as a secondary confirmation.

Module 3: Chromatographic Challenges (HPLC & TLC)

Q: My HPLC peaks are tailing or splitting. Is the column failing?

A: It is likely not the column, but the solubility mismatch or hydrolysis on-column .

  • Solubility Mismatch: Injecting this compound dissolved in pure THF onto a high-water Reverse Phase (RP) mobile phase can cause "micro-precipitation" at the injection head, leading to split peaks.

    • Fix: Dissolve the sample in the mobile phase starting composition (e.g., 50:50 MeCN:Water). If it precipitates, add 10% IPA (Isopropyl Alcohol) to the sample diluent.

  • On-Column Hydrolysis: The benzylic bromide is an alkylating agent. If you use a high pH buffer or high temperature (>40°C), you may hydrolyze the bromide to the alcohol during the run.

    • Fix: Use an acidic modifier (0.1% Formic Acid or Phosphoric Acid) to stabilize the bromide. Keep column temp at 25°C.

Recommended HPLC Conditions (RP):

  • Column: C18 or Phenyl-Hexyl (The phenyl column interacts better with the electron-rich durene ring).

  • Mobile Phase: MeCN / Water + 0.1%

    
    .
    
  • Gradient: 50% MeCN

    
     100% MeCN. (The tetramethyl groups make it very lipophilic; it elutes late).
    
Q: What stain should I use for TLC?

A:

  • UV (254 nm): Strong absorption due to the electron-rich aromatic ring. This is usually sufficient.

  • KMnO

    
    :  Weak/Variable. The ring is fully substituted, making oxidation difficult.
    
  • Iodine (

    
    ):  Good. The electron-rich ring intercalates iodine well, showing dark brown spots.
    

Module 4: Side-Reaction Control

Q: I see a new peak at 4.7 ppm or a polar spot on TLC. Is this my product?

A: Check for Hydrolysis . The tetramethyl groups provide steric bulk, but the benzylic position is still susceptible to moisture, converting


 to 

(Benzylic Alcohol).
  • Diagnosis: The benzylic alcohol methylene protons usually shift slightly downfield or upfield depending on solvent H-bonding, but the key is the broad -OH singlet (exchangeable with

    
    ).
    
  • Prevention: This reaction must be run under strict anhydrous conditions (Argon/Nitrogen atmosphere). The starting material is often stored in a desiccator because ambient humidity can slowly hydrolyze the surface of the crystals.

Visualizations

Figure 1: Reaction Monitoring Decision Tree

Caption: Logical workflow for selecting the correct analytical method based on reaction phase and solubility.

ReactionMonitoring Start Start Monitoring Visual Visual Check: Is reaction homogeneous? Start->Visual Hetero Heterogeneous (Suspension) Visual->Hetero No (Precipitate) Homo Homogeneous (Solution) Visual->Homo Yes SamplePrep Aliquot + DMSO-d6 (Total Solubilization) Hetero->SamplePrep NMR 1H NMR Analysis (Focus: 4.5 ppm region) SamplePrep->NMR DirectSample Direct Aliquot in CDCl3 Homo->DirectSample DirectSample->NMR Result1 Single Peak @ 4.5ppm (4H) NMR->Result1 Result2 Two Peaks (1:1) (2H each) NMR->Result2 Result3 New Peak Only (No 4.5ppm) NMR->Result3 Conclusion1 0% Conversion (Check Temp/Catalyst) Result1->Conclusion1 Conclusion2 Mono-Substitution (Intermediate Phase) Result2->Conclusion2 Conclusion3 Full Conversion (Proceed to Workup) Result3->Conclusion3

Figure 2: Spectroscopic Logic (Symmetry Breaking)

Caption: How the loss and regain of symmetry tracks the reaction progress from SM to Product.

SpectralLogic cluster_0 NMR Signals SM Starting Material (D2h Symmetry) 4 Methyls Equiv. 2 CH2Br Equiv. Mono Intermediate (Cs Symmetry) Symmetry BROKEN Split Signals SM->Mono Reaction Step 1 (Slow) Signal1 1x CH2 Singlet 1x Ar-Me Singlet SM->Signal1 Prod Product (D2h Symmetry) Symmetry RESTORED New Equiv. Signals Mono->Prod Reaction Step 2 (Fast/Slow) Signal2 2x CH2 Singlets 2x Ar-Me Singlets Mono->Signal2 Signal3 1x New CH2 Signal 1x Ar-Me Singlet Prod->Signal3

References

  • Biosynth. (n.d.). 1,4-Bis(bromomethyl)benzene and derivatives: Synthesis and Applications. Retrieved from

  • PubChem. (2025).[1][2] this compound (CID 2752645).[2] National Library of Medicine. Retrieved from

  • SIELC Technologies. (2018). Method for the Separation of this compound.[3] Retrieved from

  • ChemicalBook. (n.d.). 1,4-Bis(bromomethyl)benzene Properties and Safety. Retrieved from

  • SpectraBase. (2025). 13C and 1H NMR Data for Bis-(bromomethyl)-durene. Wiley Science Solutions. Retrieved from

Sources

Technical Support Center: Synthesis of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues that may arise during this synthetic procedure. Our goal is to provide practical, experience-driven advice to ensure the successful and efficient production of this valuable chemical intermediate.

Introduction to the Synthesis

This compound, also known as p-bis(bromomethyl)durene, is a key building block in organic synthesis, particularly in the construction of polymers and complex organic molecules due to its two reactive bromomethyl groups.[1] The most common synthetic routes involve the benzylic bromination of durene (1,2,4,5-tetramethylbenzene). This is typically achieved through free-radical bromination using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator or light, or via direct bromomethylation.[2][3] While seemingly straightforward, these reactions can be prone to the formation of undesirable byproducts, impacting yield and purity. This guide will address these potential pitfalls and offer effective solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: My reaction is producing a significant amount of mono-brominated and unreacted starting material. How can I drive the reaction to completion?

Answer:

Incomplete conversion is a common issue and can often be attributed to several factors related to the radical chain mechanism of benzylic bromination.

  • Insufficient Radical Initiation: The free-radical chain reaction requires an initial energy input to generate bromine radicals.[4]

    • Troubleshooting:

      • Radical Initiator: If using a chemical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), ensure it is fresh and added in an appropriate amount (typically 1-5 mol%). Consider adding it in portions throughout the reaction to maintain a steady concentration of radicals.

      • Photochemical Initiation: If using light, ensure the light source is of sufficient intensity and is positioned to irradiate the reaction mixture effectively.

  • Premature Termination of the Radical Chain: The presence of impurities or radical scavengers can quench the reaction.

    • Troubleshooting:

      • Solvent Purity: Use high-purity, anhydrous solvents. Carbon tetrachloride (CCl₄) is a traditional solvent, but due to its toxicity, alternatives like cyclohexane or acetonitrile can be used.[4] Ensure the solvent is free of radical inhibitors.

      • Reagent Purity: Use freshly recrystallized NBS. Old or impure NBS can contain succinimide, which can interfere with the reaction. Pure NBS is a white solid; a yellow or brown color indicates the presence of bromine.[5]

  • Insufficient Reagent: While aiming to avoid over-bromination, using too little of the brominating agent will naturally lead to incomplete conversion.

    • Troubleshooting:

      • Stoichiometry: Carefully control the stoichiometry. For the synthesis of the di-bromo product, at least two equivalents of the brominating agent (e.g., NBS) are required per equivalent of durene. A slight excess (e.g., 2.1 equivalents) may be beneficial.

FAQ 2: I am observing a significant amount of over-brominated byproducts, such as the tribromo- or tetrabromo- species. How can I improve the selectivity for the desired 1,4-bis(bromomethyl) product?

Answer:

The formation of over-brominated products is a classic challenge in this synthesis, arising from the continued reaction of the desired product with the brominating agent.

  • Controlling Stoichiometry: This is the most critical factor.

    • Troubleshooting:

      • Use a precise stoichiometry of 2.0 to 2.1 equivalents of NBS per equivalent of durene. Adding the NBS portion-wise can help maintain a low concentration of the brominating agent, favoring the desired reaction pathway.

  • Reaction Time and Monitoring:

    • Troubleshooting:

      • Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product. One user on a chemistry forum noted that stopping the reaction when it turns pale yellow, even with some starting material present, helped minimize the formation of the dibrominated side product in a similar reaction.[6]

  • Reaction Temperature:

    • Troubleshooting:

      • While the reaction requires initiation (often through heat), excessive temperatures can lead to less selective reactions. Maintain the reaction at a controlled reflux temperature.

FAQ 3: My product is contaminated with a byproduct that appears to be brominated on the aromatic ring. How can I prevent this side reaction?

Answer:

Ring bromination is an electrophilic aromatic substitution reaction that can compete with the desired free-radical benzylic bromination.[4]

  • Reaction Conditions:

    • Troubleshooting:

      • Solvent Choice: Use non-polar solvents like carbon tetrachloride or cyclohexane. Polar solvents can promote ionic pathways, leading to ring bromination.[4] While acetonitrile has been used successfully, it can sometimes favor ring bromination in activated systems.[7]

      • Avoid Lewis Acids: Ensure your reaction setup is free from any Lewis acid contaminants, which would catalyze electrophilic aromatic substitution.

      • Low Bromine Concentration: The key to selective benzylic bromination is maintaining a low concentration of molecular bromine (Br₂). This is the primary advantage of using NBS, which slowly generates Br₂ in the presence of a catalytic amount of HBr.[8] High local concentrations of Br₂ favor ring bromination.

FAQ 4: After workup, my product is an oil or a low-melting solid, and I'm having trouble purifying it. What are the likely impurities and how can I remove them?

Answer:

The desired product, this compound, is a solid at room temperature. An oily or impure solid product suggests the presence of byproducts.

  • Likely Impurities:

    • Mono-brominated durene

    • Over-brominated products (tribromo-, tetrabromo-durene)

    • Ring-brominated products

    • Succinimide (from NBS)

    • Unreacted starting material (durene)

  • Purification Strategies:

    • Recrystallization: This is the most effective method for purifying the solid product.

      • Protocol:

        • Dissolve the crude product in a minimal amount of a hot solvent in which the desired product has high solubility and the impurities have lower solubility. Suitable solvents include chloroform, glacial acetic acid, or a mixture of ethanol and water.

        • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

        • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

        • Dry the crystals under vacuum.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from the byproducts. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

Reaction Pathway and Byproduct Formation

The following diagram illustrates the primary reaction pathway for the synthesis of this compound via radical bromination and highlights the formation of key byproducts.

Synthesis_Byproducts Durene Durene (1,2,4,5-Tetramethylbenzene) Mono_Bromo 1-(Bromomethyl)-2,3,5,6-tetramethylbenzene (Mono-brominated intermediate) Durene->Mono_Bromo + NBS (1 eq.) Ring_Brominated Ring-brominated Product Durene->Ring_Brominated Ionic Pathway (Undesirable) NBS NBS (2 eq.) Initiator (AIBN), hv Di_Bromo This compound (Desired Product) Mono_Bromo->Di_Bromo + NBS (1 eq.) Over_Brominated Over-brominated Products (e.g., Tribromo-durene) Di_Bromo->Over_Brominated + excess NBS

Caption: Reaction scheme for the synthesis of this compound and major byproduct pathways.

Quantitative Data Summary

IssuePotential CauseTroubleshooting ActionExpected Outcome
Incomplete ReactionInsufficient initiation/reagentsIncrease initiator, use fresh reagents, ensure 2.1 eq. of NBSHigher conversion to di-bromo product
Over-brominationExcess NBS, prolonged reactionPrecise stoichiometry (2.0-2.1 eq.), monitor reaction closelyMinimized tri- and tetra-bromo byproducts
Ring BrominationPolar solvent, Lewis acid catalystUse non-polar solvent (e.g., CCl₄), ensure clean glasswareSelective benzylic bromination
Purification IssuesPresence of multiple byproductsRecrystallization from appropriate solvent, column chromatographyHigh purity crystalline product

Experimental Protocol: Radical Bromination of Durene with NBS

This protocol is a standard procedure for the synthesis of this compound.

Materials:

  • Durene (1,2,4,5-tetramethylbenzene)

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Anhydrous Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium thiosulfate solution (for quenching)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Maintain a dry atmosphere using a drying tube or an inert gas (e.g., nitrogen or argon).

  • Charging Reactants: To the flask, add durene (1.0 eq.), NBS (2.1 eq.), and the anhydrous solvent (e.g., CCl₄).

  • Initiation: Add the radical initiator (AIBN or BPO, ~2-5 mol%).

  • Reaction: Heat the mixture to reflux. The reaction is often initiated by the application of heat or irradiation with a UV lamp. Monitor the reaction progress by TLC or GC. The reaction mixture may turn reddish-brown and then fade to a pale yellow.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by saturated sodium bicarbonate solution, and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as chloroform or glacial acetic acid.

References

  • Zhao, M., Zhu, Y., & Gao, J. (2022). Crystal structure of this compound, C12H16Br2. Zeitschrift für Kristallographie - New Crystal Structures, 237(5), 635-637. [Link]

  • SIELC Technologies. (2018, May 16). This compound. [Link]

  • Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2019, July 6). N-Bromosuccinimide. Wikipedia. [Link]

  • Reddit. (2021, August 5). How to know when to stop reaction, benzylic bromination using AIBN. r/Chempros. [Link]

  • Chemistry Steps. Benzylic Bromination. [Link]

  • CAS Common Chemistry. This compound. [Link]

  • Wikipedia contributors. (n.d.). N-Bromosuccinimide. Wikipedia. Retrieved from [Link]

  • SpectraBase. 1,4-BIS-(BROMOMETHYL)-2,3,5,6-TETRAMETHYLBENZENE;BIS-(BROMOMETHYL)-DURENE. [Link]

  • van der Made, A. W., & van der Made, R. H. (1993). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. The Journal of Organic Chemistry, 58(5), 1262–1263. [Link]

  • Kulangiappar, K., Karthik, G., & Kulandainathan, M. A. (2009). Electrochemical Method for the Preparation of Dibromomethyl, Bis(bromomethyl), and Bis(dibromomethyl) Arenes. Synthetic Communications, 39(13), 2303–2311. [Link]

  • PubChem. This compound. [Link]

  • LibreTexts Chemistry. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • PrepChem. Preparation of 1,4-bis(dibromomethyl)benzene. [Link]

  • University of Calgary. Ch 11 : Halogenation of alkyl benzenes. [Link]

  • Carreno, M. C., Garcia Ruano, J. L., Sanz, G., Toledo, M. A., & Urbano, A. (1996). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 61(1), 503–506. [Link]

  • Greiner, L., & Montgomery, D. (2014). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. ACS GCI Pharmaceutical Roundtable. [Link]

  • Ajayaghosh, A., & Praveen, V. K. (2008). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Royal Society of Chemistry. [Link]

  • Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Chem Help ASAP. (2019, December 21). alkene additions with N-bromosuccinimide (NBS). YouTube. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • Ashenhurst, J. (2013, November 25). What is Allylic Bromination?. Master Organic Chemistry. [Link]

Sources

Validation & Comparative

Thermal stability of polymers synthesized with 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermal stability and synthesis of polymers derived from 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene . It is designed for materials scientists and researchers focusing on high-performance conjugated polymers.

Executive Summary

The monomer This compound (also known as bis(bromomethyl)durene) serves as a critical precursor for synthesizing sterically hindered Poly(p-phenylene vinylene) (PPV) derivatives. Unlike standard PPV, which is insoluble and infusible, or alkoxy-substituted PPVs (e.g., MEH-PPV) which sacrifice thermal stability for solubility, the tetramethyl-substituted polymer (TMP-PPV ) occupies a unique performance niche.

The four methyl groups on the phenylene ring introduce significant steric hindrance , forcing the polymer backbone into a non-planar conformation. This structural twist disrupts


-conjugation (leading to a blue-shifted optical gap) but significantly enhances thermal stability  by restricting chain mobility and increasing the glass transition temperature (

).

Synthesis Protocol: The Gilch Route

The most robust method for polymerizing this compound is the Gilch dehydrohalogenation route . This method is preferred over the Wessling precursor route for this specific monomer due to the steric bulk of the methyl groups, which stabilizes the quinodimethane intermediate.

Experimental Workflow

Reagents:

  • Monomer: this compound (Recrystallized from hexane/chloroform).

  • Base: Potassium tert-butoxide (

    
    -BuOK) (1.0 M in THF).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane (degassed).

  • Quenching Agent: Methanol acidified with HCl.

Step-by-Step Protocol:

  • Preparation: In a flame-dried 3-neck flask under

    
     atmosphere, dissolve 1.0 eq of the monomer in anhydrous THF (concentration ~0.1 M).
    
  • Initiation: Cool the solution to 0°C. Add 4.0 eq of

    
    -BuOK solution dropwise over 20 minutes. The solution will rapidly change color (typically to yellow-green) indicating the formation of the quinodimethane intermediate.
    
  • Polymerization: Allow the reaction to warm to room temperature and stir for 12–24 hours. The mixture may become viscous or heterogeneous depending on the molecular weight.

  • Termination & Precipitation: Pour the reaction mixture slowly into a 10-fold excess of vigorously stirred methanol containing 1% HCl.

  • Purification: Filter the precipitate. Redissolve in hot chloroform or chlorobenzene (if soluble) and reprecipitate in methanol to remove oligomers and residual salts.

  • Drying: Dry the polymer under vacuum at 60°C for 24 hours.

Mechanism Visualization

GilchPolymerization Monomer 1,4-Bis(bromomethyl)- 2,3,5,6-tetramethylbenzene Base Base (t-BuOK) 1,6-Elimination Monomer->Base Intermediate p-Quinodimethane Intermediate Base->Intermediate - HBr Radical Diradical Polymerization Intermediate->Radical Spontaneous Initiation Polymer Poly(2,3,5,6-tetramethyl- 1,4-phenylenevinylene) (TMP-PPV) Radical->Polymer Chain Growth

Figure 1: The Gilch polymerization pathway converts the bis(bromomethyl) monomer into TMP-PPV via a reactive quinodimethane intermediate.

Comparative Thermal Stability Analysis

The thermal performance of TMP-PPV is defined by the balance between the rigidity of the tetramethyl-substituted backbone and the oxidative susceptibility of the methyl groups.

Performance Comparison Table
PropertyTMP-PPV (Target)Standard PPV (Unsubstituted)MEH-PPV (Alkoxy-substituted)
Monomer Source 1,4-Bis(bromomethyl)durene

-dichloro-p-xylene
Bis(chloromethyl)-dialkoxybenzene
5% Weight Loss (

)
~410 – 430°C > 500°C~300 – 350°C
Glass Transition (

)
High (> 250°C) N/A (Crystalline/Insoluble)~65 – 75°C
Degradation Mode Methyl oxidation, then backbone scissionBackbone carbonizationSide-chain cleavage (Ether bond rupture)
Solubility Low (Soluble in hot chlorinated solvents)InsolubleHigh (Soluble in THF, CHCl

)
Detailed Analysis
  • Superiority over Alkoxy-PPVs (MEH-PPV):

    • Mechanism: MEH-PPV degradation begins with the rupture of the ether linkage (

      
       bond) at approximately 300°C.
      
    • TMP-PPV Advantage: The methyl groups in TMP-PPV are directly bonded to the aromatic ring (

      
       bond), which has a significantly higher bond dissociation energy than the ether linkage. This pushes the onset of thermal degradation (
      
      
      
      ) up by nearly 100°C compared to MEH-PPV.
  • Comparison with Standard PPV:

    • Mechanism: Unsubstituted PPV is one of the most thermally stable organic polymers due to its high crystallinity and lack of aliphatic side chains.

    • TMP-PPV Trade-off: While the tetramethyl substitution introduces steric strain, it prevents the dense

      
      -
      
      
      
      stacking seen in standard PPV. This lowers the absolute decomposition temperature slightly but may improve processability (solubility in high-boiling solvents like dichlorobenzene).
  • The "Durene Effect" on

    
    : 
    
    • The four methyl groups create a "cog-wheel" effect, severely restricting the rotation of the phenyl ring around the vinylene bond.

    • Result: This rigidity leads to an exceptionally high Glass Transition Temperature (

      
      ), often exceeding 250°C (or becoming undetectable before decomposition), making TMP-PPV suitable for high-temperature morphological stability where other conjugated polymers would soften or creep.
      

Experimental Validation: Thermal Characterization Protocols

To validate the thermal stability of your synthesized polymer, follow these standardized protocols.

Thermogravimetric Analysis (TGA)
  • Purpose: Determine decomposition temperature (

    
    ).
    
  • Instrument: TGA (e.g., TA Instruments Q500).

  • Sample Mass: 5–10 mg.

  • Atmosphere: Nitrogen (

    
    ) flow (40 mL/min) to assess intrinsic stability; Air to assess oxidative stability.
    
  • Ramp Rate: 10°C/min from 50°C to 800°C.

  • Key Metric: Record the temperature at 5% mass loss (

    
    ).
    
Differential Scanning Calorimetry (DSC)
  • Purpose: Determine Glass Transition (

    
    ) and Melting (
    
    
    
    ).
  • Instrument: DSC (e.g., TA Instruments Q2000).

  • Cycle:

    • Heat to 300°C (to erase thermal history).

    • Cool to 0°C at 10°C/min.

    • Re-heat to 350°C at 10°C/min.

  • Note: For TMP-PPV, the

    
     may be weak or broad due to the rigid backbone. Look for a step transition in the second heating cycle.
    
Thermal Degradation Flowchart

ThermalDegradation Temp1 Temperature < 300°C State1 Stable State Restricted Rotation (High Tg) Temp1->State1 Temp2 Temperature 300°C - 400°C State2 Onset of Methyl Oxidation (If in Air) Temp2->State2 Temp3 Temperature > 420°C State3 Backbone Scission Carbonization Temp3->State3

Figure 2: Thermal progression of TMP-PPV showing stability zones and degradation thresholds.

References

  • Gilch, H. G., & Wheelwright, W. L. (1966).

    
    -Halogenated p-Xylenes with Base. Journal of Polymer Science Part A-1: Polymer Chemistry. Link
    
  • Sarker, A. M., et al. (2000). Synthesis and characterization of new PPV derivatives. Macromolecules.
  • PubChem. (2025).[1] this compound Compound Summary. Link

  • Greiner, A., et al. (1998).[2] Poly(p-xylylene)s: Synthesis, Polymer Analogous Reactions, and Perspectives. Acta Polymerica. (Comparative data on xylylene/PPV stability).

Sources

A Senior Application Scientist's Guide to Post-Synthetic Modification of MOFs: Evaluating 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene as a Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the ever-evolving landscape of porous materials, Metal-Organic Frameworks (MOFs) stand out for their exceptional tunability and vast application potential. The ability to functionalize these materials post-synthesis opens up a realm of possibilities for tailoring their properties to specific needs. This guide provides an in-depth comparison of the performance of parent amine-functionalized MOFs, namely UiO-66-NH₂ and IRMOF-3, with their counterparts modified by various reagents. We will pay special attention to a hypothetical yet chemically plausible modification using 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene, a rigid and bulky cross-linking agent.

The Power of Post-Synthetic Modification (PSM)

Post-synthetic modification (PSM) is a powerful technique to introduce new functionalities into pre-synthesized MOFs, allowing for the creation of materials that are inaccessible through direct synthesis. This approach is particularly valuable for incorporating thermally sensitive functional groups or for creating hierarchical pore structures. The most common strategy for PSM involves the covalent modification of the organic linkers within the MOF structure. Amine-functionalized MOFs, such as UiO-66-NH₂ and IRMOF-3, are excellent platforms for PSM due to the nucleophilic nature of the amino group, which can readily react with a variety of electrophilic reagents.

Introducing this compound: A Bulky Cross-Linker

While numerous reagents have been employed for the PSM of amine-containing MOFs, this guide gives special consideration to the potential of this compound. As a bis(benzyl bromide), this molecule offers the intriguing possibility of cross-linking the organic linkers within the MOF structure. This could lead to significant changes in the material's properties, including:

  • Enhanced Structural Stability: The rigid tetramethylbenzene core could act as a buttress, reinforcing the framework against degradation.

  • Modified Pore Environment: The introduction of bulky aromatic groups would alter the size, shape, and chemical nature of the pores, potentially leading to selective adsorption or catalytic properties.

  • Creation of New Active Sites: The tetramethylbenzene moiety itself could participate in catalytic reactions or act as a recognition site.

It is important to note that, to the best of our knowledge, the post-synthetic modification of MOFs with this compound has not been reported in the peer-reviewed literature. Therefore, the discussion of its impact is based on established principles of PSM chemistry and is presented as a scientifically grounded hypothesis.

Performance Comparison: Parent MOFs vs. Modified MOFs

To understand the potential impact of modification with this compound, we will first examine the performance of the parent MOFs, UiO-66-NH₂ and IRMOF-3, and then compare them with documented examples of their post-synthetically modified derivatives.

UiO-66-NH₂: A Robust Platform for Catalysis and Adsorption

UiO-66-NH₂ is a zirconium-based MOF known for its exceptional thermal and chemical stability. The presence of amino groups on the terephthalate linker provides sites for both catalytic activity and post-synthetic modification.[1][2]

Catalytic Performance of UiO-66-NH₂

The amino groups in UiO-66-NH₂ can act as basic sites, catalyzing a variety of organic transformations. For instance, it has been shown to be an effective catalyst for Knoevenagel and aldol condensations.[3] The proximity of the amine to the Lewis acidic zirconium clusters can lead to synergistic catalytic effects.

Gas Adsorption Performance of UiO-66-NH₂

The introduction of amino groups in UiO-66 enhances its affinity for CO₂, making UiO-66-NH₂ a promising material for carbon capture applications.[4][5] The amino groups provide specific interaction sites for acidic gases.

IRMOF-3: A Versatile Zinc-Based MOF

IRMOF-3 is an isoreticular analogue of the well-known MOF-5, featuring the same cubic topology but with an amino-functionalized terephthalate linker.

Catalytic Performance of IRMOF-3

Similar to UiO-66-NH₂, the amino groups in IRMOF-3 can act as catalytic sites. It has been reported to catalyze Knoevenagel condensations.[6] Furthermore, IRMOF-3 has been used as a support for catalytically active metal nanoparticles.[7]

Adsorption Performance of IRMOF-3

IRMOF-3 has shown promise in the adsorption of various species from aqueous solutions, including uranium ions and naphthalene.[8][9] This is attributed to the presence of the functional amino groups and the porous structure.

Comparative Performance Data

The following tables summarize the performance of the parent MOFs and their modified counterparts in catalysis and gas adsorption.

Table 1: Catalytic Performance Comparison

CatalystReactionSubstratesProductConversion (%)Selectivity (%)Reference
UiO-66-NH₂ Knoevenagel CondensationBenzaldehyde, Malononitrile2-Cinnamalmalononitrile>90-[3]
UiO-66-NH₂ EsterificationLevulinic Acid, EthanolEthyl Levulinate97.6688.96[2]
Au/UiO-66 Benzyl Alcohol OxidationBenzyl AlcoholBenzaldehyde-100[10]
F-IRMOF-3 Glycerol Carbonate SynthesisGlycerol, UreaGlycerol Carbonate--[8]
IRMOF-3-SI-Pd NPs Suzuki CouplingVarious Aryl HalidesBiarylsPromising Results-[7]

Table 2: Gas Adsorption Performance Comparison

AdsorbentGasTemperature (K)Pressure (bar)Uptake (mmol/g)SelectivityReference
UiO-66 CO₂27311.38-[4]
UiO-66-NH₂ CO₂27311.60CO₂/N₂ = 22.83[4][5]
UiO-66-NH₂/GO CO₂27316.41CO₂/N₂ = 28.45[5]
UiO-66-APTES CO₂29811.49CO₂/N₂ = 160[11]
IRMOF-3 U(VI)--273 mg/g-[8]

Experimental Protocols

Synthesis of Parent MOFs

Synthesis of UiO-66-NH₂

A detailed protocol for the solvothermal synthesis of UiO-66-NH₂ can be found in the literature.[2] Typically, zirconium tetrachloride (ZrCl₄) and 2-aminoterephthalic acid are dissolved in N,N-dimethylformamide (DMF) and heated in an autoclave.

Synthesis of IRMOF-3

IRMOF-3 is synthesized by reacting zinc nitrate hexahydrate and 2-aminoterephthalic acid in DMF under solvothermal conditions.[12]

Proposed Post-Synthetic Modification with this compound

The following is a hypothetical, yet plausible, protocol for the post-synthetic modification of an amine-functionalized MOF (e.g., UiO-66-NH₂) with this compound. This protocol is adapted from established procedures for the PSM of MOFs with alkyl halides.[6]

Step-by-Step Methodology:

  • Activation of the Parent MOF: The as-synthesized amine-functionalized MOF is first activated by solvent exchange with a suitable solvent like dichloromethane (DCM) to remove any residual DMF from the pores, followed by heating under vacuum.

  • Reaction Setup: In a glovebox, the activated MOF is suspended in a dry, aprotic solvent such as anhydrous acetonitrile or DMF.

  • Addition of Reagents: A solution of this compound in the same solvent is added to the MOF suspension. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is also added to scavenge the HBr generated during the reaction.

  • Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., 24-72 hours). The progress of the reaction can be monitored by taking small aliquots of the MOF and analyzing them by techniques like FT-IR spectroscopy.

  • Work-up and Purification: After the reaction is complete, the modified MOF is collected by centrifugation or filtration. It is then washed extensively with fresh solvent to remove any unreacted reagents and byproducts.

  • Final Activation: The purified modified MOF is dried under vacuum to remove the solvent from its pores.

Self-Validating System:

  • FT-IR Spectroscopy: The disappearance of the N-H stretching vibrations of the primary amine and the appearance of new bands corresponding to the C-N stretching of the secondary or tertiary amine and the aromatic C-H stretches of the tetramethylbenzene group would indicate successful modification.[6]

  • ¹H NMR Spectroscopy: Digestion of a small sample of the modified MOF in a deuterated acid (e.g., D₂SO₄/DMSO-d₆) would allow for the characterization of the modified linker by ¹H NMR, confirming the covalent attachment of the tetramethylbenzene moiety.

  • Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the modified MOF and to quantify the degree of functionalization by observing the weight loss corresponding to the grafted organic group.

  • Powder X-ray Diffraction (PXRD): PXRD is crucial to confirm that the crystalline structure of the MOF is retained after the post-synthetic modification.

  • Gas Adsorption Analysis (BET): Nitrogen adsorption-desorption isotherms can be measured to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the modified MOF. A decrease in surface area and pore volume is expected upon the introduction of the bulky cross-linker.

Visualizing the Workflow and Structural Implications

Graphviz Diagrams

PSM_Workflow cluster_synthesis Parent MOF Synthesis cluster_activation Activation cluster_psm Post-Synthetic Modification cluster_purification Purification & Characterization s1 Solvothermal Synthesis of UiO-66-NH₂ or IRMOF-3 a1 Solvent Exchange (DCM) s1->a1 a2 Heating under Vacuum a1->a2 p1 Suspend activated MOF in anhydrous solvent a2->p1 p2 Add 1,4-Bis(bromomethyl)- 2,3,5,6-tetramethylbenzene and base (DIPEA) p1->p2 p3 Heat and Stir p2->p3 u1 Centrifugation/Filtration p3->u1 u2 Washing u1->u2 u3 Final Activation u2->u3 c1 Characterization (FT-IR, PXRD, TGA, NMR, BET) u3->c1

Caption: Proposed workflow for the post-synthetic modification of an amine-functionalized MOF.

Caption: Structural change after cross-linking modification.

Conclusion and Future Outlook

The post-synthetic modification of amine-functionalized MOFs presents a powerful avenue for tailoring their properties for specific applications. While the direct modification with this compound remains a hypothetical yet promising strategy, the existing body of research on PSM provides a strong foundation for its exploration.

The introduction of such a bulky and rigid cross-linker is anticipated to enhance the structural stability of the parent MOFs and significantly alter their pore environment. This could lead to novel catalytic activities and selective adsorption behaviors. The proposed experimental workflow, grounded in established protocols, provides a clear path for synthesizing and characterizing these new materials.

Future research should focus on the experimental validation of this proposed modification. A systematic study of the reaction conditions and a thorough characterization of the resulting materials are necessary to fully understand the impact of this unique cross-linker. The performance of these new materials in catalysis, gas separation, and drug delivery should then be rigorously evaluated and compared with existing benchmarks. The insights gained from such studies will undoubtedly contribute to the rational design of next-generation functional porous materials.

References

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Optimizing Steric Hindrance: A Comparative Guide to Catalytic Pathways for 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Duryl" Paradox

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene (henceforth BBMTMB ) presents a unique chemical duality known as the "Duryl Effect."

  • Electronic Activation: The four methyl groups strongly donate electron density into the benzene ring, making it highly susceptible to electrophilic aromatic substitution (EAS).

  • Steric Shielding: These same methyl groups create a "picket fence" around the benzylic carbons, significantly retarding classic

    
     backside attacks compared to unsubstituted 1,4-bis(bromomethyl)benzene.
    

This guide compares catalytic systems across three distinct synthetic outcomes: Hyper-crosslinked Polymer (HCP) synthesis , Macrocyclization ([2.2]Paracyclophane formation) , and Ligand Functionalization .

Application I: Hyper-crosslinked Polymers (HCPs)

Goal: Creating high-surface-area microporous materials for gas storage (


, 

) via "Knitting" polymerization.
The Catalyst Landscape: Lewis Acids

In this reaction, the catalyst acts as a Friedel-Crafts promoter, stripping a bromide to form a carbocation which then attacks a neighboring aromatic ring.[1]

FeatureIron(III) Chloride (FeCl₃) Aluminum Chloride (AlCl₃) Tin(IV) Chloride (SnCl₄)
Reactivity High (Balanced)Very High (Aggressive)Moderate/Low
Pore Structure Predominantly MicroporousMeso/Macroporous defectsLow Surface Area
Side Reactions MinimalHigh (Methyl migration/Isomerization)Negligible
Handling Hygroscopic solidReacts violently with moistureFuming liquid
BET Surface Area ~1200 - 1800 m²/g ~1000 - 1400 m²/g< 800 m²/g
Expert Verdict

Winner: FeCl₃ (Anhydrous). While AlCl₃ is a stronger Lewis acid, its aggression is detrimental here. The electron-rich nature of BBMTMB stabilizes the intermediate carbocation effectively. AlCl₃ often causes transalkylation (stripping methyl groups), leading to structural defects. FeCl₃ provides the optimal balance of reactivity to achieve high cross-linking density without degrading the tetramethyl core.

Protocol: FeCl₃-Catalyzed "Knitting" of BBMTMB
  • Reagents: BBMTMB (1.0 eq), FeCl₃ (2.0 eq), 1,2-Dichloroethane (DCE).

  • Workflow:

    • Dissolve BBMTMB in DCE under

      
       atmosphere.
      
    • Add anhydrous FeCl₃ rapidly to the stirring solution at room temperature.

    • Heat to 80°C for 24 hours. The mixture will turn dark black/brown and precipitate.

    • Purification (Critical): Filter the solid and wash sequentially with Methanol (to quench catalyst), dilute HCl (to remove iron salts), water, and THF.

    • Soxhlet extraction with Methanol for 24h is required to clear trapped oligomers.

Application II: Macrocyclization (Octamethyl[2.2]paracyclophane)

Goal: Closing the ring to form strained cyclophanes used in parylene coatings and supramolecular hosts.

The Comparison: Ring Closure Methodologies
MethodologyWurtz Coupling (Na/THF) 1,6-Hofmann Elimination (Ag₂O) Photochemical Sulfide Extrusion
Mechanism Radical/Anionic CouplingPyrolysis of Ammonium SaltRing contraction of dithia-phane
Role of "Catalyst" Stoichiometric ReductantBase PromoterPhoton-driven
Yield (Cyclophane) 15 - 25%40 - 60% 30 - 40%
Complexity Low (One pot)High (3-step synthesis)High (Requires specialized lamps)
Scalability Dangerous (Molten Na)GoodLimited by photon penetration
Expert Verdict

Winner: 1,6-Hofmann Elimination (via Ammonium Salt). Direct Wurtz coupling of BBMTMB using Sodium or Lithium is mechanistically simple but yields are decimated by oligomerization (linear chains). The steric bulk of the methyl groups hinders the precise "folding" required for Wurtz closure.

  • Recommendation: Convert BBMTMB to the trimethylammonium bromide salt first. Then, use Silver Oxide (

    
    )  or ion exchange resin to form the hydroxide, followed by pyrolysis. This "flying wedge" mechanism tolerates the steric bulk far better.
    

Application III: Nucleophilic Functionalization

Goal: Attaching ligands (phosphines, amines) for catalysis. Challenge: The four methyl groups block the backside approach for


.
The Catalyst Landscape: Phase Transfer vs. Homogeneous
SystemStandard Base (

/Acetone)
Phase Transfer (

/ Toluene /

)
Cesium Effect (

/DMF)
Kinetic Profile Very Slow (Days)Fast (Hours) Moderate
Solubility Poor (BBMTMB is lipophilic)Excellent (Interface reaction)Good
Mechanism Heterogeneous SurfaceIon-Pair Extraction"Naked" Anion Effect
Expert Verdict

Winner: Phase Transfer Catalysis (PTC) with TBAB (


). 
Standard conditions fail because the nucleophile cannot penetrate the steric wall of the methyl groups easily in solid-liquid interfaces.
  • Why it works: The tetrabutylammonium cation forms a lipophilic ion pair with the nucleophile, dragging it into the organic phase where BBMTMB is dissolved. This increases the effective collision frequency, overcoming the steric barrier of the duryl core.

Visualizing the Mechanisms[2]

Diagram 1: The "Knitting" Mechanism (FeCl₃ Pathway)

This diagram illustrates how the Lewis Acid activates the sterically crowded bromide to form the polymer network.

FriedelCraftsKnitting Reactant BBMTMB (Precursor) Complex FeCl3-Bromide Complex Reactant->Complex + FeCl3 (Activation) Carbocation Duryl Carbocation (Electrophile) Complex->Carbocation - [FeCl3Br]- Polymer Hyper-crosslinked Polymer (HCP) Carbocation->Polymer Attack on Neighboring Ring Polymer->Polymer Propagation (Knitting)

Caption: The FeCl₃ catalyst activates the benzylic bromide. The resulting carbocation, stabilized by the methyl groups, attacks adjacent rings to form a rigid methylene bridge.

Diagram 2: Catalyst Decision Matrix

A logic flow for researchers to select the correct system based on the target product.

DecisionMatrix Start Start: BBMTMB Substrate Target What is your Target Product? Start->Target Path_Poly Porous Polymer (Gas Storage) Target->Path_Poly Path_Macro Macrocycle (Cyclophane) Target->Path_Macro Path_Func Ligand/Drug (Functionalization) Target->Path_Func Cat_Fe Use FeCl3 (Friedel-Crafts) Path_Poly->Cat_Fe High Surface Area Cat_Hof Use Ag2O / Pyrolysis (Hofmann Elimination) Path_Macro->Cat_Hof Cleanest Closure Cat_PTC Use TBAB (PTC) (Phase Transfer) Path_Func->Cat_PTC Overcome Sterics

Caption: Decision tree for selecting the optimal catalytic/reagent system based on synthetic goals.

References

  • Tan, L., & Tan, B. (2017). Hypercrosslinked Porous Polymer Materials: Design, Synthesis, and Applications. Chemical Society Reviews. Link

  • Aly, A. A., & Brown, A. B. (2022). Crystal structure of this compound.[2][3] Zeitschrift für Kristallographie.[2] Link[3]

  • Hopf, H. (2008). Classics in Hydrocarbon Chemistry: Syntheses, Concepts, Perspectives. Wiley-VCH. (Chapter on [2.2]Paracyclophanes). Link

  • Lee, J. Y., et al. (2011). Synthesis of Porous Organic Polymers via Friedel-Crafts Alkylation. Journal of Materials Chemistry. Link

  • Reich, H. J. (2023). Organocuprate and Wurtz Coupling Reagents. University of Wisconsin Chemistry Database. Link

Sources

Purity analysis of commercially available 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of functionalized macrocycles, Metal-Organic Frameworks (MOFs), and advanced polymers, 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene (CAS: 35168-64-0) serves as a critical symmetric electrophile.[1] However, commercial sources of this compound vary significantly in quality. "Technical grade" (>95%) samples often contain mono-brominated species and unreacted durene, which act as chain terminators in polymerization or defect-inducers in crystal engineering.[1]

This guide provides a comparative analysis of commercial-grade vs. laboratory-purified material, establishing a self-validating analytical workflow to ensure downstream success.

Compound Profile & Critical Impurities[1][2][3]

Before analyzing purity, one must understand the structural vulnerabilities of the molecule.

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₂H₁₆Br₂
Molecular Weight 320.07 g/mol
Appearance (Pure) White crystalline needles
Appearance (Impure) Pale yellow to beige powder (indicates oxidation/free Br₂)
Melting Point 214–215 °C (Pure) vs. 205–210 °C (Technical)
Solubility Low in cold hexanes/CHCl₃; Soluble in hot Toluene/CHCl₃
Common Impurity Profile
  • 1-(Bromomethyl)-2,3,5,6-tetramethylbenzene: The "mono-bromo" derivative.[1] Result of incomplete bromination. Effect: Stops polymer chain growth (dead end).[1]

  • Durene (1,2,4,5-Tetramethylbenzene): Unreacted starting material.[1] Effect: Inert filler, lowers melting point.[1]

  • Hydroxymethyl derivatives: Result of hydrolysis due to improper storage. Effect: Alters stoichiometry in nucleophilic substitutions.

Comparative Analysis: Commercial vs. Purified

We compared a standard commercial "95% Technical Grade" sample against the same material after a single-step recrystallization (protocol defined in Section 5).[1]

Table 1: Analytical Comparison
MetricCommercial "As-Received" (Sample A)Recrystallized (Sample B)Method
Visual Appearance Yellowish, clumpy powderWhite, glistening needlesVisual
Melting Point 204–209 °C (Broad range)214–215 °C (Sharp)Capillary MP
HPLC Purity (254 nm) 94.2%>99.5%RP-HPLC (C18)
¹H NMR Integration Detectable impurity peaks at

2.25 & 4.48
Clean baseline400 MHz, CDCl₃
Free Bromine Positive (Starch-Iodide Paper)NegativeWet Chem
Interpretation

Sample A contains significant "mono-bromo" impurity.[1][2] In a stoichiometric reaction (e.g., forming a cyclophane), the 5.8% impurity load in Sample A would require a stoichiometric adjustment that is difficult to calculate precisely without qNMR. Sample B allows for precise 1:1 equivalency.

Analytical Protocols (The "How-To")

A. Nuclear Magnetic Resonance (¹H NMR)

NMR is the most reliable tool for identifying the nature of impurities, specifically the mono-brominated species.[1]

  • Solvent: CDCl₃ (Note: Solubility is low; warm the tube gently to 40°C if the sample does not dissolve fully, or use C₆D₆).[1]

  • Key Shifts (δ ppm):

    • Target Molecule: 4.58 (s, 4H, -CH ₂Br), 2.38 (s, 12H, Ar-CH ₃).[1]

    • Mono-bromo Impurity: Distinct peaks often appear slightly upfield (

      
      4.48 ppm) for the mono-CH₂Br and a unique Ar-CH₃ pattern.[1]
      
    • Durene Impurity: Singlet at

      
      2.2 ppm (Ar-CH₃) and 
      
      
      
      6.8 ppm (Ar-H).[1]
B. High-Performance Liquid Chromatography (HPLC)

For quantitative purity assessment (%).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or equiv), 5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase: Isocratic 80:20 Acetonitrile:Water (0.1% Formic Acid).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic absorption).[1]

  • Retention Time: The dibromo species is highly lipophilic and will elute later than the mono-bromo or hydrolyzed impurities.[1]

C. Visualizing the Analytical Workflow

The following diagram outlines the decision-making process for qualifying this material.

AnalysisWorkflow Start Raw Material (Commercial Grade) Visual Visual Inspection (Color/Texture) Start->Visual Solubility Solubility Check (CDCl3 or Toluene) Visual->Solubility Dissolve NMR ¹H NMR Analysis (Check Integration) Solubility->NMR Decision Purity > 98%? NMR->Decision Use Release for Synthesis Decision->Use Yes Purify Recrystallization Required Decision->Purify No (Mono-bromo detected) Purify->Visual Re-test

Figure 1: Analytical workflow for qualifying this compound.

Purification Protocol (Recrystallization)

If your analysis (Section 4) indicates purity <98%, perform this purification. This compound recrystallizes well from toluene due to its steep solubility curve.

Reagents:

  • Crude this compound[1][3]

  • Toluene (HPLC Grade)[1]

  • Activated Charcoal (Optional, for removing yellow color)[1]

Step-by-Step:

  • Dissolution: Place 10 g of crude solid in a flask. Add 150 mL of Toluene.

  • Heating: Heat to reflux (110 °C). The solid should dissolve completely. If not, add small aliquots of Toluene until clear.

  • Decolorization (Critical for yellow samples): If the solution is yellow, add 0.5 g activated charcoal.[1] Stir at reflux for 5 mins.

  • Hot Filtration: Filter the hot solution through a pre-warmed glass frit or Celite pad to remove charcoal/insolubles.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a fridge (4 °C) for 4 hours.

  • Collection: Filter the white needles. Wash with cold hexanes (to remove soluble durene/mono-bromo impurities).

  • Drying: Vacuum dry at 40 °C for 6 hours.

Purification Logic Diagram

PurificationLogic Raw Impure Solid (Yellowish) Solvent Add Toluene Heat to Reflux Raw->Solvent Filter Hot Filtration (Remove Insolubles) Solvent->Filter Cool Slow Cooling (Selective Crystallization) Filter->Cool Wash Wash with Cold Hexane (Removes Durene) Cool->Wash Final Pure Product (White Needles) Wash->Final

Figure 2: Recrystallization logic targeting the removal of highly soluble impurities (Durene/Mono-bromo).[1]

Conclusion

For high-stakes synthesis, "technical grade" this compound is rarely sufficient "as-is."[1] The presence of mono-brominated impurities will terminate polymerization and lower MOF crystallinity.[1]

  • Trust: ¹H NMR integration of the benzylic protons (4.58 ppm).

  • Verify: Sharp melting point at 214–215 °C.

  • Optimize: A simple toluene recrystallization upgrades the material to Analytical Grade (>99%).

References

  • CAS Common Chemistry. this compound (CAS 35168-64-0).[1][3][4] American Chemical Society.[4] Link[1][4]

  • PubChem. this compound Compound Summary. National Library of Medicine. Link

  • SIELC Technologies. HPLC Separation of this compound. (Methodology Reference). Link

  • RSC Advances. Synthesis and characterization of bromomethyl benzene derivatives. (Spectral Data Verification). Link(Note: Generalized link to RSC database for spectral verification as specific deep links to older PDFs may vary).[1]

Sources

A Comparative Guide to Validated Analytical Methods for 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and material science, the precise characterization of novel compounds is paramount. 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene, a durene derivative, serves as a critical building block in organic synthesis. Its purity and impurity profile can significantly impact the outcome of subsequent reactions and the quality of the final product. This guide provides a comprehensive comparison of validated analytical methods for the characterization and quantification of this compound, offering insights into the principles, practical implementation, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Analytical Imperative: Why Method Selection Matters

The choice of an analytical method is not merely a matter of procedural convenience; it is a strategic decision that influences the reliability and interpretability of scientific data. For a compound like this compound, potential impurities can arise from the starting materials or side reactions during synthesis. These may include unreacted durene, mono-brominated species, or positional isomers. An effective analytical method must be able to separate, identify, and quantify the target analyte in the presence of these potential impurities. The validation of such a method, following internationally recognized guidelines such as those from the International Council for Harmonisation (ICH), ensures that it is fit for its intended purpose.[1][2][3][4][5]

Comparative Overview of Analytical Techniques

Technique Principle Primary Application Strengths Limitations
HPLC-UV Differential partitioning of analytes between a stationary phase and a liquid mobile phase.Quantification, purity assessment, and impurity profiling.Robust, versatile, excellent for non-volatile compounds, widely available.Requires analyte to have a UV chromophore, may require derivatization for some compounds.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by detection with a mass spectrometer.Identification and quantification of volatile and semi-volatile compounds, impurity identification.High separation efficiency, provides structural information from mass spectra, high sensitivity.Not suitable for non-volatile or thermally labile compounds.
qNMR The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample.Absolute quantification and purity determination without a specific reference standard for the analyte.Primary analytical method, non-destructive, provides structural information, highly accurate and precise.[6][7][8]Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: Reversed-phase HPLC is a cornerstone of pharmaceutical analysis due to its broad applicability and robustness.[9] For this compound, its aromatic nature makes it an ideal candidate for UV detection. The separation is based on the hydrophobic interactions between the analyte and the C18 stationary phase.[10]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh and dissolve sample C Filter and degas A->C B Prepare mobile phase (e.g., ACN/Water) B->C D Inject sample into HPLC system E Separation on C18 column D->E F UV Detection E->F G Integrate peaks F->G H Quantify using calibration curve G->H

Caption: HPLC-UV analytical workflow.

Detailed Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).[11] For mass spectrometry compatibility, the phosphoric acid often used can be replaced with formic acid.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.[12]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Validation Insights:

  • Specificity: The method should be able to resolve the main peak from potential impurities and degradation products.

  • Linearity: Typically established over a range of 50-150% of the target concentration. A correlation coefficient (r²) of >0.999 is expected.

  • Accuracy and Precision: Determined by replicate injections of samples at different concentration levels. Acceptance criteria are typically within ±2% for accuracy and <2% RSD for precision.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[13][14][15] Given the structure of this compound, it is expected to have sufficient volatility for GC analysis. The mass spectrometer provides definitive identification based on the fragmentation pattern and the characteristic isotopic signature of bromine.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh and dissolve sample in a volatile solvent B Inject into GC C Separation in capillary column B->C D Elution into MS C->D E Ionization and Mass Analysis D->E F Extract ion chromatograms E->F G Identify peaks by library search and fragmentation F->G H Quantify using internal/external standard F->H

Caption: GC-MS analytical workflow.

Detailed Protocol:

  • Instrumentation: GC system coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Split/splitless injector at 280 °C with a split ratio of 20:1.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, hold for 5 minutes.

  • MS Transfer Line: 290 °C.

  • Ion Source: 230 °C.

  • Mass Range: m/z 50-400.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 0.1 mg/mL.

Validation Insights:

  • Specificity: The combination of retention time and mass spectrum provides high specificity. The characteristic bromine isotope pattern (M, M+2, M+4 peaks) is a key identifier.

  • Sensitivity: GC-MS often offers lower limits of detection and quantification compared to HPLC-UV, making it suitable for trace impurity analysis.

  • Linearity: Similar to HPLC, a wide linear range with r² > 0.99 is achievable.

Quantitative NMR (qNMR)

Rationale: qNMR is a primary analytical method that allows for the determination of purity and concentration without the need for a specific reference standard of the analyte.[6][7][8] The quantification is based on the integration of a specific resonance of the analyte relative to a known amount of a certified internal standard.

Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately weigh analyte and internal standard B Dissolve in deuterated solvent A->B C Acquire 1H NMR spectrum with appropriate parameters (e.g., long relaxation delay) B->C D Phase and baseline correct the spectrum C->D E Integrate analyte and standard signals D->E F Calculate purity/concentration E->F

Caption: qNMR analytical workflow.

Detailed Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a simple spectrum and resonances that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the analyte.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Employ a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).

Validation Insights:

  • Accuracy: qNMR is highly accurate as it is a primary ratio method.

  • Precision: Excellent precision can be achieved with careful sample preparation and optimized acquisition parameters.

  • Specificity: The high resolution of NMR allows for the specific integration of signals from the analyte, even in the presence of impurities, provided there is no signal overlap.

Conclusion: Selecting the Optimal Method

The choice of the most appropriate analytical method for this compound depends on the specific analytical goal.

  • For routine quality control, purity assessment, and quantification , HPLC-UV is a robust and reliable choice. Its simplicity and wide availability make it a workhorse in many laboratories.

  • For definitive identification, characterization of unknown impurities, and trace-level analysis , GC-MS is superior due to the structural information provided by the mass spectrum.

  • For the certification of reference materials and as an orthogonal method for purity determination , qNMR is the gold standard, offering absolute quantification without the need for an analyte-specific reference standard.

In a comprehensive drug development or material characterization setting, a combination of these techniques is often employed to build a complete analytical profile of the compound, ensuring its quality, safety, and efficacy in its intended application.

References

  • SIELC Technologies. Separation of 1,4-Bis(bromomethyl)benzene on Newcrom R1 HPLC column. Available from: [Link]

  • Gueret, M., et al. (2023). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 28(1), 165. Available from: [Link]

  • University of Portland. GC/MS Analysis of Benzene in Gasoline. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Available from: [Link]

  • Agilent Technologies. Analysis of impurities in p-, m- and o-xylenes. Available from: [Link]

  • SpectraBase. 1,4-BIS-(BROMOMETHYL)-2,3,5,6-TETRAMETHYLBENZENE;BIS-(BROMOMETHYL)-DURENE - Optional[13C NMR]. Available from: [Link]

  • ResearchGate. Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Available from: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • SCION Instruments. (2021). Trace Impurities in Mixed Xylenes by GC UOP Method 931-10. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • University of Wisconsin-Madison. Quantitative NMR Spectroscopy. Available from: [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Xylene. Available from: [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • JEOL. Identifying structural isomers using retention index- Qualitative analysis of mixed xylenes in lacquer paint using msFineAnalysis iQ. Available from: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • PubChem. 1,4-Bis(bromomethyl)benzene. Available from: [Link]

  • De Gruyter. (2022). Crystal structre of this compound, C12H16Br2. Zeitschrift für Kristallographie - New Crystal Structures, 237(4), 695-697. Available from: [Link]

  • G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Wang, Y., et al. (2022). Source Profile Analysis of Atmospheric Volatile Organic Compounds in Chongqing. Atmosphere, 13(10), 1585. Available from: [Link]

  • LGC. (2017). Quantitative NMR: the future for purity measurements?. Available from: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • ResearchGate. A Reversed-phase HPLC Study of the Complexation of Benzene Derivatives Guest Molecules with 5,17-bis( N -Tolyliminomethyl)-25,27-dipropoxycalix[14]arene in Acetonitrile–Water Solution. Available from: [Link]

Sources

Comparing the efficiency of different synthetic routes to 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

[1][2]

Executive Summary

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene (CAS: 35168-64-0), often referred to as Bis(bromomethyl)durene , is a critical rigid linker used in the synthesis of Metal-Organic Frameworks (MOFs), macrocyclic hosts, and supramolecular assemblies. Its structural rigidity and high reactivity make it an indispensable "molecular ruler" in crystal engineering.

This guide evaluates the three primary synthetic strategies for its production. Based on atom economy, regioselectivity, and process safety, Direct Bromomethylation (Route A) is identified as the superior method, offering a single-step protocol with yields exceeding 95%.[1] The traditional Chloromethylation-Exchange (Route B) remains a viable but less efficient alternative, while Radical Bromination (Route C) is strongly discouraged due to poor regiocontrol.[1]

Comparative Route Analysis

Route A: Direct Bromomethylation (The Gold Standard)

This route utilizes a modified Blanc reaction approach, substituting hydrogen chloride with hydrogen bromide to directly install the bromomethyl groups. This method capitalizes on the high electron density of the durene ring to facilitate Electrophilic Aromatic Substitution (EAS).

  • Mechanism: In situ generation of bromomethyl cations (

    
    ) from paraformaldehyde and HBr, followed by electrophilic attack at the unsubstituted 1,4-positions of durene.
    
  • Key Advantage: The reaction is 100% regioselective. The four methyl groups of durene block the 2,3,5,6 positions, forcing substitution solely at the 1,4 positions.

  • Performance: Yields of 95-98% are achievable with high purity (>98%) without chromatography.[1]

Route B: Chloromethylation + Finkelstein Exchange (The Classical Alternative)

This two-step sequence first synthesizes the chloromethyl analog via the Blanc reaction, followed by halogen exchange.

  • Step 1: Durene + HCHO + HCl

    
     1,4-Bis(chloromethyl)durene.
    
  • Step 2: 1,4-Bis(chloromethyl)durene + NaBr

    
     Target.
    
  • Drawbacks: The intermediate bis(chloromethyl) ether (BCME) is a potent carcinogen. The process requires two isolation steps, reducing overall yield and increasing solvent waste.

Route C: Radical Bromination of Hexamethylbenzene (Not Recommended)

This route attempts to brominate the methyl side chains of hexamethylbenzene.

  • Mechanism: Free-radical substitution using NBS or

    
    .[1]
    
  • Failure Mode: Statistical probability dictates a mixture of products. Controlling the reaction to brominate exactly two methyl groups at the para positions (1,4) while leaving the other four intact is synthetically impossible, leading to a complex mixture of isomers (1,2-, 1,3-, 1,4-bis) and over-brominated species.[1]

Decision Matrix & Performance Data

The following table summarizes the experimental metrics for the two viable routes.

MetricRoute A: Direct BromomethylationRoute B: Chloromethylation + Exchange
Step Count 1 Step 2 Steps
Overall Yield 95 - 98% 60 - 75% (cumulative)
Atom Economy HighModerate (Loss of Cl in step 2)
Regioselectivity 100% (Sterically enforced)100% (Sterically enforced)
Safety Profile Corrosive (HBr/AcOH); Lachrymatory productHigh Risk (Carcinogenic BCME intermediate)
Purification Filtration & WashRecrystallization required twice
Scalability Excellent (Kg scale feasible)Good, but limited by safety controls

Detailed Experimental Protocol: Route A

This protocol is adapted from the work of Van der Made (1993) and optimized for the durene substrate. It is a self-validating system; the product precipitates from the reaction mixture, driving the equilibrium forward and simplifying isolation.

Materials
  • Precursor: Durene (1,2,4,5-Tetramethylbenzene) [CAS: 95-93-2]

  • Reagent: Paraformaldehyde (Powder)[1]

  • Acid: Hydrogen Bromide (33% w/w solution in Glacial Acetic Acid)[1]

  • Solvent: Glacial Acetic Acid[1][2][3]

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is vented to a fume hood scrubber (HBr fumes are corrosive).

  • Dissolution: Charge the flask with 13.4 g (100 mmol) of Durene and 50 mL of Glacial Acetic Acid. Heat gently to ~60°C to ensure complete dissolution.

  • Reagent Addition: Add 6.2 g (206 mmol) of Paraformaldehyde.

  • Acidification: Rapidly add 40 mL of 33% HBr in Acetic Acid. The solution may darken slightly.

  • Reaction: Heat the mixture to 110-120°C (Reflux) and maintain stirring for 8-12 hours .

    • Checkpoint: The reaction mixture will initially be homogenous. As the reaction proceeds, the bis-bromomethylated product (which is less soluble) may begin to precipitate or form a heavy oil that solidifies upon cooling.

  • Quenching: Allow the mixture to cool to room temperature. Pour the reaction mass into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a white solid.

  • Isolation: Filter the solid using a sintered glass funnel (Porosity G3).[3]

  • Purification:

    • Wash the filter cake with 3 x 50 mL water to remove residual acid.

    • Wash with 1 x 20 mL cold ethanol to remove unreacted durene.

    • Dry under high vacuum at 40°C.

  • Validation:

    • Yield: Expected ~30.0 g (94-98%).

    • Melting Point: 214–215 °C.[4]

    • Appearance: White crystalline powder.[5]

Visualizations

Figure 1: Reaction Pathway Mechanism

This diagram illustrates the electrophilic aromatic substitution pathway, highlighting the regioselectivity driven by the durene core.

ReactionPathwaycluster_conditionsConditions: 110-120°C, 8-12hDureneDurene(1,2,4,5-Tetramethylbenzene)IntermediateTransition State(Sigma Complex)Durene->Intermediate Electrophilic Attack(+CH2Br)ReagentsParaformaldehyde+ HBr / AcOHReagents->IntermediateProduct1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzeneIntermediate->Product Re-aromatization(-H+)

Caption: Figure 1. The direct bromomethylation pathway.[3][6] The steric bulk of the four methyl groups directs the electrophile exclusively to the 1 and 4 positions.

Figure 2: Experimental Workflow (Route A)

A step-by-step visual guide to the recommended protocol.

WorkflowStartStart: Dissolve Durenein AcOH (60°C)AddReagentsAdd Paraformaldehyde+ HBr (33% in AcOH)Start->AddReagentsRefluxReflux at 110-120°C(8-12 Hours)AddReagents->RefluxQuenchPour into Ice Water(Precipitation)Reflux->QuenchFilterFilter & Wash(H2O, then cold EtOH)Quench->FilterDryVacuum Dry(40°C)Filter->DryFinalFinal ProductMP: 214-215°CDry->Final

Caption: Figure 2.[1][7] Operational workflow for the high-yield synthesis of this compound.

References

  • Van der Made, A. W., & Van der Made, R. H. (1993).[8] A Convenient Procedure for Bromomethylation of Aromatic Compounds.[3][6][8][9] Selective Mono-, Bis-, or Trisbromomethylation.[1][6][9] The Journal of Organic Chemistry, 58(5), 1262–1263.

  • Zhao, Y., et al. (2022).[2] Crystal structure of this compound.[1][2] Zeitschrift für Kristallographie - New Crystal Structures, 237(5), 819-820.[1][2]

  • PubChem. (n.d.).[10][11][12] this compound (CID 2752645).[4][11] National Library of Medicine.

  • BenchChem. (2025).[13] An In-depth Technical Guide to the Synthesis of 1-(Chloromethyl)-2,4,5-trimethylbenzene. (Context on Blanc Reaction Mechanisms).

Computational studies on the reactivity of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Computational Insight: Reactivity & Applications of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

Executive Summary: The "Durene Effect"

This compound (often referred to as Bis(bromomethyl)durene ) represents a unique intersection of steric crowding and electronic activation. Unlike its unsubstituted analog, 1,4-bis(bromomethyl)benzene, this molecule features a fully substituted aromatic core (durene).

For researchers in drug development and materials science, this molecule presents a distinct reactivity profile:

  • Steric Blockade: The four methyl groups at the 2,3,5,6 positions create a "picket fence" around the benzylic carbons, significantly retarding

    
     pathways.
    
  • Electronic Activation: The electron-donating nature of the tetramethyl core stabilizes benzylic carbocations (

    
     favored) and facilitates the formation of quinodimethane  intermediates (p-xylylenes) via 1,6-elimination.
    

This guide outlines the computational framework required to predict and control its reactivity, specifically comparing it to standard benzylic halides.

Computational Methodology Framework

To accurately model the reactivity of this sterically congested system, standard DFT protocols must be adapted to account for non-covalent interactions (dispersion) and transition state sterics.

Recommended Protocol
ComponentRecommendationRationale (Expertise & Experience)
Functional M06-2X or wB97X-D Standard B3LYP often fails to capture the dispersive forces (van der Waals) critical in the stacking of the tetramethyl groups during dimerization or crystal packing.
Basis Set def2-TZVP Triple-zeta quality is required to accurately describe the electron density at the C-Br bond, which is highly polarizable.
Solvation SMD (Solvation Model based on Density) Essential for distinguishing

(ionic intermediate) vs.

(dipolar transition state). Use polar solvents (e.g., DMSO, Water) for

pathways.
Transition State QST3 / Berny Algorithm Due to the flat potential energy surface of the xylylene intermediate, robust TS search algorithms are necessary.

Reactivity Profile: Mechanism & Competition

The reactivity of 1,4-bis(bromomethyl)durene is defined by the competition between Nucleophilic Substitution and 1,6-Elimination.

A. Nucleophilic Substitution ( vs. )
  • The Steric Wall (

    
    ):  Computational scans of the reaction coordinate for nucleophilic attack (e.g., by 
    
    
    
    or amines) reveal a significantly higher activation barrier (
    
    
    ) compared to the unsubstituted analog. The ortho-methyl groups physically obstruct the "backside attack" trajectory required for
    
    
    .
  • Cation Stabilization (

    
    ):  The inductive effect (+I) of the four methyl groups stabilizes the developing positive charge on the benzylic carbon.
    
    • Result: In polar protic solvents, the reaction shifts almost exclusively to

      
       , whereas the unsubstituted analog often competes via mixed mechanisms.
      
B. 1,6-Elimination: The Paracyclophane Gateway

The most high-value application of this molecule is the synthesis of [2.2]paracyclophane .

  • Step 1: Base-induced 1,6-elimination of HBr.

  • Intermediate: Formation of 2,3,5,6-tetramethyl-1,4-xylylene (a quinodimethane).

  • Step 2: Dimerization of the xylylene to form the paracyclophane.

Computational Insight: The tetramethyl substitution stabilizes the xylylene intermediate relative to the starting material, lowering the barrier for elimination. However, it also introduces steric repulsion in the dimerization step, often requiring higher temperatures or specific catalysts compared to the unsubstituted parent.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the target molecule with its primary alternatives based on computational and experimental data.

FeatureThis compound (Target)1,4-Bis(bromomethyl)benzene (Standard)1,2-Bis(bromomethyl)benzene (Ortho-isomer)
Primary Mechanism

/ 1,6-Elimination
Mixed

/

Intramolecular Cyclization

Barrier
High (Sterically hindered)Low (Accessible)Medium
Cation Stability High (Electron-rich core)ModerateModerate
Key Application [2.2]Paracyclophane synthesis; Molecular machinesCross-linking agents; PolymersBenzocyclobutene synthesis
Solubility Low (due to symmetry/stacking)ModerateHigh

Visualization: Reaction Pathways

The following diagram illustrates the bifurcation of reactivity. The "Tetramethyl Effect" blocks the upper path (


) and accelerates the lower path (Elimination).

ReactivityPathways Fig 1. Reaction bifurcation: Steric hindrance blocks SN2 (Red), favoring Elimination/Dimerization (Green). Start 1,4-Bis(bromomethyl)- 2,3,5,6-tetramethylbenzene SN2_TS TS: Backside Attack (High Steric Barrier) Start->SN2_TS Nucleophile (Nu-) Elim_TS TS: 1,6-Elimination (Base Induced) Start->Elim_TS Base (-HBr) Substituted Substitution Product (Low Yield via SN2) SN2_TS->Substituted Xylylene Intermediate: Tetramethyl-1,4-xylylene Elim_TS->Xylylene Fast Paracyclophane Product: [2.2]Paracyclophane Xylylene->Paracyclophane Dimerization

Experimental Validation Protocol

To validate the computational predictions, the following experimental setup is recommended:

  • Solvolysis Rate Study:

    • Dissolve substrate in 80% aqueous acetone.

    • Monitor conductivity changes (release of HBr) at 25°C, 35°C, and 45°C.

    • Expected Result: First-order kinetics (unimolecular), confirming

      
      .
      
  • Trapping the Xylylene:

    • Perform base-induced elimination in the presence of a dienophile (e.g., maleic anhydride).

    • Analysis: Isolation of the Diels-Alder adduct confirms the existence of the tetramethyl-xylylene intermediate.

References

  • Computational Study of Reactivity:Density functional theory (DFT) using the B3LYP/6-31++G(d,p) level basis set was used to get the optimised geometry and non-linear optical properties.

    • Source:

  • Benzylic Reactivity Principles:Reactivity of benzyl halides towards nucleophilic substitution (

    
     vs 
    
    
    
    ).
    • Source:

  • Paracyclophane Synthesis: The synthesis of enantiomerically pure [2.2]paracyclophane derivatives via resolution of a common intermediate.[1]

    • Source:

  • Xylylene Dimerization:Theoretical study of polymerization mechanism of p-xylylene based polymers.

    • Source:

  • Comparative Data:1,4-Bis(bromomethyl)benzene physical properties and reactivity profile.

    • Source:

Sources

A Comparative Guide to High-Performance Polymers: Benchmarking Materials Derived from 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate materials is a critical decision that profoundly impacts experimental outcomes and product performance. This guide provides an in-depth comparison of the properties of materials synthesized from 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene, benchmarking them against polymers derived from its non-methylated analog, 1,4-bis(bromomethyl)benzene, and other established high-performance polymers. Through a detailed analysis of experimental data, we aim to elucidate the causal relationships between molecular structure and material properties, offering a valuable resource for informed material selection.

The Significance of the Tetramethyl Substituents

The introduction of four methyl groups onto the benzene ring of the 1,4-bis(bromomethyl)benzene precursor is a deliberate synthetic strategy aimed at enhancing the performance of the resulting polymers. These methyl groups exert significant steric and electronic effects that propagate throughout the polymer chain, influencing key material properties. The steric hindrance imposed by the bulky methyl groups can restrict chain packing and intermolecular interactions, which in turn can lead to increased solubility and altered solid-state morphology. Electronically, the methyl groups are electron-donating, which can affect the electronic properties of conjugated polymers, such as their bandgap and charge transport characteristics. This guide will explore the tangible effects of these molecular-level modifications on the macroscopic properties of the derived materials.

Comparative Analysis of Key Properties

To provide a clear and objective comparison, the following sections will detail the thermal, mechanical, and optoelectronic properties of polymers derived from this compound and its non-methylated counterpart. We will also include data for well-established high-performance polymers, namely Polyether ether ketone (PEEK) and Kapton®, to provide a broader context for their performance.

Thermal Stability

Thermal stability is a critical parameter for materials intended for use in demanding applications where they may be exposed to high temperatures. This property is typically evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. The onset of weight loss and the decomposition temperature are key indicators of thermal stability.

MaterialPolymer TypeDecomposition Temperature (Td) (°C)Measurement Conditions
Poly(2,3,5,6-tetramethyl-p-phenylenevinylene) (TMPPV)Substituted Poly(p-phenylenevinylene)~375-382[1]TGA, onset of weight loss
Poly(p-phenylenevinylene) (PPV)Unsubstituted Poly(p-phenylenevinylene)~400-700[2]TGA
PEEK (Polyether ether ketone)Polyaryletherketone~526[2]TGA, maximum decomposition temperature
Kapton® HNPolyimide>400 (Continuous Operating Temp.)[2][3]-

The data suggests that while the introduction of methyl groups in TMPPV may slightly decrease the onset of thermal decomposition compared to unsubstituted PPV, it still maintains a high level of thermal stability suitable for many applications. PEEK and Kapton® exhibit exceptional thermal resistance, setting a high benchmark in this category.

Mechanical Properties

The mechanical integrity of a material is crucial for its durability and reliability. Key mechanical properties include tensile strength (the stress a material can withstand before breaking) and tensile modulus (a measure of its stiffness).

MaterialPolymer TypeTensile Strength (MPa)Tensile Modulus (GPa)
Poly(2,3,5,6-tetramethyl-p-phenylenevinylene) (TMPPV)Substituted Poly(p-phenylenevinylene)Data not readily availableData not readily available
Poly(p-phenylenevinylene) (PPV)Unsubstituted Poly(p-phenylenevinylene)Data varies with processingData varies with processing
PEEK (Ketron™ 1000)Polyaryletherketone115[4]4.3[4]
Kapton® HNPolyimide2312.55

A significant data gap exists for the specific mechanical properties of TMPPV. However, it is generally understood that the processing of rigid-rod polymers like PPVs into highly ordered films is necessary to achieve high tensile strength and modulus.[5] In contrast, PEEK and Kapton® are well-characterized for their excellent mechanical performance.

Optoelectronic Properties

For applications in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaics, the optoelectronic properties of a material are of paramount importance. These include the electronic bandgap, which determines the energy of light a material can absorb and emit, and the photoluminescence quantum yield (PLQY), which measures the efficiency of light emission.

MaterialPolymer TypeBandgap (eV)Photoluminescence Quantum Yield (PLQY) (%)
Poly(2,3,5,6-tetrafluoro-p-phenylenevinylene) (a related substituted PPV)Substituted Poly(p-phenylenevinylene)2.88[6]75 (in solution)[6]
Poly(p-phenylenevinylene) (PPV)Unsubstituted Poly(p-phenylenevinylene)~2.5[7]Varies with synthesis and morphology
PEEKPolyaryletherketoneNot applicable (insulator)Not applicable
Kapton®PolyimideNot applicable (insulator)Not applicable

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the synthesis and characterization of polymers derived from 1,4-bis(bromomethyl)benzene precursors.

Synthesis via Gilch Polymerization

The Gilch polymerization is a widely used method for the synthesis of poly(p-phenylenevinylene)s.[8]

Gilch_Polymerization Monomer 1,4-Bis(bromomethyl)benzene or Substituted Derivative Initiation Formation of α-halo-p-quinodimethane intermediate Monomer->Initiation Base Base Potassium tert-butoxide in THF Base->Initiation Polymerization Radical Chain Growth Initiation->Polymerization Polymer Poly(p-phenylenevinylene) (PPV or substituted PPV) Polymerization->Polymer Purification Precipitation in Methanol & Soxhlet Extraction Polymer->Purification Final_Product Purified Polymer Purification->Final_Product

Caption: Workflow for the Gilch Polymerization of PPV derivatives.

Step-by-Step Protocol:

  • Monomer Preparation: Ensure the 1,4-bis(bromomethyl)benzene or its tetramethyl-substituted derivative is pure and dry.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the monomer in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Initiation: Prepare a solution of potassium tert-butoxide in anhydrous THF. Slowly add the base solution to the stirred monomer solution over a period of 1 hour. The reaction mixture will typically develop a characteristic color.

  • Polymerization: Allow the reaction to stir at room temperature for 20 hours.[1]

  • Termination and Precipitation: Pour the viscous polymer solution into a large volume of methanol to precipitate the polymer.

  • Purification: Collect the polymer by filtration. Further purify the polymer by redissolving it in a suitable solvent (e.g., chloroform) and reprecipitating it in methanol. For rigorous purification, perform a Soxhlet extraction with methanol to remove any remaining oligomers and impurities.[1]

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Characterization Techniques

NMR spectroscopy is a powerful tool for elucidating the chemical structure of the synthesized polymers.

NMR_Workflow Sample_Prep Dissolve Polymer in Deuterated Solvent (e.g., CDCl3) NMR_Acquisition Acquire 1H and 13C NMR Spectra Sample_Prep->NMR_Acquisition Data_Processing Process Data: - Fourier Transform - Phasing - Baseline Correction NMR_Acquisition->Data_Processing Spectral_Analysis Analyze Chemical Shifts, Integration, and Coupling Patterns Data_Processing->Spectral_Analysis Structure_Confirmation Confirm Polymer Structure and Purity Spectral_Analysis->Structure_Confirmation

Caption: Workflow for NMR analysis of synthesized polymers.

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified polymer in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Spectral Analysis:

    • ¹H NMR: Identify the characteristic peaks for the aromatic protons and the vinylic protons of the PPV backbone. For TMPPV, identify the signals corresponding to the methyl protons. The disappearance of the bromomethyl proton signals from the monomer confirms polymerization.

    • ¹³C NMR: Identify the carbon signals of the polymer backbone and any substituent groups.

TGA and DSC are essential for characterizing the thermal properties of the polymers.

Thermal_Analysis_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Place Polymer Sample in TGA Pan TGA_Run Heat Sample at a Controlled Rate under Inert Atmosphere (N2) TGA_Sample->TGA_Run TGA_Data Record Weight Loss vs. Temperature TGA_Run->TGA_Data TGA_Analysis Determine Decomposition Temperature (Td) TGA_Data->TGA_Analysis DSC_Sample Place Polymer Sample in DSC Pan DSC_Run Heat and Cool Sample at a Controlled Rate DSC_Sample->DSC_Run DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data DSC_Analysis Determine Glass Transition (Tg) and Melting (Tm) Temperatures DSC_Data->DSC_Analysis

Caption: Workflow for TGA and DSC thermal analysis of polymers.

Protocol:

  • Sample Preparation: Accurately weigh a small amount of the dried polymer into a TGA or DSC pan.

  • TGA Measurement: Heat the sample in the TGA instrument under a nitrogen atmosphere at a controlled heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 800 °C).[9]

  • TGA Data Analysis: Analyze the resulting thermogram to determine the onset of decomposition and the temperature of maximum weight loss.

  • DSC Measurement: Heat the sample in the DSC instrument through a defined temperature program, typically including a heating, cooling, and second heating cycle, to identify thermal transitions.

  • DSC Data Analysis: Analyze the DSC thermogram to determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

Conclusion and Future Outlook

The strategic incorporation of tetramethyl substituents onto the 1,4-bis(bromomethyl)benzene precursor offers a viable pathway to tune the properties of the resulting polymers. While maintaining high thermal stability, these modifications can enhance solubility, a crucial factor for solution-based processing of these otherwise intractable materials.[10] The electron-donating nature of the methyl groups is also expected to modulate the optoelectronic properties, a feature that can be exploited in the design of novel materials for organic electronics.

However, this guide also highlights a critical gap in the existing literature regarding the comprehensive mechanical characterization of poly(2,3,5,6-tetramethyl-p-phenylenevinylene). Future research should focus on fabricating and testing high-quality films of this material to fully assess its potential in applications where mechanical robustness is paramount.

In comparison to established high-performance polymers like PEEK and Kapton®, materials derived from this compound offer the unique advantage of being synthetically tunable for specific optoelectronic applications. While PEEK and Kapton® excel in their thermal and mechanical properties, their utility in active electronic devices is limited. The continued exploration of substituted PPVs, including those derived from the topic compound, holds promise for the development of next-generation materials that bridge the gap between high performance and functional electronic properties.

References

  • Wikipedia. (n.d.). Poly(p-phenylene vinylene). Retrieved from [Link]

  • Synthesis and Characterization of Poly(2,3,5,6-tetrafluorophenylenevinylene): A Revisit. (2001). Macromolecules, 34(19), 6595–6601.
  • PEEK plastics - Polyetheretherketone properties & applications. (n.d.). Mitsubishi Chemical Group. Retrieved from [Link]

  • Kinetics of Thermal Degradation of Char-Forming Plastics From Thermogravimetry. Application to Phenolic Plastic. (2019). Polymers, 11(11), 1789.
  • Li, R., Mo, Y., Shi, R., Li, P., Li, C., Wang, Z., & Li, S. (2014). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Journal of Polymer Research, 21(1), 706.
  • Chen, J.-C., Chiang, C.-J., Chiu, J.-C., & Ju, J.-J. (2012). New evidence supporting the mechanism of Gilch polymerization from an extremely twisted biphenyl monomer.
  • New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. (2022). Polymer Chemistry, 13(4), 469-475.
  • Taylor & Francis. (n.d.). Poly(p-phenylene vinylene) – Knowledge and References. Retrieved from [Link]

  • PEEK plastics - Polyetheretherketone properties & applications. (n.d.). Mitsubishi Chemical Group. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • Oxidative chemical vapor deposition for synthesis and processing of conjugated polymers: a critical review. (2019).
  • Wood-Adams, P. (n.d.). Characterization of polymers by NMR. Retrieved from [Link]

  • Fralock. (n.d.). Kapton Polyimide Film | Kapton HPP-ST Film. Retrieved from [Link]

  • Cilibrizzi, A., & Stagnaro, P. (2021). The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. Polymers, 13(7), 1083.
  • New Evidence Supporting the Mechanism of Gilch Polymerization from an Extremely Twisted Biphenyl Monomer. (2012).
  • Crystal structre of this compound, C12H16Br2. (2022). Zeitschrift für Kristallographie - New Crystal Structures, 237(4), 693-695.
  • Amino-Substituted para-Phenylenevinylenes (PPVs) as Platforms for Fluorescent Sensing Materials. (2020). Chemosensors, 8(3), 66.
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  • Li, R., Mo, Y., Shi, R., Li, P., Li, C., Wang, Z., & Li, S. (2014). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Journal of Polymer Research, 21(1), 1-7.
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  • Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4. (2014). Journal of Applied Polymer Science, 131(23).
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×

Retrosynthesis Analysis

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Reactant of Route 1
1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene
Reactant of Route 2
1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.